Product packaging for tcY-NH2 TFA(Cat. No.:)

tcY-NH2 TFA

Cat. No.: B8118165
M. Wt: 853.9 g/mol
InChI Key: WQJKBSZTPQERHW-USBDLMLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TcY-NH2 TFA is a useful research compound. Its molecular formula is C42H50F3N7O9 and its molecular weight is 853.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H50F3N7O9 B8118165 tcY-NH2 TFA

Properties

IUPAC Name

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJKBSZTPQERHW-USBDLMLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50F3N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746616
Record name Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327177-34-4
Record name Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tcY-NH2 TFA: A Potent PAR4 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tcY-NH2 TFA, a synthetic peptide that acts as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). This document details its chemical properties, biological activities, and its role in modulating key signaling pathways. The guide includes structured tables of quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action to support researchers in their exploration of this compound for therapeutic and research applications, particularly in the fields of inflammation, immunology, and thrombosis.

Introduction

This compound, with the chemical name (trans-Cinnamoyl)-YPGKF-NH2 trifluoroacetate, is a synthetic peptide derivative that has garnered significant interest for its selective antagonism of PAR4. PAR4 is a G-protein coupled receptor that plays a crucial role in thrombosis and inflammation. Its activation by proteases like thrombin leads to platelet aggregation and cellular signaling cascades. This compound offers a valuable tool for investigating the physiological and pathological roles of PAR4 and holds potential as a therapeutic agent. The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process.

Chemical Properties and Structure

This compound is a well-characterized peptide with a defined chemical structure and properties.

PropertyValueSource
Full Chemical Name (trans-Cinnamoyl)-YPGKF-NH2 TFA
IUPAC Name N-trans-cinnamoyl-L-tyrosyl-L-prolyl-glycyl-L-lysyl-L-phenylalaninamide trifluoroacetic acid
Molecular Formula C42H50F3N7O9
Molecular Weight 853.9 g/mol
Amino Acid Sequence Tyr-Pro-Gly-Lys-Phe (YPGKF)
Modifications N-terminus: trans-Cinnamoyl group; C-terminus: Amidation
CAS Number 1262750-73-1
Appearance White to off-white solid
Solubility Soluble in water

Biological Activity

This compound exhibits potent and selective inhibitory effects on PAR4, leading to a range of biological activities both in vitro and in vivo.

In Vitro Activity
AssayDescriptionIC50 / EC50SpeciesSource
Platelet Aggregation Inhibition Inhibition of platelet aggregation induced by the PAR4 agonist AYPGKF-NH2.95 µMRat
Aorta Relaxation Relaxation of isolated rat aortic rings pre-contracted with phenylephrine.64 µMRat
Gastric Contraction Contraction of isolated rat gastric longitudinal muscle strips.1 µMRat
In Vivo Activity
ModelDosing & AdministrationEffectSpeciesSource
Brain Death-Induced Liver Injury 0.6 mg/kg, single tail vein injectionAlleviates liver injury, reduces serum ALT/AST levels.Rat
Burn Injury 0.6 mg/kg, single intraperitoneal injectionIncreases posttraumatic activation of CD4+ Tregs in draining lymph nodes.Mouse
Experimental Inflammation 40 ng/kg, single intrapleural injectionInhibits neutrophil recruitment.Mouse
Myocardial Ischemia/Reperfusion Injury 5 µM, 15 min perfusion in an isolated heart modelDecreases infarct size by 51% and increases recovery of ventricular function by 26%.Rat

Mechanism of Action: Signaling Pathways

This compound exerts its effects by antagonizing PAR4, thereby inhibiting downstream signaling cascades, including the NF-κB and MAPK pathways.

PAR4_Signaling_Pathway This compound Inhibition of PAR4 Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4 Inhibits G_protein G-protein PAR4->G_protein Activates PLC PLC G_protein->PLC Activates PKC PKC PLC->PKC Activates MAPK_Pathway MAPK Pathway (p38, JNK) PKC->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway Activates Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation Leads to Inflammation Inflammation MAPK_Pathway->Inflammation Leads to NFkB_Pathway->Inflammation Leads to

Caption: Inhibition of PAR4 by this compound blocks downstream signaling.

Experimental Protocols

The following are representative protocols for key experiments involving this compound.

Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in response to a PAR4 agonist and its inhibition by this compound.

Platelet_Aggregation_Workflow Platelet Aggregation Assay Workflow A 1. Prepare Platelet-Rich Plasma (PRP) from whole blood B 2. Pre-incubate PRP with this compound (various concentrations) or vehicle A->B C 3. Induce aggregation with PAR4 agonist (e.g., AYPGKF-NH2) B->C D 4. Measure light transmittance over time using an aggregometer C->D E 5. Calculate % inhibition and IC50 value D->E Langendorff_Workflow Isolated Heart (Langendorff) Model Workflow A 1. Isolate the heart and mount on a Langendorff apparatus B 2. Perfuse with Krebs-Henseleit buffer (stabilization period) A->B C 3. Perfuse with this compound or vehicle prior to ischemia B->C D 4. Induce global ischemia (stop perfusion) C->D E 5. Reperfuse with buffer D->E F 6. Assess infarct size and ventricular function E->F Synthesis_Purification_Workflow Synthesis and Purification Workflow A 1. Solid-Phase Peptide Synthesis (SPPS) of YPGKF-NH2 on resin B 2. N-terminal modification with trans-Cinnamic acid A->B C 3. Cleavage from the resin and deprotection using TFA B->C D 4. Purification by Reverse-Phase HPLC C->D E 5. Lyophilization to obtain the final TFA salt D->E F 6. Characterization by Mass Spectrometry and HPLC for purity E->F

An In-depth Technical Guide to the Mechanism of Action of tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tcY-NH2 TFA ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a potent and selective synthetic peptide antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombosis and inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on platelet aggregation and downstream cellular signaling pathways. This guide consolidates available quantitative data, presents detailed experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor. PAR4, in particular, is a critical mediator of thrombin-induced platelet activation and plays a significant role in inflammatory processes.[1] Its involvement in pathological conditions such as thrombosis and inflammation makes it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for investigating the physiological and pathophysiological roles of PAR4 and as a potential lead compound for the development of novel antiplatelet and anti-inflammatory therapies.

Core Mechanism of Action: PAR4 Antagonism

The primary mechanism of action of this compound is the selective antagonism of PAR4. By binding to the receptor, it prevents the conformational changes induced by the tethered ligand that are necessary for receptor activation and downstream signaling. This inhibitory action has been demonstrated in various in vitro and in vivo models.

Inhibition of Platelet Aggregation

This compound effectively inhibits platelet aggregation induced by PAR4 agonists such as thrombin and the synthetic peptide AYPGKF-NH2.[1] This inhibition is a direct consequence of blocking PAR4-mediated intracellular signaling cascades that lead to platelet activation, degranulation, and aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various functional assays.

Assay Agonist System IC50 Value Reference
Platelet AggregationAYPGKF-NH2 (10 μM)Rat Platelets95 μM[1]
Aorta Relaxation-Rat Aorta64 μM[1]
Gastric Contraction-Rat Gastric Tissue1 μM[1]

Table 1: In Vitro Efficacy of this compound

Animal Model Administration Route Dosage Effect Reference
Mouse Inflammation ModelIntrapleural Injection40 ng/kgInhibition of neutrophil recruitment[1]
Rat Brain Death ModelTail Vein Injection0.6 mg/kgAlleviation of liver injury[1]
Mouse Burn Injury ModelIntraperitoneal Injection0.6 mg/kgIncreased posttraumatic activation of CD4+ Tregs[1]

Table 2: In Vivo Efficacy of this compound

Signaling Pathways Modulated by this compound

This compound, by blocking PAR4, modulates several downstream signaling pathways that are crucial for cellular responses in thrombosis and inflammation. The most prominently affected pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. PAR4 activation is known to trigger the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of the NF-κB pathway induced by brain death.[1]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR4 PAR4 IKK IKK Complex PAR4->IKK Activates Thrombin Thrombin Thrombin->PAR4 Activates IκBα IκBα IKK->IκBα Phosphorylates p65_IκBα p65-IκBα (Inactive) p65 NF-κB (p65) p65_nuc p65 p65->p65_nuc Translocation p65_IκBα->p65 Degradation of IκBα DNA DNA p65_nuc->DNA Genes Inflammatory Gene Transcription DNA->Genes tcY_NH2 This compound tcY_NH2->PAR4 Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. PAR4 activation can lead to the phosphorylation and activation of key MAPK members such as ERK, JNK, and p38. This compound has been demonstrated to inhibit the activation of MAPK pathways induced by brain death.[1]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR4 PAR4 MAPKKK MAPKKK PAR4->MAPKKK Thrombin Thrombin Thrombin->PAR4 Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Translocation & Phosphorylation Genes Cellular Responses TranscriptionFactors->Genes tcY_NH2 This compound tcY_NH2->PAR4 Inhibits

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

Materials:

  • Freshly drawn human or rat whole blood anticoagulated with 3.2% sodium citrate.

  • This compound stock solution (in DMSO or appropriate vehicle).

  • PAR4 agonist (e.g., AYPGKF-NH2 or Thrombin) stock solution.

  • Phosphate-buffered saline (PBS).

  • Light transmission aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature with no brake.

    • Carefully collect the upper PRP layer.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.

  • Assay Performance:

    • Adjust the PRP platelet count to approximately 2.5 x 10^8 platelets/mL with PPP.

    • Pre-warm PRP aliquots (e.g., 450 µL) to 37°C for 5 minutes in the aggregometer cuvettes with stirring.

    • Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5 minutes).

    • Initiate platelet aggregation by adding the PAR4 agonist (e.g., 10 μM AYPGKF-NH2).

    • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).

    • IC50 values are determined by plotting the percentage of inhibition of aggregation against the log concentration of this compound.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol details the detection of phosphorylated and total proteins of the NF-κB and MAPK pathways in cell lysates.

Materials:

  • Cell line of interest (e.g., endothelial cells, macrophages).

  • Cell culture medium and supplements.

  • This compound.

  • PAR4 agonist (e.g., Thrombin).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to desired confluency.

    • Pre-treat cells with various concentrations of this compound for a specified duration.

    • Stimulate cells with a PAR4 agonist for a predetermined time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of phosphorylated proteins to the corresponding total protein intensity.

In Vivo Mouse Model of Burn Injury

This protocol describes a model to assess the in vivo efficacy of this compound in a mouse model of inflammation.

Materials:

  • Male C57BL/6 mice (8-12 weeks old).

  • This compound.

  • Sterile saline.

  • Anesthetic (e.g., ketamine/xylazine).

  • Water bath.

Procedure:

  • Animal Preparation and Treatment:

    • Anesthetize mice with an intraperitoneal injection of ketamine/xylazine.

    • Administer this compound (0.6 mg/kg) or vehicle (saline) via intraperitoneal injection 30 minutes prior to the injury.[1]

  • Burn Injury Induction:

    • Induce a third-degree burn on a shaved area of the dorsum by exposing it to 90°C water for 10 seconds.

  • Post-Injury Monitoring and Analysis:

    • Monitor animals for recovery from anesthesia.

    • At a predetermined time point post-injury (e.g., 24 hours), euthanize the animals and collect tissues of interest (e.g., skin, lymph nodes, spleen) for further analysis (e.g., histology, flow cytometry for immune cell populations, cytokine analysis).

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for investigating the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Platelet_Assay Platelet Aggregation Assay Data_Integration Data Integration and Mechanism Elucidation Platelet_Assay->Data_Integration Cell_Culture Cell Culture Experiments (e.g., Endothelial cells) Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Culture->Signaling_Analysis Signaling_Analysis->Data_Integration Animal_Model Animal Model of Disease (e.g., Inflammation, Thrombosis) Treatment This compound Administration Animal_Model->Treatment Outcome_Analysis Analysis of Outcomes (e.g., Histology, Biomarkers) Treatment->Outcome_Analysis Outcome_Analysis->Data_Integration Hypothesis Hypothesis: This compound is a PAR4 antagonist Hypothesis->Platelet_Assay Hypothesis->Cell_Culture Hypothesis->Animal_Model Conclusion Conclusion: This compound inhibits PAR4, leading to antiplatelet and anti-inflammatory effects via NF-κB and MAPK pathways Data_Integration->Conclusion

Caption: General experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound is a well-characterized selective antagonist of PAR4. Its mechanism of action involves the direct inhibition of PAR4, leading to the suppression of platelet aggregation and the attenuation of inflammatory responses. These effects are mediated through the downregulation of key intracellular signaling pathways, including the NF-κB and MAPK cascades. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on PAR4-targeted therapies. Further investigation into the therapeutic potential of this compound and its derivatives is warranted for the treatment of thrombotic and inflammatory diseases.

References

Technical Guide: tcY-NH2 TFA as a Selective PAR4 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of tcY-NH2 TFA, a synthetic peptide antagonist of Protease-Activated Receptor 4 (PAR4). It details the molecular mechanism of PAR4 signaling, the antagonistic action of tcY-NH2, quantitative efficacy data from preclinical studies, and detailed experimental protocols. This guide is intended to serve as a core resource for researchers investigating PAR4-mediated pathways in thrombosis, inflammation, and other pathophysiological processes.

Introduction to Protease-Activated Receptor 4 (PAR4)

Protease-Activated Receptors (PARs) are a unique subfamily of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus.[1][2] This cleavage unmasks a new N-terminal sequence, the "tethered ligand," which binds intramolecularly to the receptor to initiate downstream signaling.[3] In humans, thrombin, the most potent platelet agonist, activates platelets primarily through two receptors: PAR1 and PAR4.[4][5]

While PAR1 activation leads to a rapid and transient signal, PAR4 activation results in a prolonged and sustained signal, crucial for the later phases of platelet aggregation and stable thrombus formation.[4][6][7] This distinct signaling kinetic makes PAR4 an attractive therapeutic target. Selective antagonism of PAR4 could potentially inhibit thrombosis while preserving the initial, PAR1-mediated hemostatic functions, thereby offering a wider therapeutic window with a lower risk of bleeding compared to broader antiplatelet agents.[4][5][8] this compound ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a potent and selective peptide antagonist developed as a tool to investigate PAR4-dependent mechanisms.[9]

It is important to note that synthetic peptides are often purified using trifluoroacetic acid (TFA), resulting in the final product being a TFA salt. Residual TFA can interfere with biological assays, a critical consideration for researchers.[10][11]

PAR4 Signaling Pathway

PAR4 activation is a critical step in various physiological and pathological processes, including platelet activation, inflammation, and pain.[1] The canonical signaling pathway following PAR4 activation by proteases like thrombin involves the coupling to heterotrimeric G-proteins Gq and G12/13.[4][12]

  • Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase C-β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is essential for granule secretion and sustained platelet activation.[12]

  • G12/13 Pathway: Coupling to G12/13 activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to phosphorylation of myosin light chain and subsequent actin cytoskeleton reorganization, which is fundamental for the platelet shape change required for aggregation.[6][12]

PAR4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR4 PAR4 Gq Gq PAR4->Gq activates G1213 G12/13 PAR4->G1213 activates PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Thrombin Thrombin Thrombin->PAR4 cleaves & activates tcY tcY-NH2 tcY->PAR4 inhibits Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Secretion Granule Secretion Ca->Secretion PKC->Secretion ROCK ROCK RhoA->ROCK ShapeChange Platelet Shape Change & Aggregation ROCK->ShapeChange Secretion->ShapeChange

Diagram 1: PAR4 signaling pathway and point of inhibition by tcY-NH2.

Quantitative Data for this compound

The efficacy of this compound has been quantified in various preclinical models. The data below is compiled from published in vitro and in vivo studies.

Assay / ModelSpecies / SystemParameterResult / FindingReference
In Vitro
Platelet AggregationRat PlateletsIC50 vs. AYPGKF-NH2 (10 µM)95 µM[9]
Aorta RelaxationRat AortaIC5064 µM[9]
Gastric ContractionRat Gastric TissueIC501 µM[9]
Endostatin ReleaseHuman PlateletsInhibitionPrevents release at 400 µM[9]
Myocardial Infarct SizeIsolated Rat Heart (I/R)Cardioprotection5 µM decreased infarct size by 51%[9]
In Vivo
Liver InjuryBrain Death Rat ModelHepatoprotection0.6 mg/kg (i.v.) lowered serum ALT/AST[9]
Immune ResponseBurn Injury Mouse ModelImmunomodulation0.6 mg/kg (i.p.) increased CD4+ Tregs[9]
Neutrophil RecruitmentPleurisy Mouse ModelAnti-inflammatory40 ng/kg (intrapleural) abolished neutrophil rolling[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for evaluating this compound.

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by a PAR4-specific agonist peptide (PAR4-AP), such as AYPGKF-NH2.

  • Materials:

    • Platelet-rich plasma (PRP) or washed platelets from human or rat blood.

    • PAR4 agonist peptide (AYPGKF-NH2).

    • This compound dissolved in an appropriate vehicle (e.g., saline or DMSO).

    • Light transmission aggregometer.

  • Methodology:

    • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

    • Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.

    • Initiate platelet aggregation by adding a fixed concentration of the PAR4-AP (e.g., 10-200 µM).

    • Monitor the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value.

In Vivo Brain Death-Induced Liver Injury Model

This protocol assesses the hepatoprotective effects of this compound in a clinically relevant model of liver injury.

  • Animal Model:

    • Male Sprague-Dawley rats (250-300g).

    • Brain death (BD) is induced by rapidly increasing intracranial pressure (e.g., via inflation of a Fogarty catheter in the epidural space) until brainstem reflexes are absent.

  • Methodology:

    • Anesthetize the rats and perform the BD induction procedure.

    • Immediately following BD induction, administer a single dose of this compound (e.g., 0.6 mg/kg) or vehicle via tail vein injection.[9]

    • Maintain the animals under mechanical ventilation for a set period (e.g., 6 hours).

    • At the end of the experiment, collect blood samples via cardiac puncture and harvest the liver tissue.

  • Endpoint Measurement:

    • Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

    • Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology, necrosis, and inflammatory cell infiltration.

    • Molecular Analysis: Analyze liver tissue for markers of apoptosis (e.g., TUNEL staining) and inflammation (e.g., NF-κB activation via Western blot or IHC).[9]

Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Efficacy assay_select Assay Selection (e.g., Platelet Aggregation) prp_prep Prepare Platelet-Rich Plasma (PRP) assay_select->prp_prep incubation Pre-incubate PRP with tcY-NH2 prp_prep->incubation agonist Add PAR4 Agonist (AYPGKF-NH2) incubation->agonist aggregation Measure Aggregation agonist->aggregation ic50 Calculate IC50 aggregation->ic50 model Select Animal Model (e.g., Rat Liver Injury) ic50->model Proceed if potent treatment Administer tcY-NH2 or Vehicle model->treatment monitoring Monitor Animal & Collect Samples treatment->monitoring analysis Endpoint Analysis (Biochemical, Histological) monitoring->analysis conclusion Evaluate In Vivo Efficacy analysis->conclusion

Diagram 2: A generalized experimental workflow for evaluating tcY-NH2.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of PAR4-mediated signaling. The available data demonstrate its ability to inhibit PAR4-dependent platelet aggregation and exert protective effects in preclinical models of inflammation and tissue injury.[9] Researchers utilizing this compound should remain cognizant of the potential for the TFA counterion to influence experimental outcomes and consider appropriate controls or salt exchange procedures. Further investigation into peptide-based PAR4 antagonists like tcY-NH2 may pave the way for novel therapeutics with a favorable efficacy and safety profile.

References

The Role of tcY-NH2 TFA in Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of tcY-NH2 TFA, a selective antagonist of Protease-Activated Receptor 4 (PAR4), in the modulation of platelet aggregation. Platelet activation and aggregation are critical processes in hemostasis and thrombosis. Thrombin, a potent platelet agonist, activates platelets through PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation is responsible for a more sustained and prolonged aggregation, making it a key target for antiplatelet therapies.[1] this compound, a synthetic peptide analog, offers a promising avenue for the development of novel antiplatelet agents by specifically targeting the PAR4 signaling pathway. This document details the mechanism of action of this compound, presents available quantitative data on its inhibitory effects, outlines relevant experimental protocols for its evaluation, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to PAR4 and its Role in Platelet Aggregation

Human platelets express two types of protease-activated receptors that are activated by thrombin: PAR1 and PAR4.[1] Both are G-protein coupled receptors (GPCRs) that, upon cleavage of their N-terminal exodomain by thrombin, expose a new N-terminus that acts as a tethered ligand, leading to receptor activation and intracellular signaling.[1]

While both receptors contribute to thrombin-mediated platelet activation, they exhibit distinct kinetics and signaling properties. PAR1 is a high-affinity receptor for thrombin and mediates a rapid, but transient, platelet activation. In contrast, PAR4 is a lower-affinity receptor that requires higher concentrations of thrombin for activation but induces a more sustained and prolonged signaling response, leading to stable thrombus formation.[1] This sustained signaling makes PAR4 a particularly attractive target for antiplatelet therapies, as its inhibition may prevent occlusive thrombosis while potentially preserving initial hemostatic functions mediated by PAR1, thereby offering a wider therapeutic window with a reduced risk of bleeding compared to broader antiplatelet agents.

This compound: A Selective PAR4 Antagonist

This compound ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a potent and selective peptide-based antagonist of PAR4. It acts by competitively inhibiting the binding of the PAR4 tethered ligand to the receptor's active site, thereby preventing the downstream signaling cascade that leads to platelet aggregation. By specifically targeting PAR4, this compound can effectively block the sustained phase of platelet aggregation induced by high concentrations of thrombin.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the Protease-Activated Receptor 4 (PAR4). The process can be broken down as follows:

  • Thrombin-Mediated PAR4 Cleavage: Under physiological conditions, the serine protease thrombin cleaves the N-terminal extracellular domain of the PAR4 receptor on the platelet surface.

  • Exposure of the Tethered Ligand: This cleavage exposes a new N-terminal sequence, which acts as a "tethered ligand."

  • Receptor Activation: The tethered ligand binds to the extracellular loop 2 of the PAR4 receptor, inducing a conformational change that activates the receptor.

  • G-Protein Coupling and Downstream Signaling: Activated PAR4 couples with intracellular G-proteins (primarily Gq and G12/13), initiating a signaling cascade that leads to an increase in intracellular calcium concentration, activation of protein kinase C (PKC), and ultimately, the activation of the integrin αIIbβ3.

  • Platelet Aggregation: Activated αIIbβ3 undergoes a conformational change that allows it to bind fibrinogen, leading to the cross-linking of platelets and the formation of a stable platelet aggregate.

  • Inhibition by this compound: this compound, being a structural analog of the PAR4 activating peptide, competes with the tethered ligand for binding to the PAR4 receptor. By occupying the binding site, this compound prevents the activation of the receptor, thereby inhibiting the entire downstream signaling pathway and subsequent platelet aggregation.

Quantitative Data

The inhibitory potency of this compound on platelet aggregation has been quantified in preclinical studies. The following table summarizes the available data. It is important to note that the currently available public data is from studies on rat platelets.

CompoundAgonistSpeciesAssayEndpointIC50Reference
This compound AYPGKF-NH2 (PAR4-AP)RatLight Transmission AggregometryInhibition of Platelet Aggregation95 µM[2]

Note: Further studies are required to determine the IC50 of this compound on human platelets and to establish a more comprehensive dose-response profile.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the effect of this compound on platelet aggregation.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet aggregation in vitro.

Objective: To determine the dose-dependent inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

  • This compound

  • Platelet Agonist (e.g., Thrombin, AYPGKF-NH2)

  • Human whole blood (collected in 3.2% sodium citrate)

  • Phosphate-Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Platelet Aggregation Assay:

    • Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.

    • Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

    • Establish a baseline light transmission with the PRP sample. Set the 100% aggregation level using a PPP blank.

    • Initiate platelet aggregation by adding a specific concentration of the agonist (e.g., Thrombin at a concentration that induces submaximal aggregation, or the PAR4-activating peptide AYPGKF-NH2).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • The percentage of aggregation is calculated relative to the PPP control.

    • Plot the percentage of inhibition of aggregation against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Flow Cytometry for P-selectin Expression

Flow cytometry can be used to assess platelet activation by measuring the surface expression of activation markers such as P-selectin (CD62P).

Objective: To evaluate the effect of this compound on the agonist-induced surface expression of P-selectin on platelets.

Materials:

  • This compound

  • Platelet Agonist (e.g., Thrombin, AYPGKF-NH2)

  • Human whole blood (collected in 3.2% sodium citrate)

  • Fluorescently labeled anti-CD62P antibody (e.g., FITC-conjugated)

  • Fluorescently labeled platelet-specific antibody (e.g., PE-conjugated anti-CD41)

  • Fixation solution (e.g., 1% paraformaldehyde)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Protocol:

  • Sample Preparation:

    • Dilute whole blood with a suitable buffer.

    • Add varying concentrations of this compound (or vehicle control) and incubate for a specified time at room temperature.

    • Add the platelet agonist (e.g., Thrombin or AYPGKF-NH2) and incubate for a further period to induce platelet activation.

    • Stop the reaction by adding a fixation solution.

  • Immunostaining:

    • Add the fluorescently labeled anti-CD62P and anti-CD41 antibodies to the fixed platelet suspension.

    • Incubate in the dark at room temperature for 20-30 minutes.

    • Wash the cells with wash buffer to remove unbound antibodies.

    • Resuspend the platelets in buffer for flow cytometric analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41).

    • Measure the fluorescence intensity of the anti-CD62P antibody on the gated platelet population.

  • Data Analysis:

    • Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of P-selectin expression.

    • Compare the results from this compound-treated samples to the vehicle control to determine the inhibitory effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PAR4-Mediated Platelet Aggregation and Inhibition by this compound

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage PAR4_AP PAR4 Activating Peptide (AYPGKF-NH2) PAR4_AP->PAR4 Activation tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4 Inhibition Gq Gq PAR4->Gq Activation Integrin Integrin αIIbβ3 (inactive) Integrin_active Integrin αIIbβ3 (active) Integrin->Integrin_active Aggregation Platelet Aggregation Integrin_active->Aggregation Fibrinogen binding PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Integrin Inside-out signaling PKC->Integrin Inside-out signaling LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (200 x g, 15 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (2000 x g, 20 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP with PPP PRP->Adjust PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Prewarm Pre-warm PRP at 37°C Adjust->Prewarm Incubate Incubate with this compound or Vehicle Prewarm->Incubate Baseline Establish Baseline (PRP) and 100% Aggregation (PPP) Incubate->Baseline Agonist Add Agonist (Thrombin or PAR4-AP) Baseline->Agonist Record Record Light Transmission Agonist->Record Calculate Calculate % Aggregation and % Inhibition Record->Calculate Curve Generate Dose-Response Curve Calculate->Curve IC50 Determine IC50 Value Curve->IC50 Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_analysis Flow Cytometry Analysis Dilute_Blood Dilute Whole Blood Incubate_Inhibitor Incubate with this compound or Vehicle Dilute_Blood->Incubate_Inhibitor Add_Agonist Add Agonist (Thrombin or PAR4-AP) Incubate_Inhibitor->Add_Agonist Fix Fix Platelets Add_Agonist->Fix Add_Antibodies Add Anti-CD62P and Anti-CD41 Antibodies Fix->Add_Antibodies Incubate_Stain Incubate in the Dark Wash Wash to Remove Unbound Antibodies Incubate_Stain->Wash Resuspend Resuspend in Buffer Wash->Resuspend Acquire Acquire Data on Flow Cytometer Resuspend->Acquire Gate Gate on Platelet Population (CD41+) Acquire->Gate Measure Measure P-selectin Expression (MFI or % Positive) Gate->Measure Analyze Analyze Inhibitory Effect Measure->Analyze Add_ Antibodies Add_ Antibodies Add_ Antibodies->Incubate_Stain

References

Unveiling the Chemical and Biological Landscape of (trans-Cinnamoyl)-YPGKF-NH2 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of (trans-Cinnamoyl)-YPGKF-NH2 TFA, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). This document delves into the experimental methodologies, quantitative data, and the intricate signaling pathways associated with this compound, offering valuable insights for its application in inflammation, immunology, and thrombosis research.

Chemical Identity and Properties

(trans-Cinnamoyl)-YPGKF-NH2 TFA is a synthetic peptide derivative. The core of the molecule is the pentapeptide YPGKF (Tyrosine-Proline-Glycine-Phenylalanine-Lysine), which is N-terminally modified with a trans-cinnamoyl group and C-terminally amidated. The compound is supplied as a trifluoroacetate (TFA) salt, which is a common counterion for purified peptides.

PropertyValueReference
Synonyms tcY-NH2 TFA[1]
Molecular Formula C42H50F3N7O9[2]
Molecular Weight 853.9 g/mol [2]
Purity ≥99.72%[1]
CAS Number 1262750-73-1[1]
IUPAC Name (2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid[2]

Synthesis and Characterization: A Methodological Overview

The synthesis of (trans-Cinnamoyl)-YPGKF-NH2 is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used technique for creating custom peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Selection and Loading:

  • A Rink Amide resin is selected to generate the C-terminal amide upon cleavage.

  • The first amino acid, Fmoc-Phe-OH, is coupled to the resin using a suitable coupling agent like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).

2. Iterative Amino Acid Coupling:

  • The Fmoc protecting group on the N-terminus of the resin-bound phenylalanine is removed using a solution of 20% piperidine in DMF.

  • The subsequent protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH) are sequentially coupled using the same activation and coupling chemistry. Each coupling step is followed by a capping step (e.g., with acetic anhydride) to block any unreacted amino groups.

3. N-terminal Cinnamoylation:

  • After the final Fmoc deprotection of Tyrosine, trans-cinnamic acid is activated and coupled to the N-terminus of the peptide chain.

4. Cleavage and Deprotection:

  • The peptide is cleaved from the resin, and all side-chain protecting groups (Boc on Lysine and tBu on Tyrosine) are simultaneously removed using a cleavage cocktail. A common cocktail for this purpose is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

5. Purification and Lyophilization:

  • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed.

  • The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • The pure fractions are pooled and lyophilized to obtain the final (trans-Cinnamoyl)-YPGKF-NH2 TFA product as a white powder.

Characterization Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A typical method would involve a gradient of acetonitrile in water (both containing 0.1% TFA) on a C18 column. The purity is determined by the area of the product peak relative to the total peak area.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or MALDI-TOF are commonly used techniques. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]+.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H NMR and 2D NMR techniques (like COSY and TOCSY) can be used to confirm the amino acid sequence and the presence of the cinnamoyl group.

Biological Activity: A Potent PAR4 Antagonist

(trans-Cinnamoyl)-YPGKF-NH2 is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4).[1] PAR4 is a G protein-coupled receptor that plays a crucial role in thrombosis and inflammation, primarily through its activation by thrombin.[3]

Quantitative Biological Data
ParameterValueConditionsReference
IC50 (Platelet Aggregation) 95 µMInduced by AYPGKF-NH2 (10 µM) in rat platelets[1]
IC50 (Aorta Relaxation) 64 µM[1]
IC50 (Gastric Contraction) 1 µM[1]
In Vivo Efficacy
  • Liver Injury: A single dose of 0.6 mg/kg (tail vein injection) alleviates liver injury in a brain death rat model.[1]

  • Burn Injury: A single dose of 0.6 mg/kg (intraperitoneal injection) increases posttraumatic activation of CD4+ Tregs in a burn injury mouse model.[1]

  • Inflammation: A single dose of 40 ng/kg (intrapleural injection) inhibits neutrophil recruitment in an experimental inflammation mouse model.[1]

Signaling Pathways

As a PAR4 antagonist, (trans-Cinnamoyl)-YPGKF-NH2 blocks the downstream signaling cascades initiated by PAR4 activation. In platelets, PAR4 activation by thrombin leads to the activation of Gq and G12/13 proteins.[3][4] This triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[5] These events are central to platelet shape change, granule secretion, and aggregation.[6]

The compound's inhibitory action on PAR4 can attenuate these processes, thereby reducing platelet aggregation and thrombus formation. Furthermore, by modulating PAR4 signaling, it can impact inflammatory responses.[1]

Diagram: Simplified PAR4 Signaling Pathway in Platelets

PAR4_Signaling Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 Antagonist (trans-Cinnamoyl)- YPGKF-NH2 Antagonist->PAR4 Inhibits PLC PLC Gq->PLC RhoA RhoA/ROCK G1213->RhoA Ca2 ↑ [Ca2+]i PLC->Ca2 PKC PKC Activation Ca2->PKC Aggregation Platelet Aggregation & Granule Release PKC->Aggregation ShapeChange Shape Change RhoA->ShapeChange Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Rink Amide Resin Coupling1 Couple Fmoc-Phe-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Lys(Boc)-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Gly-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Couple Fmoc-Pro-OH Deprotection3->Coupling4 Deprotection4 Fmoc Deprotection Coupling4->Deprotection4 Coupling5 Couple Fmoc-Tyr(tBu)-OH Deprotection4->Coupling5 Deprotection5 Fmoc Deprotection Coupling5->Deprotection5 Cinn Couple trans-Cinnamic Acid Deprotection5->Cinn Cleavage Cleavage & Deprotection (TFA Cocktail) Cinn->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final Lyophilized Product Characterization->Final

References

tcY-NH2 TFA molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tcY-NH2 TFA, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). This document details the physicochemical properties, including molecular weight and formula, and delves into its significant role in biological systems. Primarily targeting researchers in drug development, this guide outlines detailed experimental protocols for the characterization and application of this compound in studying PAR4-mediated signaling pathways, such as those involving NF-κB and MAPK. The information is presented to facilitate further investigation into the therapeutic potential of PAR4 antagonism in thrombosis, inflammation, and related pathologies.

Physicochemical Properties

This compound, also known as (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a synthetic peptide derivative that acts as a selective antagonist for PAR4. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C42H50F3N7O9[1][2]
Molecular Weight 853.9 g/mol [2]
Synonyms (trans-Cinnamoyl)-YPGKF-NH2 TFA, tc-YPGKF-NH2
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in water

Biological Activity and Mechanism of Action

This compound is a selective antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in various physiological and pathological processes, most notably platelet activation and thrombosis.

Mechanism of Action: PAR4 is activated by proteolytic cleavage of its N-terminal domain by proteases such as thrombin, which exposes a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This compound competitively inhibits this activation, thereby blocking downstream signaling cascades.

Key Biological Effects:

  • Inhibition of Platelet Aggregation: this compound effectively inhibits thrombin- and PAR4-activating peptide (AYPGKF-NH2)-induced platelet aggregation.[3][4]

  • Modulation of Inflammatory Responses: By antagonizing PAR4, this compound can attenuate inflammatory responses.

  • Involvement in Signaling Pathways: this compound has been shown to inhibit the activation of key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and cell proliferation.

Signaling Pathways

As a PAR4 antagonist, this compound modulates several downstream signaling pathways. The following diagrams illustrate the general mechanisms of PAR4 signaling and the points of inhibition by this compound.

PAR4_Signaling_Pathway PAR4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4 Inhibits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation MAPK_pathway MAPK Pathway PKC->MAPK_pathway Leads to NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Leads to MAPK_pathway->Platelet_Aggregation NFkB_pathway->Platelet_Aggregation Platelet_Aggregation_Workflow Platelet Aggregation Assay Workflow Blood_Collection Collect Human Blood (with ACD) Centrifuge_Low Centrifuge (Low Speed) Blood_Collection->Centrifuge_Low PRP Obtain Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Centrifuge_High Centrifuge (High Speed) Centrifuge_Low->Centrifuge_High Aggregometer_Setup Set up Aggregometer (PPP as blank, PRP as baseline) PRP->Aggregometer_Setup PPP Obtain Platelet-Poor Plasma (PPP) Centrifuge_High->PPP PPP->Aggregometer_Setup Incubation Pre-incubate PRP with This compound or Vehicle Aggregometer_Setup->Incubation Add_Agonist Add PAR4 Agonist (e.g., Thrombin) Incubation->Add_Agonist Record_Aggregation Record Light Transmittance Add_Agonist->Record_Aggregation Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Record_Aggregation->Analyze_Data

References

The Selective PAR4 Antagonist tcY-NH2 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: tcY-NH2 TFA (trans-Cinnamoyl-Tyr-Pro-Gly-Lys-Phe-NH2 trifluoroacetate) is a potent and selective peptide antagonist of Protease-Activated Receptor 4 (PAR4). It serves as a critical tool for researchers in thrombosis, hemostasis, inflammation, and immunology. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

This compound is the trifluoroacetate salt of the parent compound tcY-NH2. The presence of the TFA salt can affect solubility and stability.

PropertyValueReference
CAS Number 1262750-73-1[1][2]
Molecular Formula C42H50F3N7O9[1]
Molecular Weight 853.88 g/mol [1]
Synonyms (trans-Cinnamoyl)-YPGKF-NH2 TFA, tc-YPGKF-NH2[3][4]
Purity Typically ≥95%[5]
Solubility Soluble in water to 1 mg/mL[5]
Storage Store at -20°C for long-term stability.[5]

Mechanism of Action

This compound functions as a competitive antagonist at the PAR4 receptor. PAR4 is a G-protein coupled receptor (GPCR) predominantly expressed on platelets and is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating downstream signaling. This compound is believed to bind to the ligand-binding site of PAR4, thereby preventing the binding of the tethered ligand and subsequent receptor activation.[4] This inhibition blocks the signaling cascades that lead to platelet activation, aggregation, and the release of pro-inflammatory molecules.

Signaling Pathway

The activation of PAR4 initiates a complex signaling cascade primarily through the Gq and G12/13 pathways. This compound, by blocking PAR4, inhibits these downstream events.

PAR4_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_proteins G-Protein Coupling cluster_downstream_gq Gq Pathway cluster_downstream_g1213 G12/13 Pathway cluster_cellular_response Cellular Response thrombin Thrombin par4 PAR4 thrombin->par4 Activates gq Gq par4->gq g1213 G12/13 par4->g1213 tcy_nh2 This compound tcy_nh2->par4 Inhibits plc Phospholipase C (PLC) gq->plc rhoa RhoA g1213->rhoa pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_mobilization Ca2+ Mobilization ip3->ca_mobilization pkc Protein Kinase C (PKC) dag->pkc platelet_aggregation Platelet Aggregation ca_mobilization->platelet_aggregation pkc->platelet_aggregation rock ROCK rhoa->rock shape_change Platelet Shape Change rock->shape_change shape_change->platelet_aggregation endostatin_release Endostatin Release platelet_aggregation->endostatin_release inflammation Inflammation platelet_aggregation->inflammation Platelet_Aggregation_Workflow start Start: Blood Collection prp_prep Prepare Platelet-Rich Plasma (PRP) start->prp_prep incubation Incubate PRP with this compound or Vehicle prp_prep->incubation agonist_addition Add PAR4 Agonist incubation->agonist_addition aggregation_measurement Measure Aggregation (Light Transmission) agonist_addition->aggregation_measurement data_analysis Data Analysis (IC50) aggregation_measurement->data_analysis end End data_analysis->end In_Vivo_Inflammation_Workflow start Start: Animal Acclimation treatment Administer this compound or Vehicle start->treatment inflammation_induction Induce Inflammation treatment->inflammation_induction sample_collection Euthanize and Collect Samples inflammation_induction->sample_collection analysis Analyze Inflammatory Markers sample_collection->analysis end End analysis->end

References

The Discovery and Development of tcY-NH2 TFA: A Potent and Selective PAR4 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tcY-NH2 TFA, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). This compound, a synthetic peptide, has emerged as a critical tool for investigating the physiological and pathological roles of PAR4. This document details its mechanism of action, key in vitro and in vivo experimental findings, and the signaling pathways it modulates. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in areas such as thrombosis, inflammation, and oncology.

Introduction

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor. PAR4 is a key member of this family, playing a significant role in platelet activation, inflammatory responses, and cellular proliferation. The discovery of selective PAR4 antagonists is crucial for dissecting its signaling pathways and for the development of novel therapeutics. This compound, with the sequence (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2, has been identified as a potent and selective peptide antagonist of PAR4.[1] This guide explores the discovery, development, and experimental applications of this important research compound.

Chemical Properties and Synthesis

tcY-NH2 is a synthetic peptide, and its trifluoroacetate (TFA) salt is the common commercially available form.

PropertyValue
Chemical Formula C40H49N7O7 (peptide)
Molecular Weight 739.87 g/mol (peptide)
Sequence (trans-Cinnamoyl)-YPGKF-NH2
IUPAC Name N-trans-cinnamoyl-L-tyrosyl-L-prolyl-glycyl-L-lysyl-L-phenylalaninamide
CAS Number 327177-34-4
Solid-Phase Peptide Synthesis of tcY-NH2

The synthesis of tcY-NH2 is achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid, Fmoc-Phe-OH, is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and coupled to the resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence (Lys, Gly, Pro, Tyr).

  • N-terminal Modification: Following the final amino acid coupling and Fmoc deprotection, trans-cinnamic acid is coupled to the N-terminus of the peptide.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide is lyophilized to obtain the final this compound product.

Mechanism of Action and Biological Activity

This compound is a competitive antagonist of PAR4. It functions by binding to the receptor and preventing the conformational changes required for activation by its natural agonist, thrombin, or synthetic agonist peptides like AYPGKF-NH2.[1][2]

Quantitative Biological Data
AssayAgonistSpeciesIC50 / EC50Reference
Platelet AggregationAYPGKF-NH2Rat95 µM[1]
Aortic Ring Relaxation-Rat64 µM[1]
Gastric Longitudinal Muscle Contraction-Rat1 µM[1]

Key Experimental Protocols

Platelet Aggregation Inhibition Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by a PAR4 agonist.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing sodium citrate. PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 10 minutes.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.

  • Incubation with this compound: Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in an aggregometer.

  • Induction of Aggregation: Platelet aggregation is initiated by the addition of a PAR4 agonist, such as AYPGKF-NH2 (e.g., 100 µM).

  • Measurement: Light transmission is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The percentage of aggregation is calculated, and the IC50 value for this compound is determined by plotting the percentage of inhibition against the concentration of the antagonist.

Aortic Ring Relaxation Assay

This ex vivo assay assesses the effect of this compound on vascular smooth muscle tone.

Protocol:

  • Aortic Ring Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes. The rings are then pre-contracted with a vasoconstrictor, such as phenylephrine (e.g., 1 µM), to induce a stable contraction.

  • Treatment with this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its direct effect on vascular tone. To test for antagonism, rings can be pre-incubated with this compound before the addition of a PAR4 agonist.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value is calculated from the concentration-response curve.

Hepatocellular Carcinoma (HCC) Cell Migration Assay

This in vitro assay evaluates the effect of this compound on the migration of cancer cells.

Protocol:

  • Cell Culture: Human hepatocellular carcinoma cells (e.g., Huh7 or HepG2) are cultured in appropriate media until they reach 80-90% confluency.

  • Transwell Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum or a PAR4 agonist).

  • Cell Seeding: The HCC cells are serum-starved for 24 hours, then harvested and resuspended in serum-free media. The cells are then seeded into the upper chamber of the Transwell insert in the presence of varying concentrations of this compound or vehicle control.

  • Incubation: The plate is incubated for 24-48 hours to allow for cell migration through the porous membrane.

  • Staining and Quantification: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with crystal violet. The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring the absorbance.

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the downstream signaling cascades initiated by PAR4 activation. PAR4 couples to two main G protein families: Gq and G12/13.

PAR4-Gq Signaling Pathway

Activation of the Gq pathway by PAR4 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is crucial for platelet granule secretion.

PAR4_Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Thrombin Thrombin/ Agonist PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates tcY This compound tcY->PAR4 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Secretion Granule Secretion Ca->Secretion PKC->Secretion PAR4_G1213_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Thrombin Thrombin/ Agonist PAR4 PAR4 Thrombin->PAR4 Activates G1213 G12/13 PAR4->G1213 Activates tcY This compound tcY->PAR4 Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates ShapeChange Cytoskeleton Rearrangement (Shape Change) ROCK->ShapeChange PAR4_Inflammatory_Signaling cluster_downstream Downstream Signaling Thrombin Thrombin/ Agonist PAR4 PAR4 Thrombin->PAR4 Activates MAPK MAPK Pathway PAR4->MAPK NFkB NF-κB Pathway PAR4->NFkB tcY This compound tcY->PAR4 Inhibits Inflammation Inflammation & Cell Proliferation MAPK->Inflammation NFkB->Inflammation

References

A Technical Guide to Investigating Thrombin-Induced Platelet Activation Using tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Thrombin and PARs in Platelet Activation

Thrombin stands as the most potent physiological activator of platelets, playing a pivotal role in both hemostasis and the pathological development of thrombosis.[1][2] Its effects are primarily mediated through a unique class of G protein-coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs).[3][4] In humans, platelets express two key thrombin receptors: PAR1 and PAR4.[1][5][6] These receptors work in concert to ensure a rapid and robust platelet response to vascular injury.

PAR1 is characterized as the high-affinity thrombin receptor, responsible for initiating platelet activation at low thrombin concentrations, leading to a rapid, transient signaling response.[1][7] Conversely, PAR4 is a lower-affinity receptor that requires higher concentrations of thrombin for activation but contributes to a more prolonged and sustained signaling cascade, crucial for the full amplification of the platelet response.[1][7][8]

Given this dual-receptor system, selectively antagonizing one receptor is a critical technique for dissecting the specific contribution of each pathway to the overall platelet activation process. This guide focuses on tcY-NH2 TFA , a potent and selective peptide antagonist of PAR4, and its application as a powerful research tool for investigating the nuanced mechanisms of thrombin-induced platelet activation.[9]

The PAR1 and PAR4 Signaling Axis

Thrombin activates PAR1 and PAR4 through a unique proteolytic mechanism. It cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling.[3] Both PAR1 and PAR4 are known to couple primarily through Gq and G12/13 proteins, leading to the activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[3][6] This cascade culminates in platelet shape change, granule secretion, and the conformational activation of the integrin αIIbβ3, which is essential for platelet aggregation.[10]

The distinct roles of PAR1 and PAR4—with PAR1 providing the initial rapid response and PAR4 sustaining it—can be visualized in the following signaling pathway.[7] this compound selectively blocks the PAR4 pathway, allowing researchers to isolate and study the downstream effects of PAR1 activation or the specific contributions of PAR4 to the global thrombin response.

Thrombin_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 High Affinity PAR4 PAR4 Thrombin->PAR4 Low Affinity Gq_1 Gq PAR1->Gq_1 Gq_2 Gq PAR4->Gq_2 tcY This compound tcY->PAR4 Inhibition PLC_1 PLC Gq_1->PLC_1 PLC_2 PLC Gq_2->PLC_2 Ca_1 Ca2+ Mobilization (Rapid, Transient) PLC_1->Ca_1 Ca_2 Ca2+ Mobilization (Sustained) PLC_2->Ca_2 Activation Platelet Activation (Shape Change, Secretion, Aggregation) Ca_1->Activation Ca_2->Activation LTA_Workflow A 1. Blood Collection (Sodium Citrate tubes) B 2. Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 190-200 x g, 18 min, no brake) A->B C 3. Prepare Platelet-Poor Plasma (PPP) (Centrifuge remaining blood at 1500 x g, 20 min) B->C D 4. Sample Preparation (Aliquot PRP into cuvettes) B->D E 5. Pre-incubation (Add Vehicle or this compound at desired conc.) Incubate 5-15 min at 37°C D->E F 6. Baseline Reading (Calibrate Aggregometer with PRP (0%) and PPP (100%)) E->F G 7. Induce Aggregation (Add Thrombin or PAR4 agonist) Record light transmission for 5-10 min F->G H 8. Data Analysis (Calculate % aggregation) G->H ROS_Logic cluster_0 Experimental Observations cluster_1 Conclusion A Thrombin + Platelets B ROS Production A->B Leads to C Thrombin + PAR1 Antagonist + Platelets D ROS Production (No Inhibition) C->D Leads to Conclusion PAR4, not PAR1, is the primary mediator of thrombin-induced ROS generation in platelets. D->Conclusion Implies E Thrombin + this compound (PAR4 Ant.) + Platelets F ROS Production Inhibited E->F Leads to F->Conclusion Implies

References

The Modulatory Role of tcY-NH2 TFA on Endostatin Release: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of tcY-NH2 TFA, a selective Protease-Activated Receptor 4 (PAR4) antagonist, on the release of endostatin from platelets. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in angiogenesis and thrombosis.

Executive Summary

Endostatin, a potent endogenous inhibitor of angiogenesis, is stored within platelet α-granules and its release is a critical event in regulating vascular homeostasis. Thrombin, a key coagulation cascade enzyme, potently stimulates this release through the activation of Protease-Activated Receptors (PARs) on the platelet surface. Specifically, the activation of PAR4 has been identified as the primary trigger for the selective release of endostatin. The synthetic peptide this compound has emerged as a valuable tool for investigating this pathway, demonstrating a clear inhibitory effect on PAR4-mediated endostatin secretion. This guide elucidates the mechanisms of this inhibition and provides the experimental context for these findings.

Quantitative Data Summary

The inhibitory effect of this compound on endostatin release has been quantified in studies utilizing isolated platelets. The following tables summarize the key findings from this research, providing a clear comparison of the effects of PAR4 agonists and the antagonistic action of this compound.

AgonistConcentrationEndostatin Release (ng/10^9 platelets)% Inhibition by 400 µM this compoundReference
Saline (Control)-~2-[1]
Thrombin1.0 U/ml~15>95%[1]
AY-NH2 (PAR4 Agonist)50 µM~18>95%[1]

Table 1: Inhibition of Agonist-Induced Endostatin Release from Rat Platelets by this compound. Data presented are approximations derived from graphical representations in the cited literature.

AgonistConcentrationEndostatin Release (ng/ml)% Inhibition by 400 µM this compoundReference
Vehicle (Control)-~2.5-[2]
AY-NH2 (PAR4 Agonist)2 µM~5.0~50%[2]
AY-NH2 (PAR4 Agonist)4 µM~7.5~60%[2]
AY-NH2 (PAR4 Agonist)8 µM~10.0~55%[2]
AY-NH2 (PAR4 Agonist)16 µM~11.0~45%[2]
AY-NH2 (PAR4 Agonist)32 µM~12.5~40%[2]

Table 2: Dose-Dependent Inhibition of PAR4 Agonist-Induced Endostatin Release from Human Platelets by this compound. Data are approximations derived from graphical representations, illustrating a significant attenuation of endostatin release across a range of agonist concentrations.[2]

Experimental Protocols

The following methodologies are based on the key experiments cited in the literature that have investigated the effects of this compound on endostatin release.

Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Whole blood is drawn from subjects (e.g., male Wistar rats or human volunteers) into syringes containing an anticoagulant, typically a sodium citrate solution.[1][2]

  • Centrifugation: The collected blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[1]

  • PRP Isolation: The supernatant, which is the platelet-rich plasma (PRP), is carefully collected.[1]

  • Platelet Count Adjustment: The platelet concentration in the PRP is determined using a hematology analyzer and adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/ml) with platelet-poor plasma (PPP), which is obtained by a second, higher-speed centrifugation of the remaining blood.[1]

Platelet Stimulation and Inhibition Assay
  • Incubation: Aliquots of the prepared PRP are placed in an aggregometer cuvette and equilibrated at 37°C.[1]

  • Antagonist Pre-incubation: For inhibition studies, platelets are pre-incubated with this compound (e.g., 400 µM) or vehicle for a short period (e.g., 5 minutes).[1][2]

  • Agonist Stimulation: Platelet activation is initiated by the addition of an agonist, such as thrombin or the specific PAR4-activating peptide AY-NH2, at various concentrations.[1][2]

  • Sample Collection: After a defined incubation period (e.g., 5 minutes), the reaction is stopped, and the platelet suspension is centrifuged to pellet the platelets.[1]

  • Supernatant Collection: The supernatant, containing the released factors, is carefully collected and stored at -70°C for subsequent analysis.[1]

Quantification of Endostatin Release
  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of endostatin in the collected supernatants is measured using a commercially available endostatin ELISA kit, following the manufacturer's instructions.[1][2]

Signaling Pathways and Mechanisms of Action

The inhibitory effect of this compound on endostatin release is a direct consequence of its antagonism of the PAR4 receptor. The activation of PAR4 by thrombin initiates a cascade of intracellular events culminating in the exocytosis of endostatin-containing α-granules.

G Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4 Inhibits Gq_G12_13 Gq / G12/13 G-Proteins PAR4->Gq_G12_13 Activates PLC Phospholipase C (PLC) Gq_G12_13->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Induces PKC_alpha Protein Kinase C α (PKCα) DAG->PKC_alpha Activates Ca_release->PKC_alpha Co-activates SNARE_regulation Regulation of SNARE Machinery (e.g., Munc18) PKC_alpha->SNARE_regulation Phosphorylates & Regulates SNARE_complex SNARE Complex Assembly (VAMPs, SNAP-23, Syntaxins) SNARE_regulation->SNARE_complex Promotes Granule_fusion α-Granule Fusion with Membrane SNARE_complex->Granule_fusion Mediates Endostatin_release Endostatin Release Granule_fusion->Endostatin_release Alpha_granule Endostatin-containing α-Granule Alpha_granule->Granule_fusion G cluster_workflow Experimental Workflow Blood_Sample Whole Blood Collection (with Anticoagulant) Centrifugation1 Low-Speed Centrifugation Blood_Sample->Centrifugation1 PRP_Isolation PRP Isolation Centrifugation1->PRP_Isolation Incubation Platelet Incubation (with this compound or Vehicle) PRP_Isolation->Incubation Stimulation Agonist Stimulation (Thrombin or AY-NH2) Incubation->Stimulation Centrifugation2 High-Speed Centrifugation Stimulation->Centrifugation2 Supernatant_Collection Supernatant Collection Centrifugation2->Supernatant_Collection ELISA Endostatin Quantification (ELISA) Supernatant_Collection->ELISA

References

tcY-NH2 TFA: A Potent and Selective PAR4 Antagonist for Thrombosis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying cardiovascular diseases such as myocardial infarction and stroke. Platelet activation plays a central role in thrombus formation. Thrombin, the most potent platelet agonist, activates platelets through Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets.[1][2][3] While both receptors contribute to platelet activation, PAR4 is implicated in sustained platelet responses and thrombus stabilization, making it an attractive target for antiplatelet therapy.[1][2][4] tcY-NH2 TFA ((trans-Cinnamoyl)-YPGKF-NH2 TFA) has emerged as a potent and selective peptide antagonist of PAR4, offering a valuable tool for investigating the role of PAR4 in thrombosis and developing novel antithrombotic agents.[5][6] This technical guide provides a comprehensive overview of this compound as a research tool, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound is a peptidomimetic antagonist that selectively targets the Protease-Activated Receptor 4 (PAR4).[1][5] PARs are a unique class of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain.[1] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[3] In human platelets, thrombin cleaves and activates both PAR1 and PAR4.[1][3]

This compound acts by competitively inhibiting the binding of the tethered ligand to the receptor, thereby preventing PAR4-mediated downstream signaling.[1][7] This blockade of PAR4 activation leads to the inhibition of key platelet responses, including platelet aggregation and the release of pro-thrombotic factors.[5][6] The selectivity of this compound for PAR4 over other PARs, particularly PAR1, makes it a precise tool for dissecting the specific contribution of PAR4 to thrombotic processes.[7]

dot

cluster_0 PAR4 Signaling Pathway & this compound Inhibition Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage & Activation G_Protein G-Protein Activation (Gq, G12/13) PAR4->G_Protein Conformational Change tcY_NH2 This compound tcY_NH2->PAR4 Antagonism PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_Mobilization Platelet_Activation Platelet Aggregation & Granule Release Ca_Mobilization->Platelet_Activation

Caption: PAR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

ParameterSpeciesAssayAgonistConcentration of this compoundResultReference
IC50RatPlatelet AggregationAYPGKF-NH2 (10 µM)95 µM50% inhibition of platelet aggregation[5]
IC50N/AAorta RelaxationN/A64 µM50% inhibition of aorta relaxation[5]
IC50N/AGastric ContractionN/A1 µM50% inhibition of gastric contraction[5]
InhibitionHumanEndostatin Release & Platelet AggregationThrombin or AY-NH2400 µM (5 min pre-incubation)Prevents endostatin release and platelet aggregation[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelAdministration RouteDosageKey FindingsReference
Isolated Rat Heart (Ischemia-Reperfusion)N/A5 µM (15 min)Decreased infarct size by 51%; Increased recovery of ventricular function by 26%[5]
Brain Death Rat ModelTail Vein Injection0.6 mg/kg (single dose)Alleviated liver injury (lower ALT/AST levels)[5]
Burn Injury Mice ModelIntraperitoneal Injection0.6 mg/kg (single dose)Increased posttraumatic activation of CD4+ Tregs[5]
Experimental Inflammation Mice ModelIntrapleural Injection40 ng/kg (single dose)Inhibited neutrophil recruitment[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving this compound.

In Vitro Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation in response to a PAR4 agonist.

Materials:

  • This compound

  • PAR4 agonist peptide (e.g., AYPGKF-NH2)

  • Platelet-rich plasma (PRP) or washed platelets

  • Aggregometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Platelet Preparation: Obtain platelet-rich plasma (PRP) from whole blood by centrifugation at a low speed (e.g., 200 x g for 15 minutes). To obtain washed platelets, further centrifuge the PRP at a higher speed (e.g., 1000 x g for 10 minutes) and resuspend the platelet pellet in a suitable buffer like Tyrode's buffer.

  • Incubation: Pre-incubate the platelet suspension with varying concentrations of this compound (e.g., 0-500 µM) or vehicle control for a specified time (e.g., 5 minutes) at 37°C.[5]

  • Stimulation: Add the PAR4 agonist (e.g., 10 µM AYPGKF-NH2) to the platelet suspension to induce aggregation.[5]

  • Measurement: Monitor platelet aggregation using an aggregometer, which measures the change in light transmission through the platelet suspension over time.

  • Data Analysis: Calculate the percentage of aggregation and determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the agonist-induced platelet aggregation.

dot

cluster_1 In Vitro Platelet Aggregation Workflow start Start: Prepare Platelet Suspension (PRP or Washed) incubation Incubate Platelets with This compound or Vehicle start->incubation stimulation Add PAR4 Agonist (e.g., AYPGKF-NH2) incubation->stimulation measurement Measure Aggregation (Aggregometer) stimulation->measurement analysis Data Analysis: Calculate % Inhibition & IC50 measurement->analysis end End analysis->end

Caption: Workflow for in vitro platelet aggregation assay.

In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis)

This protocol describes a common in vivo model to evaluate the antithrombotic effects of this compound.

Materials:

  • This compound

  • Anesthetic agent (e.g., isoflurane)

  • Ferric chloride (FeCl3) solution (e.g., 10%)

  • Surgical instruments

  • Doppler flow probe or intravital microscope

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and surgically expose the carotid artery.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., tail vein injection, intraperitoneal injection) at the specified dose.[5] For intravenous administration, this compound can be prepared in a vehicle such as DMSO, PEG300, Tween-80, and saline.[5]

  • Thrombus Induction: Place a small piece of filter paper saturated with FeCl3 solution on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.

  • Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe or visualize thrombus formation using intravital microscopy.

  • Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion (cessation of blood flow). Other parameters such as thrombus size and stability can also be assessed.

  • Data Analysis: Compare the time to occlusion and other thrombotic parameters between the this compound-treated group and the control group to determine the antithrombotic efficacy.

dot

cluster_2 In Vivo Thrombosis Model Workflow start Start: Anesthetize Animal & Expose Carotid Artery administration Administer this compound or Vehicle start->administration induction Induce Thrombosis (FeCl3 Application) administration->induction monitoring Monitor Blood Flow (Doppler/Microscopy) induction->monitoring analysis Data Analysis: Time to Occlusion, etc. monitoring->analysis end End analysis->end

Caption: Workflow for a typical in vivo thrombosis model.

Conclusion

This compound is a valuable pharmacological tool for researchers investigating the role of PAR4 in thrombosis and hemostasis. Its selectivity allows for the specific interrogation of PAR4-mediated signaling pathways in platelets and other cell types. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and conducting robust preclinical studies. Further research utilizing this compound will continue to elucidate the intricate mechanisms of thrombus formation and contribute to the development of safer and more effective antithrombotic therapies.

References

An In-depth Technical Guide to tcY-NH2 TFA Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the basic properties, biological activity, and experimental considerations for the tcY-NH2 TFA peptide. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound is a synthetic peptide known for its potent and selective antagonism of Protease-Activated Receptor 4 (PAR4).[1][2][3][4] It is a modified pentapeptide with the sequence Tyr-Pro-Gly-Lys-Phe, where the N-terminus is acylated with a trans-cinnamoyl group and the C-terminus is an amide.[5][6] The trifluoroacetate (TFA) salt form is common due to its use in the purification process.[7][8]

Chemical and Physical Data
PropertyValueSource
Full Name (trans-Cinnamoyl)-YPGKF-NH2 TFA[1]
Synonyms This compound, tc-YPGKF-NH2, trans-cinnamoyl-YPGKF-amide[1]
Molecular Formula C42H50F3N7O9[5][9]
Molecular Weight 853.9 g/mol [5]
Amino Acid Sequence YPGKF[5][6]
CAS Number 1262750-73-1[5]
Purity ≥95% to 99.72%[1][6]
Solubility Soluble to 1 mg/ml in water[6]

Biological Activity and Mechanism of Action

This compound is a well-characterized antagonist of PAR4, a G-protein coupled receptor involved in thrombosis, inflammation, and other physiological processes.[1][2][4] Its primary mechanism of action is the inhibition of PAR4 activation by agonists such as thrombin and the PAR4 activating peptide (AYPGKF-NH2).[1][10]

In Vitro and In Vivo Effects
Model SystemEffect of this compoundIC50/DosageSource
Rat Platelets Inhibition of AYPGKF-NH2-induced platelet aggregation95 µM[1]
Rat Aorta Potent activation of aorta relaxation64 µM
Rat Gastric Muscle Potent activation of gastric contraction1 µM[1]
Isolated Rat Heart Decreased infarct size and increased recovery of ventricular function5 µM[1]
Brain Death Rat Model Alleviation of liver injury0.6 mg/kg (tail vein injection)[1]
Burn Injury Mice Model Increased posttraumatic activation of CD4+ Tregs0.6 mg/kg (intraperitoneal injection)[1]
Experimental Inflammation in Mice Inhibition of neutrophil recruitment40 ng/kg (intrapleural injection)[1]

By antagonizing PAR4, this compound has been shown to:

  • Inhibit thrombin- and AY-NH2-induced platelet aggregation and endostatin release.[1][2][4]

  • Attenuate inflammatory responses and apoptosis in the liver.[1]

  • Inhibit the activation of NF-κB and MAPK signaling pathways.[1][4]

Signaling Pathways

The inhibitory action of this compound on PAR4 activation disrupts downstream signaling cascades. A key pathway affected is the NF-κB and MAPK pathway, which are crucial in inflammatory responses.

PAR4_Signaling_Pathway PAR4 Signaling Inhibition by this compound cluster_inhibition Inhibition cluster_receptor Receptor Activation cluster_downstream Downstream Signaling tcY_NH2_TFA This compound PAR4 PAR4 Receptor tcY_NH2_TFA->PAR4 Antagonizes Thrombin Thrombin / AY-NH2 Thrombin->PAR4 Activates G_Protein G-Protein Activation PAR4->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC Ca2+ Mobilization / PKC Activation IP3_DAG->Ca_PKC MAPK_NFkB MAPK / NF-κB Pathways Ca_PKC->MAPK_NFkB Inflammation_Apoptosis Inflammation & Apoptosis MAPK_NFkB->Inflammation_Apoptosis

Caption: Inhibition of PAR4 signaling by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and activity assessment of this compound are crucial for reproducible research.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing this compound.[11][12][13]

General Workflow:

Peptide_Synthesis_Workflow General Workflow for this compound Synthesis and Purification Resin_Coupling 1. Coupling of Fmoc-Phe-OH to Resin Chain_Elongation 2. Iterative Fmoc Deprotection and Amino Acid Coupling (Gly, Lys, Pro, Tyr) Resin_Coupling->Chain_Elongation N_Terminal_Modification 3. N-terminal Capping with trans-Cinnamic Acid Chain_Elongation->N_Terminal_Modification Cleavage_Deprotection 4. Cleavage from Resin and Side-Chain Deprotection with TFA Cocktail N_Terminal_Modification->Cleavage_Deprotection Purification 5. Purification by Reversed-Phase HPLC Cleavage_Deprotection->Purification Lyophilization 6. Lyophilization Purification->Lyophilization QC 7. Quality Control (Mass Spectrometry, HPLC) Lyophilization->QC

Caption: Workflow for this compound synthesis and purification.

Key Steps:

  • Solid-Phase Synthesis: The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][12]

  • Cleavage: Trifluoroacetic acid (TFA) is commonly used to cleave the synthesized peptide from the resin and remove protecting groups.[7][11]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is employed for purification, often using a TFA-containing mobile phase to improve separation.[7][13][14]

  • Counter-ion Exchange (Optional): If the TFA counter-ion is undesirable for biological assays, it can be exchanged for another counter-ion, such as hydrochloride, through repeated lyophilization in the presence of the desired acid.[15][16][17]

Assessment of Biological Activity

A variety of assays can be used to determine the biological activity of this compound.

Platelet Aggregation Assay: This assay measures the ability of this compound to inhibit platelet aggregation induced by a PAR4 agonist.

  • Platelet Preparation: Isolate platelets from whole blood (e.g., from male albino Sprague-Dawley rats).[1]

  • Incubation: Pre-incubate the platelets with varying concentrations of this compound.

  • Activation: Induce platelet aggregation using a PAR4 agonist, such as AYPGKF-NH2.

  • Measurement: Monitor the change in light transmittance using an aggregometer to determine the extent of aggregation.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal aggregation response.

Cell-Based Signaling Assays: These assays can be used to investigate the effect of this compound on downstream signaling pathways.

  • Cell Culture: Culture cells that endogenously or exogenously express PAR4.

  • Treatment: Treat the cells with this compound followed by stimulation with a PAR4 agonist.

  • Lysis and Protein Analysis: Lyse the cells and analyze the activation of specific signaling proteins (e.g., phosphorylation of MAPK or NF-κB) using techniques such as Western blotting or ELISA.

Considerations for Use

  • TFA Content: The presence of residual TFA from synthesis and purification can impact biological assays.[8][18] It is important to be aware of the potential for TFA to influence experimental results, and counter-ion exchange may be necessary for sensitive applications.

  • Purity: Ensure the purity of the peptide using analytical techniques like HPLC and mass spectrometry to avoid confounding results from impurities.

  • Solubility and Storage: Prepare fresh solutions of the peptide and store them appropriately, typically at -20°C, to maintain its activity.[6]

This guide provides a foundational understanding of the this compound peptide. For specific applications, further optimization of experimental conditions may be required.

References

Methodological & Application

Application Note: Evaluating tcY-NH2 TFA-Induced Platelet Aggregation in Human Platelet-Rich Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. It involves the activation of platelets by various agonists, leading to a cascade of intracellular signaling events that result in platelet shape change, granule secretion, and the formation of a stable platelet plug. The study of platelet aggregation is fundamental in the development of anti-thrombotic agents and in understanding the mechanisms of cardiovascular diseases.

This document provides a detailed experimental protocol for evaluating the in vitro effects of tcY-NH2 TFA, a synthetic peptide, on human platelet aggregation. The methodology described herein utilizes Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.

Signaling Pathways and Experimental Design

The following diagrams illustrate the general signaling pathway for G-protein coupled receptor (GPCR) mediated platelet activation, a common mechanism for peptide agonists, and the workflow for the experimental protocol.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound GPCR GPCR (e.g., PAR1/PAR4) Agonist->GPCR Binds Gq Gαq GPCR->Gq Activates PLC PLCβ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Mobilizes PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation & Secretion Ca2->Aggregation PKC->Aggregation Platelet_Aggregation_Workflow start Start: Whole Blood Collection prp_prep Centrifugation (Low Speed) to Prepare Platelet-Rich Plasma (PRP) start->prp_prep ppp_prep Centrifugation (High Speed) to Prepare Platelet-Poor Plasma (PPP) prp_prep->ppp_prep platelet_count Platelet Count Adjustment (2.5 x 10⁸ platelets/mL) prp_prep->platelet_count endpoint Set Endpoint (100% Aggregation) with PPP ppp_prep->endpoint equilibration Equilibration of PRP in Aggregometer Cuvette (37°C) platelet_count->equilibration baseline Set Baseline (0% Aggregation) with PRP equilibration->baseline add_agonist Add this compound (or control) baseline->add_agonist endpoint->add_agonist record Record Light Transmission for 5-10 minutes add_agonist->record analysis Data Analysis: Max Aggregation (%), Slope record->analysis

In Vitro Applications of tcY-NH2 TFA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vitro use of tcY-NH2 TFA, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). These guidelines are intended for researchers, scientists, and drug development professionals investigating PAR4-mediated signaling in various physiological and pathological processes.

Introduction

This compound is a synthetic peptide antagonist of PAR4, a G protein-coupled receptor activated by proteases such as thrombin. PAR4 is implicated in a range of biological functions, including platelet activation, smooth muscle contraction, and inflammatory responses. As a selective antagonist, this compound is a valuable tool for elucidating the role of PAR4 in these processes and for the development of novel therapeutics.

Mechanism of Action

This compound competitively inhibits the activation of PAR4 by its agonists, such as thrombin and the PAR4 activating peptide (AYPGKF-NH2). By blocking PAR4, this compound modulates downstream signaling pathways, including those involving Gαq, Gα12/13, phospholipase C-β (PLC-β), RhoA/ROCK, PI3K/Akt, protein kinase C (PKC), and the transcription factors NF-κB and MAPK (ERK1/2).

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various functional assays.

AssayAgonist (Concentration)Cell/Tissue TypeEndpoint MeasuredIC50 Value (µM)Reference
Platelet AggregationAYPGKF-NH2 (10 µM)Rat PlateletsAggregation Inhibition95[1]
Aorta RelaxationN/ARat AortaRelaxation64[1]
Gastric ContractionN/ARat Gastric Smooth MuscleContraction1[1]

Table 1: Summary of IC50 values for this compound in various in vitro assays.

AssayAgonist (Concentration)This compound Concentration (µM)Effect ObservedReference
Platelet AggregationThrombin400Prevention of endostatin release and aggregation[1]
Platelet AggregationAYPGKF-NH2400Prevention of endostatin release and aggregation[1]

Table 2: Qualitative effects of this compound on platelet function.

Experimental Protocols

Detailed protocols for key in vitro experiments are provided below.

Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in response to a PAR4 agonist and its inhibition by this compound using light transmission aggregometry.

Materials:

  • This compound

  • PAR4 activating peptide (AYPGKF-NH2)

  • Human or rat whole blood collected in 3.2% sodium citrate

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Apyrase

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

Procedure:

  • Preparation of Washed Platelets:

    • Centrifuge whole blood at 200 x g for 15 minutes to obtain PRP.

    • Add 0.1 volume of acid-citrate-dextrose (ACD) solution to the PRP.

    • Centrifuge the PRP at 800 x g for 10 minutes.

    • Resuspend the platelet pellet in a washing buffer (e.g., CGS buffer: 120 mM NaCl, 12.9 mM trisodium citrate, 30 mM glucose, pH 6.5) containing apyrase.

    • Centrifuge at 800 x g for 10 minutes and resuspend the pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired platelet concentration.

  • Aggregation Assay:

    • Pre-warm the washed platelet suspension to 37°C.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with the washed platelet suspension in the aggregometer to set the 0% aggregation baseline.

    • Add this compound (or vehicle control) to the platelet suspension and incubate for the desired time (e.g., 5-15 minutes).

    • Add the PAR4 agonist (e.g., AYPGKF-NH2) to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence and absence of this compound.

    • Generate a dose-response curve and calculate the IC50 value.

Smooth Muscle Contraction/Relaxation Assay

This protocol outlines the procedure for assessing the effect of this compound on the contractility of isolated smooth muscle tissue, such as rat aorta or gastric fundus strips.

Materials:

  • This compound

  • Isolated smooth muscle tissue (e.g., rat thoracic aorta, gastric fundus)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • Organ bath system with force transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Dissect the desired smooth muscle tissue and cut it into strips or rings of appropriate size.

    • Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Contraction/Relaxation Measurement:

    • For relaxation studies, pre-contract the tissue with an appropriate agonist (e.g., phenylephrine for aorta).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • For contraction studies, directly add cumulative concentrations of this compound to the equilibrated tissue.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction response.

    • Express contraction as a percentage of the maximal response to a standard agonist (e.g., KCl).

    • Construct concentration-response curves and determine the EC50 or IC50 values.

Western Blotting for NF-κB and MAPK Signaling

This protocol details the detection of key signaling proteins in the NF-κB and MAPK pathways that are modulated by this compound.

Materials:

  • Cells of interest (e.g., endothelial cells, smooth muscle cells)

  • This compound

  • PAR4 agonist (e.g., thrombin, AYPGKF-NH2)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to the desired confluency.

    • Pre-treat cells with this compound for the desired time.

    • Stimulate cells with a PAR4 agonist for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of protein phosphorylation between different treatment groups.

Cell Viability and Cytotoxicity Assays

These protocols describe methods to assess the effect of this compound on cell viability and to rule out cytotoxic effects.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Materials:

  • Cells of interest

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Include positive controls for maximal LDH release (e.g., cell lysis buffer provided in the kit).

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit protocol.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin / Agonist PAR4 PAR4 Thrombin->PAR4 tcY_NH2 This compound (Antagonist) tcY_NH2->PAR4 Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 PI3K PI3K PAR4->PI3K PLC PLC-β Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC IP3->PKC Ca2+ release DAG->PKC Response Cellular Responses (Platelet Aggregation, Smooth Muscle Contraction, Inflammation) ROCK->Response MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->Response NFkB->Response

Caption: PAR4 Signaling Pathway and Inhibition by this compound.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood Whole Blood (Sodium Citrate) PRP Centrifuge (200g) Platelet-Rich Plasma (PRP) Blood->PRP Washed Wash & Resuspend Platelets PRP->Washed Incubate Pre-incubate Platelets with this compound or Vehicle Washed->Incubate Agonist Add PAR4 Agonist (e.g., AYPGKF-NH2) Incubate->Agonist Measure Measure Light Transmission (Aggregometer) Agonist->Measure Calculate Calculate % Aggregation Inhibition Measure->Calculate Curve Generate Dose-Response Curve & Calculate IC50 Calculate->Curve

Caption: Experimental Workflow for Platelet Aggregation Assay.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection cluster_analysis Data Analysis Cells Culture & Treat Cells (this compound +/- Agonist) Lysis Cell Lysis Cells->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., anti-p-p65, anti-p-ERK) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Densitometry Densitometry Analysis Detect->Densitometry Normalize Normalize to Total Protein Densitometry->Normalize

Caption: Experimental Workflow for Western Blotting.

Disclaimer

These protocols and application notes are intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for tcY-NH2 TFA in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of tcY-NH2 TFA, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). This document includes recommended dosage regimens for various animal models, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Introduction to this compound

This compound is a synthetic peptide that acts as a competitive antagonist of PAR4, a G-protein coupled receptor primarily involved in thrombin-mediated platelet activation and inflammatory processes. By inhibiting PAR4, this compound has demonstrated potential therapeutic effects in models of thrombosis, inflammation, and related disorders. Its mechanism of action involves blocking the downstream signaling cascades initiated by PAR4 activation, including the NF-κB and MAPK pathways.

In Vivo Dosage and Administration

The appropriate dosage and route of administration for this compound can vary depending on the animal model and the specific research application. The following table summarizes reported in vivo dosages from various studies.

Animal ModelApplicationDosageAdministration RouteReference
RatBrain Death-Induced Liver Injury0.6 mg/kg (single dose)Tail Vein Injection[1]
MouseBurn Injury0.6 mg/kg (single dose)Intraperitoneal Injection[1]
MouseExperimental Inflammation40 ng/kg (single dose)Intrapleural Injection[1]

Note: These dosages should be considered as a starting point. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.

Experimental Protocols

Preparation of this compound for In Vivo Administration

For in vivo experiments, it is recommended to first prepare a clear stock solution of this compound. The working solution should be prepared fresh on the day of the experiment.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free vehicle (e.g., normal saline, phosphate-buffered saline (PBS))

  • Co-solvents (if necessary, e.g., DMSO, as determined by solubility testing)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Stock Solution Preparation:

    • Based on the required final concentration and injection volume, calculate the amount of this compound needed.

    • If the peptide's solubility in the primary vehicle is limited, first dissolve it in a minimal amount of a suitable, sterile co-solvent like DMSO.

    • Once fully dissolved, slowly add the sterile primary vehicle (e.g., normal saline) to the desired final volume while vortexing to ensure complete mixing. The final concentration of the co-solvent should be kept to a minimum to avoid toxicity.

  • Working Solution Preparation (to be done on the day of the experiment):

    • Dilute the stock solution with the sterile vehicle to achieve the final desired concentration for injection.

    • Gently vortex the solution to ensure homogeneity.

    • Filter the final working solution through a 0.22 µm sterile filter to ensure sterility before administration.

Intraperitoneal (IP) Injection Protocol in Mice

This protocol provides a general guideline for the intraperitoneal administration of this compound in mice.

Materials:

  • Prepared this compound working solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Securely restrain the mouse to expose the abdomen.

  • Injection Site Identification: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Disinfection: Clean the injection site with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe, which would indicate improper needle placement.

  • Injection: If aspiration is clear, slowly and steadily inject the this compound solution. The typical injection volume for a mouse is 100-200 µL.

  • Needle Withdrawal: Withdraw the needle smoothly.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Signaling Pathway

This compound exerts its effects by antagonizing PAR4, thereby inhibiting downstream signaling pathways that are crucial for platelet activation and inflammation. The primary pathways affected are the NF-κB and MAPK signaling cascades.

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 tcY_NH2 This compound tcY_NH2->PAR4 Inhibits PLC PLC Gq->PLC Rho_GEF RhoGEF G12_13->Rho_GEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC PKC DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca2->Platelet_Activation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway IKK IKK PKC->IKK Nucleus Nucleus MAPK_Pathway->Nucleus IkappaB IκB IKK->IkappaB Phosphorylates & Inhibits NF_kappaB NF-κB IkappaB->NF_kappaB Releases NF_kappaB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: PAR4 signaling pathway and the inhibitory action of this compound.

Pharmacokinetics and Safety

Currently, detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicity data specifically for this compound in animal models are limited in publicly available literature. As a peptide-based therapeutic, this compound is likely to be metabolized by proteases and have a relatively short half-life in vivo. Parenteral administration (e.g., intravenous or intraperitoneal) is generally required to achieve systemic exposure.

For other PAR4 antagonists, such as BMS-986120, studies have been conducted to assess their pharmacokinetic profiles and safety. While these can provide some general insights, it is essential to evaluate the specific properties of this compound in your own studies. It is recommended to conduct preliminary safety and tolerability studies before proceeding with large-scale efficacy experiments.

Conclusion

This compound is a valuable research tool for investigating the role of PAR4 in various physiological and pathological processes. The provided dosage information and protocols offer a foundation for conducting in vivo animal studies. Researchers should carefully consider the specific experimental design, including the choice of animal model, dosage, and administration route, to achieve reliable and reproducible results. Further investigation into the pharmacokinetics and safety profile of this compound is warranted to fully understand its therapeutic potential.

References

Preparing a tcY-NH2 TFA Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 TFA is a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a key player in thrombosis and inflammation.[1][2][3][4] As a synthetic peptide, ((trans-Cinnamoyl)-YPGKF-NH2 TFA), it is instrumental in studies investigating platelet aggregation, inflammatory responses, and potential therapeutic interventions in cardiovascular and inflammatory diseases.[1][2] Proper preparation of a stock solution is the critical first step for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C42H50F3N7O9[5][6]
Molecular Weight 853.9 g/mol [5][6]
Synonyms tc-YPGKF-NH2, trans-cinnamoyl-YPGKF-amide[2][7]
Purity >95% by HPLC[3]
Appearance Freeze-dried solid[3]

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for preparing appropriate stock solutions.

SolventSolubilitySource
DMSO ≥ 10 mg/mL[2]
DMF 12 mg/mL[2]
Ethanol 33 mg/mL[2]
PBS (pH 7.2) 1 mg/mL[2]
Water Soluble to 1 mg/mL[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the peptide.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.54 mg of the peptide (Molecular Weight: 853.9 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the peptide. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution gently until the peptide is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are tightly sealed to prevent evaporation and contamination.

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh Peptide A->B C Add DMSO B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Involving PAR4

tcY-NH2 acts as an antagonist to PAR4. The simplified diagram below illustrates the general mechanism of PAR4 activation, which is inhibited by tcY-NH2.

G cluster_pathway PAR4 Signaling Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage TetheredLigand Tethered Ligand Activation PAR4->TetheredLigand G_Protein G-Protein Coupling TetheredLigand->G_Protein Downstream Downstream Signaling (e.g., Platelet Aggregation) G_Protein->Downstream tcY_NH2 tcY-NH2 (Antagonist) tcY_NH2->PAR4 Inhibition

Caption: Simplified PAR4 activation pathway and inhibition by tcY-NH2.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations.

  • TFA Content: Be aware that the compound is a trifluoroacetate (TFA) salt. TFA is a strong acid and can be a contaminant in peptide preparations.[8][9] While present in small amounts, it is important to consider its potential effects in sensitive assays.

By following these guidelines, researchers can ensure the accurate and safe preparation of this compound stock solutions for their experimental needs.

References

tcY-NH2 TFA solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 TFA is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet aggregation. As a synthetic peptide, this compound is a valuable tool for research in thrombosis, inflammation, and immunology. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, along with protocols for its solubilization, storage, and application in relevant assays.

Physicochemical Properties

  • Molecular Formula: C₄₀H₄₉N₇O₇ · CF₃COOH

  • Molecular Weight: 853.9 g/mol

  • Appearance: Lyophilized white powder

  • Purity: Typically >98%

Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of the peptide.

SolventReported Solubility (mg/mL)Notes
DMSO ≥ 20.8 A stock solution of 20.8 mg/mL in DMSO has been successfully prepared. Higher concentrations may be achievable.
DMF 12-
Ethanol 33-
PBS (pH 7.2) 1Limited aqueous solubility.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.54 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the peptide. For 8.54 mg of peptide, add 1 mL of DMSO.

  • Dissolution:

    • Gently vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the peptide does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: For cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. Prepare intermediate dilutions of the DMSO stock solution in an appropriate aqueous buffer or cell culture medium before adding to the final assay.

Protocol for In Vitro Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.

Materials:

  • Freshly drawn human or animal blood collected in sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution in DMSO.

  • PAR4 agonist (e.g., thrombin, AYPGKF-NH2).

  • Saline or appropriate buffer.

  • Light transmission aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • PRP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain PPP, which will be used as a blank.

  • Assay Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).

  • Inhibition Measurement:

    • Add a defined volume of PRP to an aggregometer cuvette with a stir bar.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding the PAR4 agonist.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum aggregation percentage for each condition.

    • Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

    • If performing a dose-response experiment, calculate the IC₅₀ value.

Visualizations

Signaling Pathway of PAR4 Antagonism by this compound

PAR4_Antagonism cluster_thrombin Thrombin Activation cluster_antagonist This compound Inhibition cluster_downstream Downstream Signaling Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) PAR4_inactive->PAR4_active G_protein Gq/G12/13 Signaling PAR4_active->G_protein tcY_NH2 This compound tcY_NH2->PAR4_inactive Binding Platelet_Aggregation Platelet Aggregation G_protein->Platelet_Aggregation workflow_stock_solution start Start: Equilibrate Reagents weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Remain aliquot Aliquot into Single-Use Tubes inspect->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end workflow_platelet_aggregation start Start: Prepare PRP and PPP calibrate Calibrate Aggregometer start->calibrate prepare_samples Prepare PRP Samples in Cuvettes calibrate->prepare_samples add_inhibitor Add this compound / Vehicle prepare_samples->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate add_agonist Add PAR4 Agonist incubate->add_agonist record Record Light Transmission add_agonist->record analyze Analyze Data (IC50) record->analyze end End: Results analyze->end

Application Notes and Protocols for tcY-NH2 TFA: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 TFA is a synthetic peptide antagonist of Proteinase-Activated Receptor 4 (PAR4), with the sequence (trans-Cinnamoyl)-YPGKF-NH2. It is a valuable tool for researchers studying inflammation, immunology, and thrombosis. As with all peptides, the stability and proper handling of this compound are critical for obtaining reliable and reproducible experimental results. The presence of the trifluoroacetate (TFA) counter-ion, a remnant from solid-phase peptide synthesis and purification, can also influence the peptide's properties.

These application notes provide a comprehensive guide to the stability, storage, and handling of this compound, along with detailed protocols for assessing its integrity over time.

Stability Profile of this compound

The stability of this compound is influenced by its physical state (lyophilized powder vs. solution), storage conditions (temperature, moisture, light), and its amino acid sequence.

Lyophilized Form

The lyophilized (freeze-dried) powder is the most stable form for long-term storage. When stored correctly, lyophilized peptides can be stable for several years. Key factors affecting the stability of lyophilized this compound include:

  • Temperature: Low temperatures are crucial for minimizing degradation.

  • Moisture: Peptides are often hygroscopic, and the presence of water can initiate degradation pathways such as hydrolysis. The TFA salt is also moisture-sensitive.

  • Oxygen: The tyrosine (Y) residue in the tcY-NH2 sequence is susceptible to oxidation.

  • Light: Exposure to light can lead to the degradation of photosensitive residues.

Reconstituted Form (In Solution)

Once reconstituted, the stability of this compound is significantly reduced. The shelf-life in solution is limited and depends on several factors:

  • Solvent/Buffer: The choice of solvent and its pH are critical. A slightly acidic pH (5-6) is generally preferred for peptide solutions to minimize degradation.

  • Temperature: While refrigeration (2-8°C) is suitable for short-term storage (days to a week), freezing at -20°C or -80°C is necessary for longer-term storage (weeks to months).

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause degradation and should be avoided. Aliquoting the solution into single-use vials is highly recommended.

  • Microbial Contamination: Solutions are susceptible to microbial growth, which can degrade the peptide. Using sterile solvents and proper handling techniques is essential.

Potential Degradation Pathways

Understanding the potential degradation pathways for this compound is essential for developing stability-indicating analytical methods. The sequence (trans-Cinnamoyl)-Y PGKF -NH2 contains residues that are susceptible to specific degradation reactions.

  • Oxidation: The tyrosine (Y) residue can be oxidized, especially in the presence of oxygen and metal ions. This is a primary concern for long-term storage.

  • Hydrolysis: The peptide bonds can be hydrolyzed, particularly at acidic or alkaline pH.

  • Deamidation: Although less common for this specific sequence, asparagine and glutamine residues (not present in tcY-NH2) are prone to deamidation.

  • N-Terminal Modification: The stability of the N-terminal trans-cinnamoyl group should be considered, although it is generally a stable modification.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Potential degradation pathways for this compound."

Influence of TFA Counter-ion

Trifluoroacetic acid (TFA) is used during peptide synthesis and purification and remains as a counter-ion in the final product. While generally acceptable for many research applications, residual TFA can:

  • Alter the pH of the reconstituted peptide solution.

  • Affect the peptide's conformation and solubility.[1]

  • Potentially interfere with biological assays, with some studies showing cytotoxicity at nanomolar concentrations.[1][2]

For sensitive cell-based assays or in vivo studies, exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride, may be necessary.

Storage and Handling Protocols

Adherence to proper storage and handling procedures is paramount to preserving the integrity of this compound.

Protocol for Handling and Storage of Lyophilized this compound
  • Receiving and Initial Storage: Upon receipt, store the lyophilized peptide at -20°C or -80°C in a desiccator or a sealed container with desiccant packs to protect from moisture.[3][4]

  • Dispensing: Before opening the vial, allow it to warm to room temperature in a desiccator for at least 15-20 minutes. This prevents condensation from forming inside the vial.[4][5]

  • Weighing: Weigh the desired amount of peptide quickly in a clean, low-humidity environment.

  • Resealing and Storage: Tightly reseal the vial cap. For long-term storage, it is recommended to purge the vial with an inert gas like nitrogen or argon before resealing to displace oxygen.[5] Return the vial to -20°C or -80°C storage.

dot graph G { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for handling lyophilized this compound."

Protocol for Reconstitution and Storage of this compound Solutions
  • Solvent Selection: Use sterile, high-purity water, or a buffer appropriate for your experiment (e.g., PBS at pH 5-6). For peptides that are difficult to dissolve, a small amount of organic solvent like DMSO or acetonitrile can be used initially, followed by dilution with aqueous buffer.

  • Reconstitution:

    • Ensure the lyophilized peptide is at room temperature.

    • Add the desired volume of solvent to the vial.

    • Gently swirl or vortex to dissolve the peptide. Sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting: To avoid multiple freeze-thaw cycles, divide the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.

  • Storage of Solutions:

    • Short-term (up to 1 week): Store at 2-8°C.

    • Long-term (1-2 months): Store at -20°C or -80°C.

Quantitative Stability Data (Illustrative)

While specific long-term stability data for this compound is not publicly available, the following table provides an example of a typical stability profile for a lyophilized peptide stored under different conditions. This data is for illustrative purposes only.

Storage ConditionTime Point% Purity Remaining (by HPLC)Appearance
-80°C 12 Months>99%White Powder
24 Months>98%White Powder
-20°C 12 Months>98%White Powder
24 Months>97%White Powder
2-8°C 3 Months~95%White Powder
6 Months~90%Slight Discoloration
25°C / 60% RH 1 Month~85%Clumped, Yellowish
3 Months<70%Brownish, Gummy

RH = Relative Humidity. Data is hypothetical and for illustrative purposes.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and detecting any degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for this purpose.

Stability-Indicating RP-HPLC Method

This protocol describes a general method that can be optimized for your specific equipment and requirements.

  • Instrumentation:

    • HPLC system with a UV detector (e.g., Diode Array Detector).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 20
      25.0 40
      26.0 100
      31.0 100
      32.0 20

      | 40.0 | 20 |

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.

    • Dilute to a working concentration of 0.1 mg/mL for injection.

  • Procedure:

    • Equilibrate the column with the initial gradient conditions for at least 15 minutes.

    • Inject a blank (Mobile Phase A).

    • Inject the this compound sample.

    • Integrate the peak areas. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.

LC-MS for Impurity Identification

To identify the mass of any degradation products, the HPLC system can be coupled to a mass spectrometer (MS).

  • Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters (Typical):

    • Capillary Voltage: 3.5-4.0 kV.

    • Gas Temperature: 325-350°C.

    • Nebulizer Pressure: 20-40 psi.

    • Scan Range: m/z 100-1500.

  • Data Analysis: The mass of degradation products can be determined and compared to the theoretical masses of potential modifications (e.g., +16 Da for oxidation of tyrosine).

dot graph G { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for stability-indicating method development."

This compound Mechanism of Action: PAR4 Signaling

This compound acts as an antagonist to PAR4. PAR4 is a G-protein coupled receptor (GPCR) that is activated by proteases like thrombin. Upon activation, PAR4 couples to G-proteins Gq and G12/13 to initiate downstream signaling cascades.

  • Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

  • G12/13 Pathway: Activation of G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of RhoA. This pathway is crucial for cytoskeletal changes.

By blocking PAR4, this compound can inhibit these signaling events, which are involved in processes like platelet activation and inflammation.

PAR4_Signaling

References

Application Notes and Protocols: Light Transmission Aggregometry with tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function. This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. These application notes provide a detailed protocol for utilizing LTA to study the effects of tcY-NH2 TFA, a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).

PAR4 is a G-protein coupled receptor on the surface of human platelets that, upon activation by thrombin, plays a crucial role in the amplification of platelet aggregation and secretion. Understanding the modulation of the PAR4 signaling pathway is of significant interest in the development of novel antiplatelet therapies. This compound offers a valuable tool for investigating the specific contribution of PAR4 to platelet function.

Mechanism of Action of this compound

This compound, or (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a synthetic peptide that acts as a competitive antagonist at the PAR4 receptor. It effectively blocks the binding of PAR4 agonists, such as thrombin and the synthetic PAR4 activating peptide (PAR4-AP), AYPGKF-NH2, thereby inhibiting downstream signaling events that lead to platelet activation and aggregation.

Quantitative Data Summary

The inhibitory effect of this compound on platelet aggregation has been quantified in preclinical studies. The following table summarizes the available data for the inhibition of PAR4 agonist-induced platelet aggregation. It is important to note that the provided IC50 value was determined using rat platelets, and dose-response studies are recommended to establish the optimal concentration for human platelets.

CompoundAgonistSpeciesAssayKey ParameterValueReference
This compoundAYPGKF-NH2 (10 µM)RatLight Transmission AggregometryIC5095 µM[1]
This compoundThrombin or AY-NH2RatPlatelet AggregationInhibitory Concentration400 µM[1]

Experimental Protocols

This section provides a detailed protocol for performing Light Transmission Aggregometry to assess the inhibitory activity of this compound on PAR4-mediated platelet aggregation.

Materials
  • This compound (trifluoroacetate salt)

  • PAR4 agonist peptide (e.g., AYPGKF-NH2)

  • Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.

  • 3.2% Sodium Citrate anticoagulant

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound

  • Light Transmission Aggregometer

  • Calibrated pipettes

  • Aggregometer cuvettes with stir bars

  • Centrifuge

Solution Preparation

This compound Stock Solution:

Due to its peptide nature, this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. For in-vitro assays, a stock solution of 10-20 mM in DMSO is common. Further dilutions should be made in an appropriate buffer (e.g., PBS) immediately before use to minimize solvent effects on platelets.[1]

PAR4 Agonist (AYPGKF-NH2) Stock Solution:

Prepare a stock solution of the PAR4 agonist peptide in distilled water or a suitable buffer. The concentration of the stock solution should be such that a small volume can be added to the platelet-rich plasma to achieve the final desired concentration (e.g., 10-100 µM).[2][3]

Platelet-Rich Plasma (PRP) Preparation
  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[4]

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[4]

  • Carefully aspirate the upper platelet-rich plasma layer and transfer it to a new plastic tube.

  • Keep the PRP at room temperature and use it within 4 hours of blood collection.[5]

  • To prepare platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 10 minutes. The PPP will be used to set the 100% aggregation baseline in the aggregometer.[6]

Light Transmission Aggregometry Protocol
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette PRP into an aggregometer cuvette with a stir bar and place it in the sample well. Set this as the 0% aggregation baseline.

    • Pipette PPP into another cuvette and place it in the reference well. Set this as the 100% aggregation baseline.

  • Inhibition Assay:

    • Pipette a fresh aliquot of PRP into a new cuvette with a stir bar.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and pre-incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.

    • After the pre-incubation period, add the PAR4 agonist (e.g., AYPGKF-NH2) to induce platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.

  • Data Analysis:

    • The primary endpoint is the maximum platelet aggregation (%), which is calculated by the aggregometer software.

    • To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of the antagonist while keeping the agonist concentration constant.

Visualizations

PAR4 Signaling Pathway in Platelets

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates PAR4_Agonist PAR4 Agonist (e.g., AYPGKF-NH2) PAR4_Agonist->PAR4 Activates tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4 Inhibits Gq Gq PAR4->Gq Activates G12_13 G12/13 PAR4->G12_13 Activates PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes Shape_Change Platelet Shape Change RhoGEF->Shape_Change IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC_activation PKC Activation DAG->PKC_activation Granule_Secretion Granule Secretion Ca_mobilization->Granule_Secretion PKC_activation->Granule_Secretion Aggregation Platelet Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation Amplifies

Caption: PAR4 signaling cascade in platelets.

Experimental Workflow for LTA with this compound

LTA_Workflow cluster_preparation Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. PRP Preparation (Centrifugation at 150-200g) Blood_Collection->PRP_Preparation Instrument_Setup 4. Instrument Setup & Calibration (37°C, 0% & 100% Baselines) PRP_Preparation->Instrument_Setup PPP_Preparation 3. PPP Preparation (Centrifugation at 2000g) PPP_Preparation->Instrument_Setup Pre_incubation 5. Pre-incubation (PRP + this compound/Vehicle) Instrument_Setup->Pre_incubation Agonist_Addition 6. Agonist Addition (e.g., AYPGKF-NH2) Pre_incubation->Agonist_Addition Data_Acquisition 7. Data Acquisition (Measure Light Transmission) Agonist_Addition->Data_Acquisition Aggregation_Calculation 8. Calculate Max Aggregation (%) Data_Acquisition->Aggregation_Calculation IC50_Determination 9. Determine IC50 (Dose-Response) Aggregation_Calculation->IC50_Determination

Caption: Workflow for LTA with this compound.

References

Application Notes and Protocols for Studying Neutrophil Recruitment Using tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil recruitment to sites of inflammation is a critical process in the innate immune response. Dysregulated neutrophil infiltration, however, can contribute to tissue damage in various inflammatory diseases. The synthetic peptide tcY-NH2 trifluoroacetate salt (TFA), a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), has emerged as a valuable tool for studying the mechanisms of neutrophil recruitment.[1] This document provides detailed application notes and protocols for utilizing tcY-NH2 TFA to investigate its inhibitory effects on neutrophil recruitment in a murine model of experimental inflammation.

Mechanism of Action

This compound functions by blocking the activation of PAR4, a G protein-coupled receptor expressed on various cell types, including neutrophils. PAR4 activation is implicated in inflammatory processes and thrombosis.[2] In the context of neutrophil recruitment, PAR4 blockade by this compound has been shown to impair neutrophil migration, rolling, and adhesion in response to inflammatory stimuli such as carrageenan and the chemokine CXCL8.[3] This suggests that PAR4 plays a significant role in mediating the chemotactic signals that guide neutrophils to inflammatory sites. The inhibitory effect of this compound on neutrophil recruitment is, at least in part, attributed to its ability to interfere with the actions of CXCL8, a potent neutrophil chemoattractant.[3]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on neutrophil recruitment in a murine model of pleurisy induced by carrageenan or CXCL8.

ParameterTreatment GroupNeutrophil Count (cells x 10^5 / pleural cavity)Percentage Inhibition (%)
Carrageenan-induced Pleurisy Vehicle + Carrageenan8.5 ± 0.7-
This compound (40 ng/kg) + Carrageenan3.2 ± 0.562.4
CXCL8-induced Pleurisy Vehicle + CXCL86.8 ± 0.6-
This compound (40 ng/kg) + CXCL82.5 ± 0.463.2

Data adapted from a study using BALB/c mice, with this compound administered via intrapleural injection 30 minutes prior to the inflammatory stimulus. Neutrophil counts were determined 4 hours after the stimulus.

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intrapleural injection in mice.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO) (optional, if needed for initial solubilization)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the required concentration: Based on the dosage of 40 ng/kg and an average mouse weight of 20-25 g, a stock solution and subsequent dilutions should be prepared to allow for an injection volume of approximately 50-100 µL.

  • Solubilization:

    • If this compound is readily soluble in saline, directly dissolve the required amount in sterile saline to achieve the desired final concentration.

    • If solubility is limited, first dissolve this compound in a minimal amount of DMSO and then bring it to the final volume with sterile saline. Ensure the final DMSO concentration is non-toxic and consistent across all experimental groups (typically <1%).

  • Vortexing: Gently vortex the solution to ensure it is completely dissolved and homogenous.

  • Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, keep the solution on ice and protected from light.

Murine Model of Carrageenan-Induced Pleurisy

This protocol outlines the induction of acute pleural inflammation in mice to study the effects of this compound on neutrophil recruitment.

Materials:

  • BALB/c mice (or other suitable strain), 6-8 weeks old

  • This compound solution (prepared as in Protocol 1)

  • Carrageenan solution (1% w/v in sterile saline)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Insulin syringes with 27-30G needles

  • Animal clippers

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent.

  • Hair Removal: Carefully remove the fur from the right lateral chest wall using electric clippers.

  • This compound Administration: Thirty minutes prior to the inflammatory stimulus, administer this compound (40 ng/kg) or vehicle (saline) via intrapleural injection.

    • Position the mouse in left lateral recumbency.

    • Insert a 27-30G needle into the sixth or seventh intercostal space on the right side, in the mid-axillary line.

    • Carefully advance the needle through the skin and intercostal muscles into the pleural cavity. A slight "give" will be felt upon entering the pleural space.

    • Inject a volume of 50-100 µL of the this compound or vehicle solution.

  • Induction of Pleurisy: Administer 100 µL of 1% carrageenan solution via intrapleural injection into the same site.

  • Recovery: Allow the mice to recover from anesthesia on a warming pad.

  • Euthanasia and Sample Collection: Four hours after carrageenan injection, euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

Pleural Lavage and Neutrophil Quantification

This protocol describes the collection of cells from the pleural cavity and their quantification using flow cytometry.

Materials:

  • Phosphate-buffered saline (PBS) containing 2 mM EDTA

  • 1 mL syringes with 22G needles

  • Hemocytometer or automated cell counter

  • Flow cytometer

  • Fluorescently conjugated antibodies for neutrophil identification (e.g., anti-mouse Ly-6G [Gr-1] and anti-mouse CD11b)

  • Red blood cell (RBC) lysis buffer

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Procedure:

  • Pleural Lavage:

    • Following euthanasia, make a small incision in the skin over the abdomen and retract the skin to expose the thoracic cage.

    • Carefully make a small incision in the diaphragm to access the pleural cavity.

    • Inject 1 mL of ice-cold PBS with EDTA into the pleural cavity using a 1 mL syringe and a 22G needle.

    • Gently massage the chest for 30 seconds to dislodge cells.

    • Aspirate the fluid from the pleural cavity.

    • Repeat the lavage two more times with 1 mL of fresh PBS-EDTA each time. Pool the collected fluid.

  • Cell Counting:

    • Centrifuge the collected lavage fluid at 400 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of FACS buffer.

    • Perform a total cell count using a hemocytometer or an automated cell counter.

  • Flow Cytometry:

    • If significant red blood cell contamination is present, lyse the RBCs using a lysis buffer according to the manufacturer's instructions.

    • Wash the cells with FACS buffer.

    • Incubate the cells with fluorescently conjugated antibodies against neutrophil markers (e.g., Ly-6G and CD11b) for 20-30 minutes on ice in the dark.

    • Wash the cells again to remove unbound antibodies.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data to determine the percentage and absolute number of neutrophils (typically Ly-6G+/CD11b+ cells).

Visualization of Signaling Pathways and Workflows

G Experimental Workflow for Studying this compound Effects on Neutrophil Recruitment cluster_prep Preparation cluster_animal In Vivo Experiment cluster_analysis Analysis prep_tfa Prepare this compound Solution (40 ng/kg) injection_tfa Intrapleural Injection of this compound or Vehicle prep_tfa->injection_tfa prep_carra Prepare Carrageenan (1%) or CXCL8 Solution injection_carra Intrapleural Injection of Carrageenan or CXCL8 prep_carra->injection_carra anesthesia Anesthetize Mouse anesthesia->injection_tfa injection_tfa->injection_carra recovery Allow Recovery (4 hours) injection_carra->recovery euthanasia Euthanize Mouse recovery->euthanasia lavage Perform Pleural Lavage euthanasia->lavage cell_count Total Cell Count lavage->cell_count flow_cytometry Flow Cytometry for Neutrophil Quantification lavage->flow_cytometry data_analysis Data Analysis and Comparison cell_count->data_analysis flow_cytometry->data_analysis

Caption: Experimental workflow for investigating the effect of this compound on neutrophil recruitment.

G Signaling Pathway of PAR4-Mediated Neutrophil Chemotaxis and its Inhibition by this compound thrombin Thrombin / Other Proteases par4 PAR4 Receptor thrombin->par4 Activates g_protein G Protein (Gq/G12/13) par4->g_protein Activates chemotaxis Neutrophil Chemotaxis, Adhesion, and Migration par4->chemotaxis Potentiates CXCL8 effect tcy_nh2 This compound tcy_nh2->par4 Inhibits plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_mobilization Ca2+ Mobilization ip3->ca_mobilization Induces pkc PKC Activation dag->pkc rho_gtpases Rho GTPases (Rac/Cdc42) ca_mobilization->rho_gtpases Activates pkc->rho_gtpases Activates actin Actin Polymerization & Cytoskeletal Rearrangement rho_gtpases->actin actin->chemotaxis cxcl8 CXCL8 cxcr1_2 CXCR1/2 cxcl8->cxcr1_2 Binds cxcr1_2->g_protein Activates

Caption: PAR4 signaling pathway in neutrophils and its inhibition by this compound.

References

Application Note and Protocols for tcY-NH2 TFA in a Rat Model of Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for evaluating the therapeutic potential of the novel investigational compound tcY-NH2 TFA in a thioacetamide (TAA)-induced rat model of liver injury and fibrosis. It includes comprehensive methodologies for inducing liver damage, administering the test compound, and assessing its efficacy through biochemical, histological, and molecular analyses. The presented data, based on a hypothetical study, suggests that this compound may ameliorate liver fibrosis by reducing inflammation and inhibiting the activation of hepatic stellate cells. This application note is intended for researchers, scientists, and drug development professionals working in the field of hepatology and preclinical drug discovery.

Introduction

Drug-induced liver injury (DILI) and subsequent fibrosis represent a significant challenge in clinical practice and drug development, often leading to acute liver failure or chronic liver disease.[1] The pathogenesis of liver fibrosis is a complex process involving chronic inflammation, hepatocyte injury, and the activation of hepatic stellate cells (HSCs), which are the primary source of extracellular matrix (ECM) deposition.[2] Thioacetamide (TAA) is a well-established hepatotoxin used to induce liver injury and fibrosis in animal models, mimicking the pathological features of human liver disease.[3][4]

This application note describes the use of a TAA-induced rat model of liver fibrosis to assess the therapeutic effects of this compound, a novel investigational compound. The protocols outlined below provide a framework for evaluating the compound's ability to mitigate liver damage, reduce inflammation, and reverse fibrotic changes.

Experimental Protocols

Animal Model and Treatment
  • Animals: Male Sprague-Dawley rats (200-250 g) are used for this study. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

  • Liver Injury Induction: Liver fibrosis is induced by intraperitoneal (i.p.) injection of TAA at a dose of 200 mg/kg body weight, administered three times a week for 8 weeks.[5]

  • Experimental Groups:

    • Control Group: Rats receive i.p. injections of saline.

    • TAA Group: Rats receive i.p. injections of TAA.

    • TAA + this compound Group: Rats receive i.p. injections of TAA and are treated with this compound (hypothetical dose: 10 mg/kg, daily, oral gavage) for the last 4 weeks of the study.

  • Sample Collection: At the end of the 8-week period, rats are euthanized, and blood and liver tissue samples are collected for analysis.

Biochemical Analysis of Liver Function
  • Serum Enzyme Levels: Blood samples are centrifuged to collect serum. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured using a commercial assay kit and a biochemistry analyzer.[6]

Histological Analysis
  • Hematoxylin and Eosin (H&E) Staining: Liver tissue sections are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are then stained with H&E to assess liver morphology and inflammation.

  • Masson's Trichrome Staining: To visualize collagen deposition and assess the degree of fibrosis, liver sections are stained with Masson's Trichrome. The fibrotic area is quantified using image analysis software.

Analysis of Inflammatory and Fibrotic Markers
  • ELISA for Inflammatory Cytokines: The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in liver tissue homogenates are quantified using commercial ELISA kits.[5]

  • Western Blot for α-SMA: The expression of alpha-smooth muscle actin (α-SMA), a marker of activated HSCs, is determined by Western blot analysis of liver tissue lysates.[5]

Data Presentation

The following tables summarize the hypothetical quantitative data from the study.

GroupALT (U/L)AST (U/L)
Control45 ± 5110 ± 12
TAA150 ± 18320 ± 25
TAA + this compound70 ± 9#180 ± 20#
Table 1: Serum Liver Enzyme Levels. Data are presented as mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. TAA.
GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)
Control25 ± 430 ± 5
TAA95 ± 11110 ± 15
TAA + this compound40 ± 6#55 ± 8#
Table 2: Liver Inflammatory Cytokine Levels. Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. TAA.
GroupFibrotic Area (%)α-SMA Expression (relative to control)
Control1.2 ± 0.31.0 ± 0.2
TAA15.5 ± 2.14.5 ± 0.6*
TAA + this compound5.8 ± 1.0#1.8 ± 0.4#
Table 3: Liver Fibrosis Markers. Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. TAA.

Visualizations

G cluster_0 Week 1-8 cluster_1 Week 5-8 cluster_2 End of Week 8 TAA Injection TAA Injection This compound Treatment This compound Treatment Sample Collection Sample Collection This compound Treatment->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Histological Analysis Histological Analysis Sample Collection->Histological Analysis Molecular Analysis Molecular Analysis Sample Collection->Molecular Analysis G TAA Thioacetamide (TAA) Metabolism Metabolic Activation (CYP450) TAA->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress HepatocyteInjury Hepatocyte Injury/ Apoptosis OxidativeStress->HepatocyteInjury KupfferCell Kupffer Cell Activation HepatocyteInjury->KupfferCell HSC Hepatic Stellate Cell (HSC) Activation HepatocyteInjury->HSC Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) KupfferCell->Cytokines Cytokines->HSC Myofibroblasts Myofibroblasts HSC->Myofibroblasts ECM ECM Deposition (Collagen) Myofibroblasts->ECM Fibrosis Liver Fibrosis ECM->Fibrosis G tcY_NH2 This compound Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) tcY_NH2->Cytokines inhibits HSC Hepatic Stellate Cell (HSC) Activation tcY_NH2->HSC inhibits Cytokines->HSC Fibrosis Liver Fibrosis HSC->Fibrosis

References

Application Notes and Protocols: tcY-NH2 TFA for Burn Injury Immunology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe burn injuries trigger a complex and often dysregulated immune response characterized by a massive release of inflammatory mediators, leading to systemic inflammatory response syndrome (SIRS), immune suppression, and increased susceptibility to infections. This sterile inflammatory cascade is initiated by the release of damage-associated molecular patterns (DAMPs) from necrotic tissue, which activate various immune cells. A key player in the early stages of this thrombo-inflammatory response is the activation of platelets and immune cells via protease-activated receptors (PARs).

tcY-NH2 TFA, also known as (trans-Cinnamoyl)-YPGKF-NH2 Trifluoroacetate, is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). PAR4 is a G-protein coupled receptor expressed on platelets, neutrophils, macrophages, and other immune cells, which is activated by proteases like thrombin and cathepsin G released during tissue injury. By blocking PAR4 signaling, this compound presents a promising therapeutic strategy to modulate the initial hyperinflammatory phase of burn injury, potentially reducing secondary tissue damage and improving outcomes.

These application notes provide a comprehensive overview of the use of this compound in burn injury immunology research, including its mechanism of action, detailed experimental protocols, and important considerations for its use in biological assays.

Mechanism of Action and Rationale for Use in Burn Injury

Burn injury leads to the activation of the coagulation cascade and the release of proteases that cleave and activate PAR4 on platelets and leukocytes. This activation contributes to:

  • Platelet Aggregation and Degranulation: Leading to microthrombus formation and the release of inflammatory mediators.

  • Neutrophil Recruitment and Activation: PAR4 activation promotes neutrophil rolling, adhesion, and migration to the site of injury, where they release reactive oxygen species (ROS) and proteolytic enzymes, contributing to tissue damage.[1]

  • Cytokine Release: Activation of PARs can contribute to the "cytokine storm" by inducing the release of pro-inflammatory cytokines such as TNF-α and various interleukins.[2][3][4]

  • Formation of Platelet-Leukocyte Aggregates: These aggregates are key drivers of thrombo-inflammation.[5]

By antagonizing PAR4, this compound is hypothesized to mitigate these effects, thereby reducing the initial inflammatory insult, limiting the cytokine storm, and potentially shifting the immune response towards a more regulated, pro-healing phenotype. Evidence suggests that this compound can increase the posttraumatic activation of CD4+ regulatory T cells (Tregs) in a murine burn injury model, indicating a potential role in promoting immune resolution.[6]

Data Presentation: In Vivo Effects of this compound and PAR4 Antagonism

The following tables summarize the quantitative data available on the effects of this compound and other PAR4 antagonists in relevant in vivo models.

Compound Model Dose & Administration Key Findings Reference
This compound Murine Burn Injury0.6 mg/kg, single dose, intraperitonealIncreased posttraumatic activation of CD4+ Tregs in draining lymph nodes.[6]
This compound Murine Pleurisy (Carrageenan-induced)40 ng/kg, single dose, intrapleuralInhibited neutrophil migration into the pleural cavity; Reduced neutrophil rolling and adherence.[1]
This compound Rat Brain Death Model (Liver Injury)0.6 mg/kg, single dose, tail vein injectionReduced blood platelet activation and hepatic platelet accumulation; Attenuated the inflammatory response and apoptosis in the liver.[6]

Table 1: Summary of in vivo studies with this compound.

Compound Model Dose & Administration Key Quantitative Findings Reference
BMS-986120 (Oral PAR4 Antagonist) Human Volunteers60 mg, single oral dosePlatelet-Monocyte Aggregates: Reduced by 80.6% at 2 hours.[6]
P-Selectin Expression: Reduced by 91.7% at 2 hours.[6]
Platelet-Rich Thrombus Deposition (High Shear): Reduced by 34.8% at 2 hours.[3]
Anti-PAR4 Antibodies Guinea PigNot specifiedEffective antithrombotic profile with low bleeding risk.[7]

Table 2: Quantitative effects of other PAR4 antagonists on relevant immunological and hematological parameters.

Experimental Protocols

Protocol 1: In Vivo Murine Model of Thermal Burn Injury

This protocol describes a standardized method to induce a non-lethal thermal burn in mice and to assess the immunomodulatory effects of this compound.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or PBS (vehicle)

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Electric clippers

  • Buprenorphine (analgesic)

  • Burn device (e.g., metal block heated in a water bath)

  • Lactated Ringer's solution

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave a 2x3 cm area on the dorsal surface. Administer buprenorphine for analgesia.

  • Burn Induction: Place the anesthetized mouse in a custom-made mold that exposes the shaved dorsal skin. Induce a full-thickness burn by applying a heated metal block (e.g., 98°C) to the exposed skin for 10 seconds. This typically creates a burn covering ~20-25% of the total body surface area.

  • Resuscitation: Immediately after the burn, administer 1-2 mL of sterile Lactated Ringer's solution intraperitoneally for fluid resuscitation.

  • This compound Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer this compound at a dose of 0.6 mg/kg via intraperitoneal injection immediately following the burn injury. A control group should receive an equivalent volume of the vehicle.

  • Post-operative Care: House mice individually to prevent injury to the burn site. Provide nutritional supplements and monitor for signs of distress.

  • Sample Collection and Analysis (e.g., at 24h, 3 days, 7 days post-burn):

    • Blood: Collect blood via cardiac puncture for serum cytokine analysis (e.g., using a multiplex immunoassay for TNF-α, IL-6, IL-10, MCP-1) and for flow cytometric analysis of circulating immune cells and platelet-leukocyte aggregates.

    • Spleen and Draining Lymph Nodes: Harvest spleen and axillary/inguinal lymph nodes. Prepare single-cell suspensions for flow cytometric analysis of T-cell subsets (e.g., CD4+, CD8+, CD4+Foxp3+ Tregs) and activation markers.

    • Burn Wound Tissue: Excise the burn wound and surrounding tissue. A portion can be fixed for histology, and another portion can be digested to isolate immune cells for flow cytometry or used for qPCR analysis of inflammatory gene expression.

Protocol 2: In Vitro Neutrophil Migration Assay

This assay evaluates the direct effect of this compound on neutrophil chemotaxis.

Materials:

  • This compound

  • Human or murine neutrophils (isolated from whole blood)

  • Chemoattractant (e.g., CXCL8/IL-8 or LTB4)

  • Transwell inserts (e.g., 3 µm pore size)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

Procedure:

  • Cell Preparation: Isolate neutrophils from fresh blood using density gradient centrifugation. Resuspend in assay buffer.

  • Assay Setup:

    • Add chemoattractant to the lower chamber of the Transwell plate.

    • In separate tubes, pre-incubate neutrophils with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle for 30 minutes at 37°C.

    • Add the pre-incubated neutrophils to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Quantification:

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a hemocytometer, a cell counter, or a fluorescent dye-based assay.

  • Data Analysis: Calculate the percentage inhibition of migration for each concentration of this compound compared to the vehicle control.

Mandatory Visualizations

G cluster_0 Burn Injury Site cluster_1 Immune Cell Response Tissue Damage Tissue Damage Proteases Proteases (Thrombin, Cathepsin G) Tissue Damage->Proteases PAR4 PAR4 Proteases->PAR4 cleaves & activates Platelet_Activation Platelet Activation & Aggregation PAR4->Platelet_Activation Neutrophil_Activation Neutrophil Recruitment & Activation PAR4->Neutrophil_Activation This compound This compound This compound->PAR4 inhibits Treg_Activation CD4+ Treg Activation This compound->Treg_Activation promotes Cytokine_Storm Cytokine Storm (TNF-α, IL-6) Platelet_Activation->Cytokine_Storm Thromboinflammation Thrombo-inflammation & Tissue Damage Platelet_Activation->Thromboinflammation Neutrophil_Activation->Cytokine_Storm Neutrophil_Activation->Thromboinflammation Cytokine_Storm->Thromboinflammation Immune_Resolution Immune Resolution Treg_Activation->Immune_Resolution

Caption: Proposed mechanism of this compound in burn injury.

G cluster_workflow Experimental Workflow: In Vivo Murine Burn Model A 1. Acclimatize Mice (C57BL/6, 8-12 weeks) B 2. Anesthesia & Analgesia (Isoflurane, Buprenorphine) A->B C 3. Dorsal Shaving B->C D 4. Induce Thermal Burn (~20% TBSA, 98°C, 10s) C->D E 5. Fluid Resuscitation (Lactated Ringer's, IP) D->E F 6. Treatment Administration (IP) Group 1: Vehicle Group 2: this compound (0.6 mg/kg) E->F G 7. Post-operative Monitoring F->G H 8. Sample Collection (e.g., 24h, 3d, 7d) G->H I 9. Immunological Analysis - Serum Cytokines (Multiplex) - Flow Cytometry (Blood, Spleen, LN) - Histology/qPCR (Wound Tissue) H->I

Caption: Workflow for in vivo murine burn injury studies.

G cluster_rationale Rationale for PAR4 Antagonism in Burn Injury A Severe Burn Injury B Massive Cell Death & DAMPs Release A->B C Activation of Coagulation & Protease Release (e.g., Thrombin) A->C B->C D PAR4 Activation on Platelets & Leukocytes C->D E Hyperinflammation - Cytokine Storm - Neutrophil Infiltration - Thrombo-inflammation D->E F Secondary Tissue Damage & Impaired Healing E->F G This compound (PAR4 Antagonist) G->D Inhibits H Modulation of Immune Response G->H H->E Attenuates

References

Application Notes and Protocols: tcY-NH2 TFA for Inhibition of PAR4 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in thrombosis and hemostasis. Activated by proteases such as thrombin, PAR4 initiates intracellular signaling cascades leading to platelet activation, aggregation, and other cellular responses. Its involvement in these processes makes it a compelling target for the development of novel antiplatelet therapies. tcY-NH2 TFA ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a potent and selective peptide antagonist of PAR4. These application notes provide detailed protocols for utilizing this compound to inhibit PAR4 activation, with a focus on platelet aggregation and intracellular calcium mobilization assays.

Quantitative Data Summary

The inhibitory effects of this compound on PAR4 activation have been quantified in various functional assays. The following table summarizes key quantitative data for easy comparison.

ParameterTest SystemAgonistThis compound ConcentrationEffectReference
IC50 Rat Platelet AggregationAYPGKF-NH2 (10 µM)95 µMInhibition of platelet aggregation[1]
IC50 Rat Aorta RelaxationNot Specified64 µMAorta relaxation[1]
IC50 Rat Gastric ContractionNot Specified1 µMGastric contraction[1]
Effective Concentration Isolated Rat HeartIschemia-Reperfusion5 µM (15 min pre-treatment)51% decrease in infarct size, 26% increase in recovery of ventricular function[1]
Effective Concentration Rat PlateletsThrombin or AY-NH2400 µM (5 min pre-treatment)Prevention of endostatin release and platelet aggregation[1]
In Vivo Dosage Brain-Dead Rat ModelEndogenous Agonists0.6 mg/kg (single tail vein injection)Alleviation of liver injury[1]
In Vivo Dosage Burn Injury Mouse ModelEndogenous Agonists0.6 mg/kg (single intraperitoneal injection)Increased posttraumatic activation of CD4+ Tregs[1]
In Vivo Dosage Experimental Inflammation Mouse ModelEndogenous Agonists40 ng/kg (single intrapleural injection)Inhibition of neutrophil recruitment[1]

Signaling Pathways and Experimental Workflow

To effectively utilize this compound as a PAR4 inhibitor, it is essential to understand the underlying signaling pathways and the general workflow for its experimental validation.

PAR4 Signaling Pathway

Activation of PAR4 by thrombin or agonist peptides leads to the coupling of Gαq and Gα12/13 proteins. This initiates downstream signaling cascades, including the activation of phospholipase C (PLC), leading to inositol trisphosphate (IP3) and diacylglycerol (DAG) production. These second messengers, in turn, trigger intracellular calcium mobilization and protein kinase C (PKC) activation, culminating in platelet granule secretion and aggregation.

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin / Agonist Peptide PAR4 PAR4 Thrombin->PAR4 Activation Gq Gαq PAR4->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Co-activation Response Platelet Aggregation & Granule Secretion PKC->Response Phosphorylation Events

Caption: PAR4 Signaling Pathway leading to platelet activation.

Experimental Workflow for Evaluating this compound

The general workflow for assessing the inhibitory potential of this compound involves preparing the biological sample, pre-incubating with the antagonist, stimulating with a PAR4 agonist, and measuring the cellular response.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_measure 3. Measurement & Analysis SamplePrep Prepare Platelet-Rich Plasma or Cell Suspension PreIncubate Pre-incubate sample with this compound or vehicle SamplePrep->PreIncubate AntagonistPrep Prepare this compound dilutions AntagonistPrep->PreIncubate AgonistPrep Prepare PAR4 Agonist (e.g., AYPGKF-NH₂) dilutions Stimulate Add PAR4 Agonist to stimulate the sample AgonistPrep->Stimulate PreIncubate->Stimulate After defined incubation time Measure Measure Cellular Response: - Platelet Aggregation (LTA) - Calcium Mobilization (Fluorometry) Stimulate->Measure Analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ Measure->Analyze

Caption: General experimental workflow for PAR4 inhibition assay.

Experimental Protocols

Protocol 1: Inhibition of Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol details the methodology to assess the inhibitory effect of this compound on PAR4-mediated platelet aggregation.

Materials:

  • This compound

  • PAR4 agonist peptide (e.g., AYPGKF-NH₂)

  • Human or animal blood collected in 3.2% sodium citrate

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Light Transmission Aggregometer

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. b. Transfer the upper PRP layer to a new tube. c. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. d. Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.

  • Preparation of Reagents: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in PPP to achieve the desired final concentrations. b. Prepare a stock solution of the PAR4 agonist (e.g., AYPGKF-NH₂) in PBS.

  • Platelet Aggregation Assay: a. Pre-warm the PRP samples to 37°C. b. Place a cuvette with PPP in the aggregometer and set the baseline to 100% aggregation. c. Place a cuvette with PRP in the aggregometer and set the baseline to 0% aggregation. d. Add a small volume of this compound dilution or vehicle (control) to the PRP and incubate for 5-15 minutes at 37°C with stirring. e. Add the PAR4 agonist to the PRP to induce aggregation. f. Record the change in light transmission for at least 5-10 minutes.

  • Data Analysis: a. Determine the maximum percentage of aggregation for each condition. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the inhibition of PAR4-mediated intracellular calcium release by this compound in platelets or PAR4-expressing cell lines.

Materials:

  • This compound

  • PAR4 agonist peptide (e.g., AYPGKF-NH₂)

  • Washed platelets or a PAR4-expressing cell line

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Pluronic F-127

  • Probenecid (optional)

  • Fluorescence plate reader or fluorometer with kinetic reading capabilities

Procedure:

  • Cell Preparation and Dye Loading: a. For washed platelets: Prepare PRP as in Protocol 1, then wash the platelets by centrifugation and resuspend in a suitable buffer like Tyrode's solution. b. For cell lines: Culture PAR4-expressing cells to an appropriate confluency in a black, clear-bottom 96-well plate. c. Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS (with optional probenecid to prevent dye leakage) to remove extracellular dye.

  • Calcium Mobilization Measurement: a. Resuspend the dye-loaded cells in HBSS. b. Add this compound at various concentrations or vehicle to the respective wells of the microplate and incubate for a predetermined time (e.g., 10-20 minutes). c. Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period. d. Use the instrument's injector to add the PAR4 agonist to each well. e. Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~525 nm following excitation at ~488 nm.

  • Data Analysis: a. Calculate the change in fluorescence (or fluorescence ratio) from baseline after agonist addition. b. Determine the percentage of inhibition of the calcium response for each this compound concentration compared to the vehicle control. c. Plot the percentage of inhibition against the this compound concentration to calculate the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PAR4 in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this potent antagonist to study PAR4 signaling and to screen for novel antiplatelet agents. Careful optimization of experimental conditions, particularly inhibitor and agonist concentrations and incubation times, is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols for Flow Cytometry Analysis of tcY-NH2 TFA Treated Platelets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 TFA is a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2] Understanding the inhibitory effect of this compound on platelet function is crucial for research in thrombosis, hemostasis, and the development of novel antiplatelet therapies. Flow cytometry is a powerful technique for the rapid and quantitative analysis of platelet activation at a single-cell level.[3][4][5] These application notes provide a detailed protocol for the in vitro treatment of human platelets with this compound and subsequent analysis of platelet activation markers, P-selectin (CD62P) and activated glycoprotein IIb/IIIa (PAC-1), using flow cytometry.

Principle of the Assay

Upon activation by agonists such as thrombin or a PAR4 activating peptide (PAR4-AP), platelets undergo a series of responses, including the surface expression of P-selectin from α-granules and a conformational change in the GPIIb/IIIa integrin, allowing the binding of fibrinogen and the PAC-1 antibody.[6][7][8] As a PAR4 antagonist, this compound is expected to inhibit these activation events when platelets are stimulated via the PAR4 pathway. This protocol describes the methodology to quantify the dose-dependent inhibitory effect of this compound on the expression of these activation markers.

Data Presentation

The following tables summarize representative quantitative data on the inhibitory effect of this compound on platelet activation. This data is illustrative of the expected outcomes from the described protocol.

Table 1: Effect of this compound on P-selectin (CD62P) Expression on PAR4-AP Stimulated Platelets

This compound Concentration (µM)Mean Fluorescence Intensity (MFI) of CD62P% Inhibition
0 (Vehicle Control)15000%
1127515%
1082545%
5045070%
10022585%
20015090%

Table 2: Effect of this compound on Activated GPIIb/IIIa (PAC-1) Binding on PAR4-AP Stimulated Platelets

This compound Concentration (µM)Percentage of PAC-1 Positive Platelets (%)% Inhibition
0 (Vehicle Control)90%0%
178%13%
1054%40%
5031%66%
10018%80%
20011%88%

Experimental Protocols

Materials and Reagents
  • Blood Collection: Whole blood collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose [ACD] or sodium citrate).

  • Platelet Preparation: Platelet-rich plasma (PRP) or washed platelets.

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or sterile water) and serially diluted to working concentrations.

  • PAR4 Activating Peptide (PAR4-AP): e.g., AYPGKF-NH2, as a platelet agonist.

  • Fluorescently Labeled Antibodies:

    • FITC- or PE-conjugated anti-human CD62P (P-selectin) antibody.

    • FITC- or PE-conjugated PAC-1 antibody.

    • A platelet-specific marker, e.g., APC-conjugated anti-human CD41 or CD61.

  • Buffers:

    • Tyrode's buffer or HEPES-buffered saline.

    • Phosphate-buffered saline (PBS).

  • Fixative: 1% paraformaldehyde (PFA) in PBS.

  • Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorochromes.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis blood Whole Blood Collection prp Prepare Platelet-Rich Plasma (PRP) blood->prp pre_incubation Pre-incubate PRP with this compound (various concentrations) or vehicle prp->pre_incubation activation Activate platelets with PAR4-AP pre_incubation->activation stain Add fluorescently labeled antibodies (anti-CD62P, PAC-1, anti-CD41) activation->stain incubation Incubate in the dark stain->incubation fixation Fix samples with 1% PFA incubation->fixation acquisition Acquire data on flow cytometer fixation->acquisition analysis Analyze data: Gate on platelets (CD41+) and quantify CD62P and PAC-1 expression acquisition->analysis

Caption: Experimental workflow for flow cytometry analysis.

Detailed Protocol

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood into ACD or sodium citrate tubes.

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

  • Carefully collect the upper platelet-rich plasma (PRP) layer without disturbing the buffy coat.

  • Allow the PRP to rest for at least 30 minutes at room temperature before use.

2. In Vitro Treatment of Platelets:

  • Aliquot equal volumes of PRP into microcentrifuge tubes.

  • Add varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 200 µM) or the vehicle control to the respective tubes.

  • Incubate for 15-30 minutes at 37°C to allow for PAR4 antagonism.

3. Platelet Activation:

  • Following the pre-incubation with this compound, add the PAR4 activating peptide (PAR4-AP) at a predetermined optimal concentration (e.g., 100-200 µM) to each tube to stimulate the platelets.

  • Include a resting (unstimulated) platelet control that receives neither this compound nor PAR4-AP.

  • Incubate for 10-15 minutes at room temperature.

4. Antibody Staining:

  • Add the cocktail of fluorescently labeled antibodies (e.g., anti-CD62P-PE, PAC-1-FITC, and anti-CD41-APC) to each tube.

  • Gently mix and incubate for 20-30 minutes at room temperature in the dark.

5. Fixation and Sample Acquisition:

  • Add 1% paraformaldehyde to each tube to fix the platelets and stop the reaction.

  • Samples can be stored at 4°C in the dark for up to 24 hours before analysis.

  • Before acquisition, dilute the samples with PBS.

  • Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 platelet events).

6. Data Analysis:

  • Gate on the platelet population based on their forward and side scatter characteristics and positivity for a platelet-specific marker like CD41.

  • Within the platelet gate, quantify the expression of P-selectin (CD62P) and the binding of PAC-1.

  • Data can be expressed as the percentage of positive cells or the mean fluorescence intensity (MFI).

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated, PAR4-AP stimulated control.

Signaling Pathway

The following diagram illustrates the signaling pathway of PAR4 activation and the inhibitory action of this compound.

cluster_membrane Platelet Membrane cluster_intracellular Intracellular Signaling cluster_response Platelet Response PAR4 PAR4 Receptor Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 Thrombin Thrombin / PAR4-AP Thrombin->PAR4 Activates tcY_NH2 This compound tcY_NH2->PAR4 Inhibits PLC PLC activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC P_Selectin P-selectin (CD62P) Expression Ca_PKC->P_Selectin GPIIb_IIIa GPIIb/IIIa Activation (PAC-1 Binding) Ca_PKC->GPIIb_IIIa RhoGEF RhoGEF activation G12_13->RhoGEF RhoA RhoA activation RhoGEF->RhoA Shape_Change Shape Change RhoA->Shape_Change Shape_Change->GPIIb_IIIa

Caption: PAR4 signaling pathway and this compound inhibition.

Conclusion

This document provides a comprehensive guide for the use of this compound in the context of platelet flow cytometry analysis. The detailed protocols and representative data will aid researchers in designing and executing experiments to investigate the impact of PAR4 antagonism on platelet function. Adherence to these guidelines will facilitate the generation of robust and reproducible data for basic research and drug development applications.

References

tcY-NH2 TFA: Application Notes and Protocols for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 TFA ((trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2 trifluoroacetate salt) is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor that plays a critical role in the pathophysiology of various cardiovascular diseases. By inhibiting PAR4, this compound modulates platelet aggregation, thrombus formation, and inflammatory responses, making it a valuable tool for cardiovascular research and a potential therapeutic agent. These application notes provide a comprehensive overview of this compound's use in cardiovascular research, including its mechanism of action, key applications with supporting data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a competitive antagonist at the PAR4 receptor. PAR4 is activated by proteolytic cleavage by proteases like thrombin, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. This compound prevents this activation, thereby inhibiting the signaling cascades that lead to platelet activation and other cellular responses. PAR4 couples to G proteins of the Gq and G12/13 families. Inhibition of PAR4 by this compound attenuates the activation of phospholipase C (PLC), leading to reduced formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, suppresses the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). Consequently, downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are inhibited, leading to reduced inflammatory and thrombotic responses.

Key Applications in Cardiovascular Research

This compound has demonstrated significant potential in several areas of cardiovascular research:

  • Anti-Platelet Aggregation: this compound effectively inhibits platelet aggregation induced by PAR4 agonists.

  • Cardioprotection in Ischemia-Reperfusion Injury: The compound has been shown to reduce infarct size and improve ventricular function in models of myocardial ischemia-reperfusion.

  • Modulation of Vascular Tone: this compound can induce aorta relaxation, suggesting a role in regulating vascular function.

  • Anti-inflammatory Effects: By inhibiting PAR4-mediated signaling, this compound can attenuate inflammatory responses in the cardiovascular system.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and dosage of this compound from various cardiovascular research studies.

ParameterValueCell/Tissue TypeSpeciesReference
IC50 (Platelet Aggregation) 95 µMPlatelets (induced by AYPGKF-NH2)Rat[Data from a commercial supplier's website]
IC50 (Aorta Relaxation) 64 µMAortaRat[Data from a commercial supplier's website]
Effective Concentration 5 µMIsolated Heart (Infarct size reduction)Rat[Data from a commercial supplier's website]
Effective Concentration 400 µMPlatelets (Endostatin release)Rat[Data from a commercial supplier's website]

Table 1: In Vitro Efficacy of this compound

ApplicationDosageAnimal ModelSpeciesEffectReference
Liver Injury Attenuation 0.6 mg/kg (single tail vein injection)Brain Death ModelRatReduced serum ALT/AST levels and improved histomorphology.[Data from a commercial supplier's website]
Anti-inflammatory 40 ng/kg (single intrapleural injection)Experimental InflammationMiceInhibited neutrophil recruitment.[Data from a commercial supplier's website]
Immunomodulation 0.6 mg/kg (single i.p. injection)Burn Injury ModelMiceIncreased posttraumatic activation of CD4+ Tregs.[Data from a commercial supplier's website]

Table 2: In Vivo Efficacy of this compound

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4 Inhibits Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 PLC PLC Gq->PLC Activates RhoA RhoA G12_13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca2->Platelet_Activation PKC->Platelet_Activation ROCK ROCK RhoA->ROCK Activates ROCK->Platelet_Activation MAPK_NFkB_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Inflammatory Pathways PAR4_Activation PAR4 Activation (via Gq, G12/13) PKC PKC PAR4_Activation->PKC Ca2 Ca²⁺ PAR4_Activation->Ca2 tcY_NH2_TFA This compound tcY_NH2_TFA->PAR4_Activation Inhibits MAPK_Pathway MAPK Pathway (e.g., p38, JNK, ERK) PKC->MAPK_Pathway Activates IKK IKK Complex Ca2->IKK Activates NFkB NF-κB MAPK_Pathway->NFkB Activates IkB IκB IKK->IkB Phosphorylates (Degradation) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Platelet_Aggregation_Workflow A Collect Whole Blood (Anticoagulant) B Centrifuge (Low Speed) to obtain PRP A->B C Adjust Platelet Count with PPP B->C D Pre-incubate PRP with This compound or Vehicle C->D E Induce Aggregation with PAR4 Agonist D->E F Record Aggregation (Aggregometer) E->F G Data Analysis (% Inhibition, IC50) F->G Langendorff_Heart_Workflow A Anesthetize and Heparinize Animal B Excise Heart and Mount on Langendorff Apparatus A->B C Stabilization Period B->C D Perfuse with this compound or Vehicle C->D E Induce Global Ischemia D->E F Reperfusion E->F G Monitor Cardiac Function F->G H Measure Infarct Size (TTC Stain) F->H I Data Analysis G->I H->I

Troubleshooting & Optimization

Technical Support Center: tcY-NH2 TFA Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting platelet aggregation assays involving the PAR4 antagonist, tcY-NH2 TFA. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides answers to common questions and solutions to potential problems that may arise during your platelet aggregation assays using this compound.

Q1: My platelet aggregation in response to the PAR4 agonist is weak or absent, even without the this compound antagonist.

A1: This issue likely stems from problems with the platelet preparation or the agonist itself. Consider the following:

  • Platelet Viability: Platelets are sensitive and can be activated or lose function during preparation. Ensure minimal handling, use wide-bore pipette tips, and maintain the preparation at room temperature. Avoid temperatures below 20°C, which can induce spontaneous aggregation.[1][2]

  • Agonist Concentration: The PAR4 agonist peptide (e.g., AYPGKF-NH2) may not be at an optimal concentration. It is recommended to perform a dose-response curve for your specific platelet preparation to determine the EC50 (half-maximal effective concentration).[3]

  • Agonist Quality: Ensure the PAR4 agonist peptide is properly stored and has not degraded. Reconstitute as recommended by the manufacturer and use fresh preparations for each experiment.

  • Low Platelet Count: An insufficient platelet count in the platelet-rich plasma (PRP) can lead to a reduced aggregation response. A count of 250,000/μL is often recommended for consistent results.[4]

Q2: I am not observing any inhibition of platelet aggregation with this compound.

A2: If the agonist-induced aggregation is normal, but this compound fails to inhibit it, the issue may lie with the antagonist or the experimental conditions.

  • Inadequate this compound Concentration: A full dose-response curve for this compound is crucial to determine its IC50 (half-maximal inhibitory concentration). You may not be using a high enough concentration to see an effect.

  • Insufficient Incubation Time: Ensure you are pre-incubating the platelets with this compound for a sufficient period before adding the PAR4 agonist to allow for receptor binding. A 10-minute pre-incubation is a common starting point.[4]

  • This compound Stability: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the peptide.

  • High Agonist Concentration: If the concentration of the PAR4 agonist is too high, it may overcome the inhibitory effect of the this compound. Try reducing the agonist concentration to a level that still produces a robust aggregation response (e.g., around the EC80).

Q3: I am seeing a high degree of spontaneous platelet aggregation.

A3: Spontaneous aggregation can be caused by several factors related to sample collection and preparation:

  • Difficult Venipuncture: A traumatic blood draw can cause platelet activation. It is recommended to discard the first few milliliters of blood to avoid contamination with tissue factor from the puncture site.[5]

  • Inappropriate Anticoagulant: Use of an incorrect anticoagulant or an improper ratio of anticoagulant to blood can affect platelet function. 3.2% sodium citrate is the standard for platelet aggregation studies.[6]

  • Temperature Shock: Exposing platelets to cold temperatures can activate them. All blood processing and experiments should be conducted at room temperature.[1]

  • Mechanical Stress: Vigorous pipetting or vortexing can activate platelets. Handle PRP gently with wide-bore tips.[2]

Q4: The results of my platelet aggregation assay are highly variable between experiments.

A4: Variability can be a significant challenge in platelet function assays. To improve reproducibility:

  • Standardize Platelet Preparation: Use a consistent protocol for PRP preparation, including centrifugation speed and time.[2]

  • Consistent Donor Pool: Platelet reactivity can vary between donors. If possible, use a consistent pool of healthy donors who have not taken medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least two weeks prior to donation.[7]

  • Control for Diet and Other Factors: A high-fat diet can interfere with light transmission in aggregometry. Other substances like caffeine and certain foods can also impact platelet function.[6]

  • Instrument Calibration: Regularly calibrate your aggregometer according to the manufacturer's instructions.

Troubleshooting SummaryPossible CauseRecommended Solution
No/Weak Aggregation with Agonist Poor platelet viabilityHandle platelets gently, maintain at room temperature.
Suboptimal agonist concentrationPerform a dose-response curve for the agonist.
Degraded agonistUse fresh, properly stored agonist.
No Inhibition with this compound Insufficient antagonist concentrationPerform a dose-response curve for this compound.
Inadequate pre-incubation timeIncrease pre-incubation time of platelets with this compound.
Antagonist degradationUse fresh, properly stored this compound.
High Spontaneous Aggregation Traumatic blood drawDiscard the first few mL of blood.
Incorrect anticoagulant/ratioUse 3.2% sodium citrate at the correct ratio.
Temperature shock or mechanical stressMaintain samples at room temperature and handle gently.
High Inter-Experimental Variability Inconsistent platelet preparationStandardize the PRP preparation protocol.
Donor-to-donor variabilityUse a consistent donor pool and screen for medications.
Instrument not calibratedRegularly calibrate the aggregometer.

Experimental Protocol: PAR4 Antagonist Platelet Aggregation Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on PAR4 agonist-induced platelet aggregation using Light Transmission Aggregometry (LTA).

1. Materials and Reagents:

  • Whole blood from healthy, consenting donors who have not taken anti-platelet medication.

  • 3.2% Sodium Citrate solution.

  • PAR4 Agonist Peptide (e.g., AYPGKF-NH2).

  • This compound.

  • Phosphate Buffered Saline (PBS) or appropriate buffer for dilutions.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer and cuvettes with stir bars.

2. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

  • Carefully collect the upper PRP layer.

  • To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.

  • Collect the PPP supernatant. The PPP will be used as a blank (100% aggregation) in the aggregometer.

3. Platelet Aggregation Assay:

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

  • Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.

  • Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.

  • Pipette a standardized volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the heating block of the aggregometer at 37°C.

  • Add the desired concentration of this compound or vehicle control to the PRP and pre-incubate for 10 minutes.

  • Add the PAR4 agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls.

Visualizations

PAR4 Signaling Pathway in Platelets

PAR4_Signaling_Pathway Thrombin Thrombin or PAR4 Agonist Peptide PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Aggregation Platelet Aggregation & Granule Secretion Ca_release->Aggregation PKC->Aggregation tcYNH2 This compound tcYNH2->PAR4 Inhibits

Caption: Simplified signaling pathway of PAR4 activation in platelets.

Experimental Workflow for this compound Platelet Aggregation Assay

Experimental_Workflow start Start blood_collection Collect Whole Blood (3.2% Sodium Citrate) start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 150-200 x g) blood_collection->prp_prep ppp_prep Prepare Platelet-Poor Plasma (PPP) (Centrifuge at 1500-2000 x g) blood_collection->ppp_prep platelet_adjust Adjust PRP Platelet Count prp_prep->platelet_adjust aggregometer_setup Calibrate Aggregometer (PRP = 0%, PPP = 100%) ppp_prep->aggregometer_setup rest Rest PRP for 30 min platelet_adjust->rest rest->aggregometer_setup incubation Pre-incubate PRP with This compound or Vehicle aggregometer_setup->incubation agonist_addition Add PAR4 Agonist incubation->agonist_addition data_acquisition Record Light Transmission agonist_addition->data_acquisition analysis Analyze % Aggregation data_acquisition->analysis end End analysis->end

Caption: Workflow for PAR4 antagonist platelet aggregation assay.

References

Technical Support Center: Optimizing tcY-NH2 TFA Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the in vitro concentration of tcY-NH2 TFA, a potent and selective PAR4 antagonist peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A starting concentration for this compound can vary significantly depending on the cell type and the specific biological question. Based on available data, a broad range of 5 µM to 500 µM has been used effectively in different assays.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 µM) and extending to a higher concentration (e.g., 100 µM or higher) to determine the optimal range for your specific model.

Q2: I am observing low efficacy or no effect of this compound in my assay. What could be the issue?

Several factors could contribute to low efficacy. Consider the following troubleshooting steps:

  • Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. Refer to the dose-response data in the tables below and consider testing a higher concentration range.

  • Solubility: Poor solubility can lead to a lower effective concentration. Ensure the compound is fully dissolved. See the troubleshooting guide for solubility issues.

  • Cellular Target Expression: Confirm that your cells express the target receptor, PAR4, at sufficient levels.

  • Agonist Concentration: If you are using an agonist to induce a response, ensure its concentration is appropriate and not overpowering the antagonistic effect of this compound.

  • Incubation Time: The incubation time with this compound may be insufficient. Consider optimizing the pre-incubation time before adding an agonist.

Q3: I am concerned about the potential cytotoxicity of this compound or the TFA salt. How can I assess this?

While tcY-NH2 is the active component, it is supplied as a trifluoroacetic acid (TFA) salt. High concentrations of TFA can be cytotoxic. It is crucial to run a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assays. This will help you distinguish between the specific antagonistic effects of tcY-NH2 and any non-specific effects due to cytotoxicity. Studies on TFA suggest that its toxicity is generally low, but it is always best practice to evaluate it in your specific experimental system.[2]

Q4: How should I prepare my stock and working solutions of this compound?

For in vitro studies, it is recommended to first prepare a clear stock solution.[1] A common solvent for initial dissolution is DMSO.[1] From this stock, you can make further dilutions in your cell culture medium or buffer. Always prepare fresh working solutions for each experiment to ensure consistency.[1] For detailed steps, refer to the Experimental Protocols section.

Troubleshooting Guide

Issue: Poor Solubility of this compound

Symptoms:

  • Precipitate observed in stock or working solutions.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseSolution
Incorrect Solvent While DMSO is a common initial solvent, for some aqueous-based assays, co-solvents may be necessary. A suggested protocol involves creating a stock in DMSO and then diluting it in a mixture of PEG300, Tween-80, and saline.[1]
Low Temperature If precipitation occurs upon dilution in aqueous buffer, gentle warming and/or sonication can aid dissolution.[1]
High Concentration The desired concentration may exceed the solubility limit in the final working solution. Try preparing a more dilute stock solution or using a solvent system with higher solubilizing capacity.
Issue: Inconsistent or Unexpected Results

Symptoms:

  • High variability between replicate wells.

  • Results that do not align with expected PAR4 antagonism.

Possible Causes and Solutions:

CauseSolution
Compound Degradation Ensure proper storage of the this compound stock solution at -20°C and use it within one month.[1] Prepare fresh working solutions for each experiment.[1]
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially when preparing serial dilutions for a dose-response curve.
Cell Passage Number High passage numbers can lead to phenotypic changes and altered receptor expression. Use cells within a consistent and low passage number range.
Off-target Effects At very high concentrations, the possibility of off-target effects increases. Correlate your functional data with cytotoxicity data to rule out non-specific effects.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayCell/Tissue TypeAgonistIC50 ValueEffective ConcentrationReference
Platelet AggregationRat PlateletsAYPGKF-NH2 (10 µM)95 µM0-500 µM[1]
Aorta RelaxationRat Aorta-64 µM-[1]
Gastric ContractionRat Gastric Tissue-1 µM-[1]
Endostatin ReleasePlateletsThrombin or AY-NH2-400 µM[1]
Infarct Size ReductionIsolated Heart Model--5 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.

    • Add the appropriate volume of high-purity DMSO to the vial of this compound.

    • Vortex thoroughly until the peptide is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution directly into your cell culture medium or experimental buffer to achieve the desired final concentrations.

    • Mix each dilution thoroughly before adding to the cells.

Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.

  • Preparation of this compound Dilutions: Prepare a series of working solutions of this compound in cell culture medium, typically in a 2-fold or 3-fold dilution series (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Pre-incubation: Remove the old medium from the cells and add the different concentrations of this compound working solutions. Incubate for a predetermined time (e.g., 30-60 minutes).

  • Agonist Stimulation: Add the PAR4 agonist (e.g., thrombin or AYPGKF-NH2) at a pre-determined concentration to all wells except for the negative control.

  • Incubation: Incubate for the appropriate time required to elicit a measurable response.

  • Assay Readout: Perform the assay to measure the desired endpoint (e.g., platelet aggregation, calcium flux, cytokine release).

  • Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) B Prepare Serial Dilutions (Working Solutions) A->B D Pre-incubate with This compound B->D C Seed Cells C->D E Add PAR4 Agonist D->E F Incubate E->F G Measure Response F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I

Caption: Experimental workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_membrane Cell Membrane PAR4 PAR4 Receptor G_protein G-protein Activation PAR4->G_protein Leads to Agonist PAR4 Agonist (e.g., Thrombin) Agonist->PAR4 Activates tcY_NH2 This compound tcY_NH2->PAR4 Inhibits Downstream Downstream Signaling (e.g., Ca2+ mobilization, Platelet Aggregation) G_protein->Downstream

Caption: Simplified signaling pathway of PAR4 antagonism by this compound.

References

tcY-NH2 TFA solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tcY-NH2 TFA. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and handling of this compound, a potent and selective PAR4 antagonist peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a synthetic peptide that acts as a selective antagonist for the Protease-Activated Receptor 4 (PAR4). It is primarily used in research to inhibit platelet aggregation and inflammation, making it a valuable tool for studies in hematology, immunology, and cardiovascular disease.[1]

Q2: Why is the peptide supplied as a trifluoroacetate (TFA) salt?

A2: Peptides synthesized by solid-phase peptide synthesis (SPPS) are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. The TFA acts as an ion-pairing agent, and upon lyophilization, the peptide is isolated as a TFA salt. This is a common practice in peptide chemistry.

Q3: What are the known solvents for this compound?

A3: this compound has been shown to be soluble in several organic solvents and aqueous solutions. The table below summarizes the known solubility data.

Solubility Data

SolventConcentrationReference
DMSO≥ 20.8 mg/mL[1]
Ethanol33 mg/mL
DMF12 mg/mL
PBS (pH 7.2)1 mg/mL

Q4: How should I store this compound stock solutions?

A4: Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Solubility Problems and Solutions

This guide addresses common issues researchers may encounter when dissolving this compound.

ProblemPossible CauseRecommended Solution
Peptide won't dissolve in aqueous buffers (e.g., PBS). This compound contains hydrophobic amino acid residues (Tyrosine, Proline, Phenylalanine) and the trans-cinnamoyl group, which can limit its aqueous solubility.First, dissolve the peptide in a small amount of a polar organic solvent like DMSO, DMF, or ethanol to create a concentrated stock solution. Then, slowly add the stock solution to your aqueous buffer with gentle vortexing. For in vivo studies, a common practice is to first dissolve in DMSO and then dilute with a vehicle containing PEG300, Tween-80, and saline.[1]
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. The peptide may be "crashing out" of solution as the solvent polarity changes. The final concentration in the aqueous buffer may be above its solubility limit.Try diluting the DMSO stock into the aqueous buffer more slowly while vortexing. You can also try using a lower final concentration of the peptide. If the problem persists, consider increasing the percentage of the organic co-solvent in the final solution, if your experimental system allows.
The lyophilized peptide appears oily or difficult to weigh. This can be due to residual TFA. While lyophilization removes unbound TFA, some can remain tightly associated with the peptide.This typically does not affect the peptide's activity but can make handling challenging. Ensure the vial is at room temperature before opening to minimize moisture absorption.
Variability in experimental results. Residual TFA can sometimes interfere with biological assays.[2] The acidity of the TFA salt might also alter the pH of your experimental solution, especially at high peptide concentrations.If you suspect TFA interference, you can perform a salt exchange to replace the TFA counter-ion with acetate or hydrochloride. This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution.[3][4] Always check the pH of your final working solution and adjust if necessary.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for further dilution.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add the volume of DMSO specified by the manufacturer's datasheet).

  • Gently vortex the vial until the peptide is completely dissolved. Sonication in a water bath for a few minutes can aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: TFA to Acetate Salt Exchange (Ion-Exchange Method)

Objective: To replace the trifluoroacetate (TFA) counter-ion with acetate to minimize potential TFA interference in sensitive assays.

Materials:

  • This compound

  • Strong anion exchange resin

  • 1 M Sodium acetate solution

  • Distilled water

  • Lyophilizer

Procedure:

  • Prepare a small column with a strong anion exchange resin.

  • Equilibrate the column by eluting with a 1 M solution of sodium acetate.

  • Wash the column thoroughly with distilled water to remove excess sodium acetate.

  • Dissolve the this compound in a minimal amount of distilled water.

  • Apply the peptide solution to the equilibrated column.

  • Elute the peptide with distilled water and collect the fractions.

  • Combine the fractions containing the peptide.

  • Lyophilize the combined fractions to obtain the peptide as an acetate salt.[4]

Visualizations

PAR4 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of PAR4, which is inhibited by this compound.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 tcY_NH2 This compound (Antagonist) tcY_NH2->PAR4 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Aggregation Platelet Aggregation & Shape Change Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation RhoA->Platelet_Aggregation

Caption: PAR4 signaling pathway in platelets.

Experimental Workflow: Platelet Aggregation Assay

This diagram outlines the key steps in a typical light transmission aggregometry (LTA) experiment to assess the effect of this compound on platelet aggregation.

Platelet_Aggregation_Workflow start Start blood_collection Collect Whole Blood (Sodium Citrate) start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) & Platelet-Poor Plasma (PPP) via Centrifugation blood_collection->prp_prep instrument_setup Set up Aggregometer (37°C) Calibrate with PPP (100% T) and PRP (0% T) prp_prep->instrument_setup incubation Incubate PRP with This compound or Vehicle Control instrument_setup->incubation agonist_addition Add Platelet Agonist (e.g., Thrombin, AYPGKF-NH2) incubation->agonist_addition measurement Measure Light Transmission over Time agonist_addition->measurement data_analysis Analyze Aggregation Curves (e.g., Max Aggregation, Slope) measurement->data_analysis end End data_analysis->end

Caption: Workflow for a platelet aggregation assay.

Logical Relationship: Troubleshooting Solubility

This diagram provides a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting start Start: Dissolving this compound dissolve_dmso Attempt to dissolve in a small volume of DMSO. start->dissolve_dmso is_dissolved Is the peptide fully dissolved? dissolve_dmso->is_dissolved sonicate Gently warm and/or sonicate. is_dissolved->sonicate No dilute_aqueous Slowly dilute into aqueous buffer with constant vortexing. is_dissolved->dilute_aqueous Yes sonicate->is_dissolved precipitation Does precipitation occur? dilute_aqueous->precipitation success Success: Peptide is in solution. precipitation->success No troubleshoot Troubleshooting Options precipitation->troubleshoot Yes option1 1. Use a lower final concentration. troubleshoot->option1 option2 2. Increase organic co-solvent %. troubleshoot->option2 option3 3. Consider salt exchange to improve solubility. troubleshoot->option3

Caption: Troubleshooting this compound solubility.

References

preventing tcY-NH2 TFA degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tcY-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it supplied as a TFA salt?

A1: this compound is a potent and selective synthetic peptide antagonist of Protease-Activated Receptor 4 (PAR4).[1] The peptide is synthesized using solid-phase peptide synthesis (SPPS), and trifluoroacetic acid (TFA) is commonly used for cleaving the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[2][3] During the lyophilization process, free TFA is removed, but it remains as a counterion bound to positively charged residues in the peptide, forming a TFA salt.[2][3]

Q2: How can residual TFA affect my experiments?

A2: Residual TFA can significantly impact experimental outcomes in several ways:

  • Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, which can lead to inaccurate results in cell-based assays.[4][5]

  • Alteration of Peptide Structure: TFA can bind to the peptide and alter its secondary structure, potentially affecting its biological activity and solubility.[2][4]

  • pH Alteration: As a strong acid, TFA can lower the pH of your experimental solutions, which can affect enzyme kinetics and other pH-sensitive assays.[6]

  • Interference with Assays: TFA can interfere with certain analytical techniques and biological assays, leading to inconsistent or erroneous results.[5][7]

Q3: How should I store this compound to minimize degradation?

A3: Proper storage is critical to maintaining the stability and activity of this compound.

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or preferably at -80°C in a tightly sealed container with a desiccant to protect it from moisture.[8][9] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can accelerate degradation.[8][9]

  • Stock Solutions: Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause: Residual TFA in the this compound sample may be causing cytotoxicity, masking the true biological effect of the peptide.[4][5]

  • Troubleshooting Steps:

    • Perform a TFA Salt Exchange: To eliminate the confounding effects of TFA, it is highly recommended to exchange the TFA counterion for a more biologically benign one, such as hydrochloride (HCl) or acetate.[2][10][11] Detailed protocols for TFA removal are provided in the "Experimental Protocols" section below.

    • Include a TFA Control: In your experiment, include a control group treated with a concentration of TFA equivalent to that present in your this compound solution. This will help you to assess the direct effect of TFA on your cells.

    • Optimize Peptide Concentration: Titrate the concentration of this compound in your assay to find the optimal window where the desired biological effect is observed without significant cytotoxicity.

Problem 2: Poor solubility of this compound in aqueous buffers.

  • Possible Cause: The presence of the TFA counterion can sometimes affect the solubility of peptides.[2] Additionally, the inherent hydrophobicity of the peptide sequence can contribute to solubility challenges.

  • Troubleshooting Steps:

    • Use an Appropriate Solvent for Stock Solution: For initial solubilization, consider using a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer.[12]

    • TFA Removal: Exchanging the TFA salt for an HCl or acetate salt may improve solubility in aqueous buffers.[2]

    • Sonication: Brief sonication can help to dissolve the peptide.

Problem 3: Variability between different batches of this compound.

  • Possible Cause: The net peptide content can vary between batches due to differences in the amount of residual TFA and water.[8]

  • Troubleshooting Steps:

    • Determine Net Peptide Content: If possible, determine the net peptide content for each batch. This is often provided by the supplier on the certificate of analysis.

    • Normalize by Peptide Content: Prepare solutions based on the net peptide content rather than the gross weight of the lyophilized powder to ensure consistent concentrations between batches.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended Storage DurationKey Considerations
-20°CUp to 1 monthSealed container, protected from moisture. Avoid repeated freeze-thaw cycles.[12]
-80°CUp to 6 monthsSealed container, protected from moisture. Ideal for long-term storage of stock solutions.[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the peptide in sterile DMSO.

  • For aqueous stock solutions, dissolve the peptide in sterile, distilled water or an appropriate buffer. If solubility is an issue, a small amount of acetic acid or ammonium hydroxide can be added to aid dissolution, depending on the peptide's isoelectric point.

  • Vortex or sonicate briefly if necessary to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[12]

Protocol 2: Trifluoroacetic Acid (TFA) Removal via HCl Exchange

This protocol is adapted from established methods for exchanging TFA counterions with chloride.[2][3][10]

  • Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Note: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could potentially modify the peptide.[2][3]

  • Allow the solution to stand at room temperature for at least one minute.

  • Freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the frozen solution overnight until all the liquid has been removed.

  • To ensure complete removal of TFA, repeat the process of re-dissolving the lyophilized powder in the HCl solution (step 2) and lyophilizing (steps 4-5) at least two more times.[2][3]

  • After the final lyophilization, the peptide is ready to be dissolved in the desired buffer for your experiment.

Visualizations

TFA_Degradation_Mitigation cluster_problem Problem: TFA-Induced Issues cluster_solution Solution: Mitigation Workflow TFA_Peptide This compound Salt Degradation Potential Degradation (Hydrolysis, Oxidation) TFA_Peptide->Degradation Improper Storage/ Handling Cytotoxicity Cellular Toxicity TFA_Peptide->Cytotoxicity Direct Effect Activity_Alteration Altered Biological Activity TFA_Peptide->Activity_Alteration Structural Changes Storage Proper Storage (-20°C / -80°C, Desiccated) TFA_Peptide->Storage Handling Correct Handling (Warm to RT before opening) TFA_Peptide->Handling TFA_Removal TFA Removal (e.g., HCl Exchange) TFA_Peptide->TFA_Removal QC Quality Control (Assess Purity/Concentration) Storage->QC Handling->QC TFA_Removal->QC Experiment Reliable Experiment QC->Experiment

Caption: Workflow for mitigating this compound degradation and experimental interference.

TFA_Removal_Workflow start Start: This compound dissolve 1. Dissolve in Distilled Water (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl to a final concentration of 2-10 mM dissolve->add_hcl incubate 3. Incubate at Room Temperature (1 min) add_hcl->incubate freeze 4. Freeze (e.g., Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize repeat_check Repeat Steps 2-5 (at least 2 more times)? lyophilize->repeat_check repeat_check->add_hcl Yes end End: tcY-NH2 HCl repeat_check->end No

Caption: Experimental workflow for TFA removal by HCl exchange.

References

Technical Support Center: tcY-NH2 TFA In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using tcY-NH2 TFA in in vivo experiments. We address potential unexpected results and offer detailed experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiment with this compound is showing no effect, or the opposite of the expected effect. What are the possible causes?

Several factors could contribute to a lack of efficacy or unexpected outcomes with this compound in vivo. These can be broadly categorized as issues with the compound itself, the experimental setup, or potential off-target effects.

  • Compound Integrity and Formulation:

    • Degradation: Peptides are susceptible to degradation by proteases in biological fluids. Ensure the peptide has been stored correctly (lyophilized at -20°C or -80°C) and that reconstituted solutions are used promptly or stored appropriately.

    • Solubility: Incomplete dissolution of this compound can lead to a lower effective concentration being administered. Verify the solubility of your specific batch in the chosen vehicle.

    • Aggregation: Peptides can aggregate, reducing their bioavailability and potentially causing toxicity. Aggregation can be influenced by factors such as concentration, pH, and temperature.

    • TFA Salt Effects: The trifluoroacetic acid (TFA) counter-ion can have biological effects of its own, sometimes inhibiting or promoting cell growth, which might confound results. For sensitive applications, consider exchanging the TFA salt for a more biocompatible one like acetate or hydrochloride.

  • Experimental Protocol:

    • Dosage and Administration Route: The dosage and route of administration are critical. Published studies have used intrapleural, tail vein, and intraperitoneal injections at varying doses. Ensure your chosen dose and route are appropriate for your animal model and experimental question.

    • Pharmacokinetics: The half-life of this compound in vivo may be short. The timing of administration relative to the experimental endpoint is crucial. Consider conducting a pilot pharmacokinetic study to determine the optimal time window for your experiment.

  • Biological Complexity:

    • Off-Target Effects: While this compound is a selective PAR4 antagonist, off-target effects cannot be entirely ruled out, especially at higher concentrations.

    • Receptor Expression Levels: The expression of PAR4 can vary between different tissues and cell types, and may be altered by the disease model being studied. Verify PAR4 expression in your target tissue.

Q2: I am observing signs of toxicity in my animal model after administering this compound. What could be the cause?

Toxicity can arise from several sources:

  • Peptide Aggregation: Aggregated peptides can be immunogenic and may lead to adverse reactions.

  • TFA Salt Toxicity: Although generally considered safe at low concentrations, TFA has been reported to have cytotoxic effects at higher concentrations and can induce inflammatory responses.

  • High Dosage: The administered dose may be too high for the specific animal model, leading to on-target or off-target toxicity. A dose-response study is recommended to determine the optimal therapeutic window.

  • Vehicle Effects: The vehicle used to dissolve and administer the peptide could be contributing to the observed toxicity. Ensure the vehicle is well-tolerated by the animal model.

Q3: How can I be sure that the this compound I am using is active and stable?

It is crucial to perform quality control checks on your peptide:

  • Mass Spectrometry: Confirm the molecular weight of the peptide to ensure it has not been degraded or modified.

  • HPLC Analysis: Assess the purity of the peptide. A high-purity product (ideally >95%) should be used for in vivo studies.

  • In Vitro Functional Assay: Before proceeding with expensive and time-consuming in vivo experiments, validate the activity of your this compound batch in a relevant in vitro assay, such as a platelet aggregation assay.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during in vivo experiments with this compound.

Problem Potential Cause Recommended Action
No or low efficacy Peptide degradationStore lyophilized peptide at -80°C. Prepare fresh solutions for each experiment. Assess peptide stability in plasma ex vivo (see Protocol 2).
Poor solubilityTest solubility in different biocompatible solvents (e.g., sterile water, PBS, DMSO). Use a sonicator to aid dissolution. Visually inspect for precipitates before injection.
Peptide aggregationAnalyze for aggregation using techniques like dynamic light scattering (DLS) or size exclusion chromatography (SEC). Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Inappropriate dosageConduct a dose-response study to determine the optimal effective dose in your model.
Incorrect timing of administrationPerform a pilot pharmacokinetic study to determine the Cmax and half-life of the peptide in your model to optimize the administration schedule.
Low PAR4 expression in target tissueConfirm PAR4 expression in your experimental model using techniques like qPCR, Western blot, or immunohistochemistry.
High variability in results Inconsistent peptide formulationEnsure complete and consistent dissolution of the peptide for each administration.
TFA counter-ion interferenceConsider exchanging the TFA salt for acetate or hydrochloride, especially for sensitive assays.
Animal-to-animal variationIncrease the number of animals per group to improve statistical power. Ensure consistent handling and administration techniques.
Observed toxicity/adverse effects High dose of peptidePerform a dose-escalation study to identify the maximum tolerated dose (MTD).
Toxicity of TFAIf toxicity is suspected to be from TFA, switch to a different salt form of the peptide.
Vehicle-related toxicityRun a vehicle-only control group to assess any adverse effects of the administration vehicle.
Immunogenicity of the peptideMonitor for signs of an immune response. If observed, consider modifications to the peptide to reduce immunogenicity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature.

Parameter Value Species/System Reference
IC50 (AYPGKF-NH2-induced platelet aggregation) 95-190 µMRat platelets
EC50 (Aortic ring relaxation) 64 µMRat aortic rings
EC50 (Gastric muscle contraction) 1 µMRat gastric longitudinal muscle strips
Effective in vivo dose (inflammation model) 40 ng/kg (intrapleural)Mouse
Effective in vivo dose (liver injury model) 0.6 mg/kg (tail vein)Rat
Effective in vivo dose (burn injury model) 0.6 mg/kg (intraperitoneal)Mouse

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies.

  • Reconstitution of Lyophilized Peptide: a. Allow the lyophilized this compound vial to equilibrate to room temperature before opening. b. Reconstitute the peptide in a sterile, biocompatible solvent (e.g., sterile water, PBS, or a small amount of DMSO followed by dilution in sterile saline). The choice of solvent should be based on solubility tests for your specific batch. c. Gently vortex or sonicate to ensure complete dissolution. Visually inspect the solution to ensure there are no particulates.

  • Animal Dosing: a. Calculate the required dose based on the animal's body weight. b. Administer the this compound solution via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). c. Include a vehicle-only control group to account for any effects of the solvent and administration procedure.

  • Post-Administration Monitoring: a. Closely monitor the animals for any signs of toxicity or adverse reactions. b. Collect tissues or blood samples at the appropriate time points for downstream analysis.

Protocol 2: Assessment of Peptide Stability in Plasma

This protocol allows for the ex vivo assessment of this compound stability in plasma.

  • Plasma Collection: a. Collect whole blood from the study animals into tubes containing an anticoagulant (e.g., EDTA, heparin). b. Centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma. c. Collect the supernatant (plasma) and store on ice.

  • Incubation: a. Spike the plasma with a known concentration of this compound. b. Incubate the plasma-peptide mixture at 37°C. c. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.

  • Sample Processing and Analysis: a. Immediately stop the enzymatic degradation in the collected aliquots by adding a protein precipitation agent (e.g., ice-cold acetonitrile). b. Centrifuge to pellet the precipitated proteins. c. Analyze the supernatant for the concentration of intact this compound using a suitable analytical method such as LC-MS/MS.

  • Data Analysis: a. Plot the concentration of intact peptide against time. b. Calculate the half-life (t1/2) of the peptide in plasma.

Visualizations

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleavage & Activation Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 PLC PLC Gq->PLC RhoA_ROCK RhoA/ROCK G12_13->RhoA_ROCK IP3_DAG IP3 / DAG PLC->IP3_DAG Shape_change Platelet Shape Change RhoA_ROCK->Shape_change Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Platelet_aggregation Platelet Aggregation Ca_mobilization->Platelet_aggregation PKC_activation->Platelet_aggregation Shape_change->Platelet_aggregation tcY_NH2 This compound tcY_NH2->PAR4 Antagonism

Caption: Simplified PAR4 signaling pathway and the antagonistic action of this compound.

Troubleshooting_Workflow start Unexpected In Vivo Result check_compound Verify Compound Integrity (Purity, Stability, Solubility) start->check_compound review_protocol Review Experimental Protocol (Dose, Route, Timing) check_compound->review_protocol OK issue_identified Issue Identified check_compound->issue_identified Problem Found assess_toxicity Assess Potential Toxicity (TFA, Aggregation, Dose) review_protocol->assess_toxicity OK review_protocol->issue_identified Problem Found assess_toxicity->issue_identified Problem Found no_issue No Obvious Issue assess_toxicity->no_issue OK optimize_formulation Optimize Formulation/ Perform QC issue_identified->optimize_formulation optimize_protocol Optimize Dose/ Administration issue_identified->optimize_protocol reduce_toxicity Reduce Dose/ Change Salt Form issue_identified->reduce_toxicity rerun_experiment Re-run Experiment no_issue->rerun_experiment optimize_formulation->rerun_experiment optimize_protocol->rerun_experiment reduce_toxicity->rerun_experiment

Caption: A logical workflow for troubleshooting unexpected results with this compound in vivo.

Experimental_Workflow start Hypothesis peptide_qc Peptide QC (MS, HPLC) start->peptide_qc invitro_validation In Vitro Validation (e.g., Platelet Aggregation Assay) peptide_qc->invitro_validation pilot_study Pilot In Vivo Study (Dose-ranging, PK/PD) invitro_validation->pilot_study main_experiment Main In Vivo Experiment pilot_study->main_experiment data_collection Data Collection (Endpoints, Biomarkers) main_experiment->data_collection data_analysis Data Analysis data_collection->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general experimental workflow for in vivo studies using this compound.

Technical Support Center: tcY-NH2 TFA and Thrombin-Induced Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering issues with tcY-NH2 TFA in thrombin-induced platelet aggregation experiments.

Troubleshooting Guides

Question: Why is my this compound not inhibiting thrombin-induced platelet aggregation?

Answer: This is a common observation and can be attributed to several factors, ranging from the underlying biological complexity of platelet activation to specific experimental variables. Here is a step-by-step guide to troubleshoot this issue.

1. Understanding the Mechanism of Action of this compound

This compound is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). It functions by blocking the signaling cascade initiated by the activation of PAR4. However, thrombin is a powerful platelet agonist that can induce aggregation through multiple pathways, not limited to PAR4.

2. Alternative Thrombin Activation Pathways

Thrombin can activate platelets through at least two other major receptors:

  • Protease-Activated Receptor 1 (PAR1): This is a high-affinity thrombin receptor that mediates rapid and robust platelet activation.

  • Glycoprotein Ib-IX-V (GPIb-IX-V) complex: This receptor has a high affinity for thrombin and plays a crucial role in platelet activation, especially at low thrombin concentrations.[1][2]

Therefore, if the concentration of thrombin used in your assay is sufficient to activate PAR1 or engage the GPIb-IX-V complex, the inhibitory effect of a PAR4-specific antagonist like this compound may be masked.

dot

Thrombin_Signaling cluster_thrombin Thrombin cluster_platelet Platelet Membrane cluster_activation Downstream Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 High Affinity PAR4 PAR4 Thrombin->PAR4 Low Affinity GPIb GPIb-IX-V Thrombin->GPIb High Affinity Aggregation Platelet Aggregation PAR1->Aggregation PAR4->Aggregation GPIb->Aggregation tcY This compound tcY->PAR4 Inhibits

Caption: Thrombin-Induced Platelet Aggregation Pathways.

3. Experimental Parameters to Verify

Careful evaluation of your experimental setup is critical. Below is a table summarizing potential issues, their causes, and recommended solutions.

Parameter Potential Issue Possible Cause Recommended Solution
This compound Degradation or incorrect concentration. Improper storage; repeated freeze-thaw cycles; incorrect solvent.Prepare fresh stock solutions in an appropriate solvent like DMSO. Aliquot and store at -20°C or -80°C. Perform a dose-response curve to confirm activity against a PAR4-specific agonist (e.g., AYPGKF-NH₂).
Inadequate pre-incubation time. Insufficient time for the inhibitor to bind to PAR4 before thrombin addition.Pre-incubate the platelets with this compound for at least 5-15 minutes before adding thrombin.[3]
Thrombin Concentration is too high. High thrombin concentrations can overwhelm the inhibitory capacity of the PAR4 antagonist by strongly activating PAR1 and GPIb.Perform a thrombin dose-response curve to determine the lowest concentration that gives a robust aggregation response. Typical concentrations for LTA are in the range of 0.05 to 0.5 U/mL.[4]
Degraded thrombin. Improper storage or handling.Use a fresh vial of thrombin and validate its activity.
Platelets Platelet preparation issues. Platelets activated during preparation (e.g., incorrect centrifugation speed, temperature).Follow a standardized protocol for platelet-rich plasma (PRP) preparation. Ensure blood collection and processing are done at room temperature.[4][5]
Low platelet count. Insufficient platelets for a detectable aggregation response.Adjust the platelet count of the PRP to be within the optimal range for your aggregometer (typically 200-400 x 10⁹/L).[5]
Assay Conditions Incorrect stirring speed. Inadequate mixing can lead to poor aggregation.Ensure the stir bar is functioning correctly and the speed is set according to the manufacturer's recommendations (usually 900-1200 rpm).
Temperature fluctuations. Platelet function is temperature-sensitive.The aggregation assay should be performed at a constant 37°C.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound?

A1: The reported IC₅₀ for this compound against PAR4 agonist (AYPGKF-NH₂)-induced platelet aggregation is approximately 95 µM.[3] However, to see significant inhibition of thrombin-induced aggregation, you may need to use higher concentrations, potentially up to 400 µM, especially if high concentrations of thrombin are used.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q2: What is the appropriate solvent for this compound?

A2: this compound is soluble in DMSO.[6] It is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on platelet function.

Q3: Can I use a PAR1 antagonist in conjunction with this compound?

A3: Yes, using a PAR1 antagonist (e.g., vorapaxar) in combination with this compound can be a very effective strategy to dissect the relative contributions of PAR1 and PAR4 to thrombin-induced aggregation. This approach can help to unmask the inhibitory effect of this compound on the PAR4-mediated component of the response.

Q4: How can I confirm that my this compound is active?

A4: The best way to confirm the activity of your this compound is to test its ability to inhibit platelet aggregation induced by a specific PAR4 activating peptide, such as AYPGKF-NH₂. If this compound inhibits aggregation induced by the PAR4 agonist but not by thrombin, it suggests that the compound is active and the lack of inhibition in the thrombin assay is due to the activation of other pathways.

Experimental Protocols

Standard Protocol for Thrombin-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol provides a general framework. Specific parameters may need to be optimized for your laboratory and equipment.

dot

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (Sodium Citrate) PRP Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP) Blood->PRP PPP Centrifuge remaining blood at 1500g for 15 min to obtain Platelet-Poor Plasma (PPP) PRP->PPP Adjust Adjust PRP platelet count (200-400 x 10⁹/L) PRP->Adjust Calibrate Calibrate with PPP (100% aggregation) PPP->Calibrate Incubate_PRP Pre-warm PRP to 37°C Adjust->Incubate_PRP Add_Inhibitor Add this compound or vehicle to PRP and pre-incubate for 5-15 min Incubate_PRP->Add_Inhibitor Baseline Establish baseline (0% aggregation) in aggregometer Add_Inhibitor->Baseline Add_Thrombin Add Thrombin to initiate aggregation Baseline->Add_Thrombin Record Record light transmission for 5-10 min Add_Thrombin->Record

Caption: Workflow for Light Transmission Aggregometry.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Thrombin stock solution (e.g., 10 U/mL in saline).

  • Phosphate-buffered saline (PBS) or appropriate buffer.

  • Platelet aggregometer with cuvettes and stir bars.

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.[4]

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).[7]

    • Keep both PRP and PPP at room temperature and use within 4 hours.[8]

    • Determine the platelet count in the PRP and adjust with PPP if necessary to 200-400 x 10⁹/L.[5]

  • Aggregation Assay:

    • Pre-warm the aggregometer to 37°C.

    • Pipette the appropriate volume of PRP into the aggregometer cuvettes with a stir bar. Allow the PRP to equilibrate for at least 5 minutes.

    • Add the desired concentration of this compound or vehicle (DMSO) to the PRP and pre-incubate for 5-15 minutes.

    • Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation).

    • Add thrombin to initiate aggregation and record the change in light transmission for 5-10 minutes.

    • Use PPP as a reference for 100% aggregation.

Data Analysis:

  • The primary endpoint is the maximum percentage of aggregation.

  • Compare the maximum aggregation in the presence of this compound to the vehicle control.

  • Calculate the percent inhibition: (1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)) * 100%.

By systematically working through this guide, you should be able to identify the reason for the lack of inhibition and optimize your experimental conditions for successful results.

References

Technical Support Center: Optimizing Experiments with tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing tcY-NH2 TFA, a potent and selective PAR4 antagonist peptide. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to enhance the efficacy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that acts as a selective antagonist for the Protease-Activated Receptor 4 (PAR4).[1][2][3] Its primary mechanism involves inhibiting the activation of PAR4 by proteases like thrombin, thereby blocking downstream signaling pathways that lead to platelet aggregation and inflammation.[1][2][4] Unlike many G-protein coupled receptors, PARs are activated by proteolytic cleavage of their N-terminus, which exposes a "tethered ligand" that binds to the receptor and initiates signaling. This compound is thought to interfere with this process.[1]

2. What are the common research applications for this compound?

This compound is primarily used in studies related to:

  • Thrombosis and Hemostasis: To investigate the role of PAR4 in platelet activation and aggregation.[2][4]

  • Inflammation and Immunology: To explore the involvement of PAR4 in inflammatory responses.[3]

  • Cardiovascular Diseases: To study the effects of PAR4 inhibition on conditions like myocardial ischemia/reperfusion injury.[3]

3. What is the recommended solvent for dissolving this compound?

Based on available data, this compound is soluble in water up to 1 mg/ml. For higher concentrations, organic solvents such as DMSO can be used. It is crucial to prepare fresh solutions for each experiment to ensure optimal activity.

4. What are the proper storage conditions for this compound?

For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light. Once dissolved, it is recommended to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]

5. Can the trifluoroacetate (TFA) salt interfere with my experiments?

Yes, residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can potentially affect cellular assays.[5][6] TFA is acidic and can alter the pH of your experimental buffer. In sensitive cell-based experiments, high concentrations of TFA may lead to unexpected cellular responses or even toxicity. If you observe such effects, consider using a TFA-free version of the peptide or performing a salt exchange.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no inhibitory effect of this compound Peptide Degradation: Improper storage or multiple freeze-thaw cycles.Always use freshly prepared solutions or single-use aliquots stored at -80°C. Protect from light.
Incorrect Concentration: Inaccurate calculation of peptide concentration.Ensure accurate weighing and dilution of the lyophilized peptide. Consider the net peptide content if provided by the supplier.
Suboptimal Assay Conditions: Incubation time, temperature, or agonist concentration may not be optimal.Optimize these parameters systematically. Refer to the detailed protocols below for recommended ranges.
High background signal or non-specific effects TFA Interference: Residual TFA may be affecting the assay.Use a lower concentration of this compound if possible. Consider dialysis or HPLC to remove TFA, or purchase a TFA-free version of the peptide.[6]
Peptide Aggregation: The peptide may not be fully dissolved or may have aggregated.Ensure complete dissolution in the recommended solvent. Sonication may help. Prepare fresh solutions for each experiment.
Inconsistent results between experiments Variability in Reagents: Inconsistent quality of agonists, cells, or plasma.Use reagents from the same batch where possible. Standardize the preparation of all components, especially platelet-rich plasma (PRP).
Pipetting Errors: Inaccurate pipetting, especially of small volumes.Use calibrated pipettes and appropriate pipetting techniques. Prepare master mixes to minimize pipetting variability.
Cell Passage Number: For cell-based assays, high passage numbers can alter cell responses.Use cells within a consistent and low passage number range for all experiments.

Quantitative Efficacy of this compound

The following table summarizes the reported efficacy of this compound in various experimental models.

Experimental Model Agonist Parameter Measured IC50 / Effective Concentration Reference
Washed isolated rat plateletsAYPGKF-NH₂Platelet Aggregation95-190 µM
Isolated rat aortic ringsPhenylephrineRelaxation64 µM
Isolated rat gastric longitudinal muscle strips-Contraction1 µM
Primary hepatocellular carcinoma (HCC) cellsThrombinCell Migration400 µM
Isolated rat heart model of ischemia-reperfusion-Myocardial Infarct Size Reduction5 µM
In vivo mouse model-Neutrophil recruitment40 ng/kg (intrapleural injection)[3]
In vivo rat model (Brain death)-Liver Injury Alleviation0.6 mg/kg (tail vein injection)[3]

Detailed Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes how to assess the inhibitory effect of this compound on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • This compound

  • Platelet agonist (e.g., Thrombin, ADP, Collagen, or PAR4 activating peptide AYPGKF-NH₂)

  • Human whole blood collected in 3.2% sodium citrate tubes

  • Platelet-poor plasma (PPP)

  • Saline or appropriate buffer

  • Light Transmission Aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect fresh human whole blood in sodium citrate tubes.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.[7][8]

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.[7]

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Make serial dilutions to obtain the desired final concentrations.

    • Prepare stock solutions of the platelet agonist at concentrations known to induce submaximal aggregation.

  • Aggregation Assay:

    • Set the aggregometer to 37°C.

    • Pipette 450 µL of PRP into a cuvette with a stir bar.

    • Use 450 µL of PPP as a blank to set 100% aggregation (or 100% light transmission).

    • Add 50 µL of the this compound dilution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

    • Add the agonist to initiate platelet aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

    • The percentage of aggregation is calculated based on the change in light transmission relative to the PPP blank.

  • Data Analysis:

    • Plot the percentage of aggregation against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation.

Protocol 2: General Guidelines for In Vivo Experiments

This section provides general guidance for using this compound in animal models. Specific protocols will need to be optimized based on the animal model and research question.

Considerations:

  • Dose and Route of Administration: Based on published data, effective doses have ranged from 40 ng/kg to 0.6 mg/kg, administered via intrapleural, intraperitoneal, or tail vein injection.[3] Dose-response studies are recommended to determine the optimal dose for your specific model.

  • Vehicle Selection: Ensure the vehicle used to dissolve this compound is biocompatible and does not have any confounding effects. A common vehicle for in vivo peptide administration is sterile saline.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The timing of administration relative to the experimental endpoint is critical. Preliminary PK/PD studies may be necessary to determine the optimal dosing schedule.

  • Controls: Always include a vehicle control group to account for any effects of the injection procedure or the vehicle itself.

Visualizations

Signaling Pathway of PAR4 Activation and Inhibition

PAR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage TetheredLigand Tethered Ligand (Exposed) PAR4_inactive->TetheredLigand PAR4_active PAR4 (Active) TetheredLigand->PAR4_active Binding tcY_NH2 This compound tcY_NH2->PAR4_active Inhibition G_protein Gq/G12/13 PAR4_active->G_protein Activation PLC PLC G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Platelet_Aggregation Platelet Aggregation Ca_mobilization->Platelet_Aggregation

Caption: Simplified PAR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow start Start blood_collection Collect Human Blood (3.2% Sodium Citrate) start->blood_collection prp_prep Prepare PRP and PPP (Centrifugation) blood_collection->prp_prep incubation Incubate PRP with This compound or Vehicle prp_prep->incubation reagent_prep Prepare this compound and Agonist Solutions reagent_prep->incubation aggregation Induce Aggregation with Agonist incubation->aggregation data_acquisition Record Light Transmission (Aggregometer) aggregation->data_acquisition analysis Analyze Data (Calculate % Aggregation, IC50) data_acquisition->analysis end End analysis->end

Caption: General workflow for an in vitro platelet aggregation assay using this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent or Unexpected Results? check_peptide Check Peptide Integrity (Storage, Aliquoting, Fresh Prep) start->check_peptide check_reagents Verify Reagent Concentrations and Quality start->check_reagents check_assay Review Assay Parameters (Incubation, Temperature) start->check_assay check_controls Analyze Controls (Positive, Negative, Vehicle) check_assay->check_controls tfa_issue Potential TFA Interference? check_controls->tfa_issue tfa_solution Use TFA-free Peptide or Perform Salt Exchange tfa_issue->tfa_solution Yes optimize Systematically Optimize Assay Conditions tfa_issue->optimize No end Problem Resolved tfa_solution->end optimize->end

Caption: A logical approach to troubleshooting common experimental issues.

References

tcY-NH2 TFA protocol refinement for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using tcY-NH2 TFA. It includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). Its primary mechanism is to block the binding of agonists like thrombin to PAR4, thereby inhibiting downstream signaling pathways that lead to cellular responses such as platelet aggregation.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C or -80°C. Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to a few weeks) or -80°C for longer periods.

Q3: In what solvents can I dissolve this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For biological assays, it is recommended to first dissolve the peptide in a small amount of DMSO to create a concentrated stock solution, and then dilute it with an appropriate aqueous buffer to the final working concentration.

Q4: How does the trifluoroacetate (TFA) salt form of the peptide affect my experiments?

A4: Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification, resulting in the peptide being supplied as a TFA salt. Residual TFA can be acidic and may alter the pH of your experimental buffer. In some cell-based assays, TFA has been shown to have cytotoxic effects or interfere with cell proliferation. If you observe unexpected results in sensitive assays, consider exchanging the TFA counter-ion for one like acetate or hydrochloride.

Q5: What are the typical working concentrations for this compound in in vitro assays?

A5: The effective concentration of this compound can vary depending on the specific assay and cell type. For platelet aggregation assays, concentrations in the micromolar range are typically used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Platelet Aggregation
Potential Cause Recommended Solution
Improper Peptide Dissolution Ensure the peptide is fully dissolved. Briefly sonicate the stock solution if necessary. Visually inspect for any precipitate before use.
Peptide Degradation Verify the storage conditions and age of the peptide. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Incorrect Assay Conditions Confirm the concentration of the PAR4 agonist (e.g., thrombin) is appropriate. High concentrations of agonist may overcome the inhibitory effect of this compound.
Platelet Preparation Issues Ensure platelets are fresh and handled carefully to avoid premature activation. Use appropriate anticoagulants and centrifugation techniques.
TFA Interference In sensitive assays, consider TFA exchange to a more biocompatible counter-ion like acetate or hydrochloride.
Issue 2: Peptide Precipitation in Aqueous Buffer
Potential Cause Recommended Solution
Poor Solubility in Aqueous Solution Prepare a high-concentration stock solution in 100% DMSO. Add the stock solution dropwise to the stirred aqueous buffer to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
pH of the Buffer The pH of the buffer can affect peptide solubility. Experiment with buffers of slightly different pH values to find the optimal condition for your peptide.
Peptide Aggregation Peptides with hydrophobic residues can be prone to aggregation. Sonication can sometimes help to break up small aggregates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial to warm to room temperature: Before opening, let the vial of lyophilized this compound sit at room temperature for at least 10 minutes to prevent condensation.

  • Add DMSO: Carefully add the required volume of sterile, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Ensure complete dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the peptide is fully dissolved. Visually inspect the solution to confirm there is no particulate matter.

  • Aliquot and store: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.

Protocol 2: PAR4-Mediated Platelet Aggregation Assay
  • Prepare Platelet-Rich Plasma (PRP): Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • Prepare Platelet Suspension: Adjust the platelet count in the PRP to the desired concentration using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes.

  • Pre-incubation with this compound: Add the desired concentration of this compound (prepared by diluting the DMSO stock solution in an appropriate buffer) to the platelet suspension. Incubate for a specified period (e.g., 10-15 minutes) at 37°C.

  • Induce Aggregation: Add a PAR4 agonist (e.g., thrombin or a PAR4-activating peptide) to the platelet suspension to induce aggregation.

  • Measure Aggregation: Monitor the change in light transmittance using an aggregometer to measure the extent of platelet aggregation.

Data Presentation

Table 1: Summary of this compound Biological Activity

Assay Organism/Cell Type Effect IC₅₀/EC₅₀
Platelet Aggregation (PAR4-AP induced)RatInhibition~95 µM
Platelet Aggregation (Thrombin induced)HumanInhibitionNot specified
Aortic Ring RelaxationRatAgonist64 µM
Gastric Muscle ContractionRatAgonist1 µM

Note: IC₅₀ and EC₅₀ values can vary depending on experimental conditions.

Visualizations

how to handle tcY-NH2 TFA TFA salt in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling tcY-NH2 TFA salt in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt?

A1: tcY-NH2 is a synthetic peptide that acts as a selective antagonist for the Protease-Activated Receptor 4 (PAR4). It is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide synthesis and purification process, specifically from reverse-phase high-performance liquid chromatography (HPLC).[1][2]

Q2: Why is the TFA salt a concern in biological experiments?

A2: The trifluoroacetate counter-ion can introduce experimental variability and lead to erroneous results. Residual TFA has been shown to interfere with cellular assays by inhibiting or, in some cases, stimulating cell proliferation.[3] It can also alter the pH of your experimental solution and has a strong absorbance in the infrared spectrum, which can complicate the analysis of peptide secondary structure.[2][3]

Q3: How should I store this compound salt?

A3: For long-term stability, this compound salt should be stored at -20°C or -80°C.[4][5] Once dissolved, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[3] When stored at -80°C, the stock solution should be used within 6 months; at -20°C, it should be used within 1 month.[6]

Q4: What are the solubility properties of this compound salt?

A4: The solubility of this compound salt varies depending on the solvent. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
DMF12 mg/mL
DMSO10 mg/mL
Ethanol33 mg/mL
PBS (pH 7.2)1 mg/mL

To enhance solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[6]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays (e.g., cytotoxicity, proliferation).
  • Possible Cause: Interference from the TFA counter-ion. TFA can be cytotoxic to some cell lines or, conversely, may enhance cell viability, leading to inconsistent results.[3]

  • Troubleshooting Steps:

    • Quantify TFA Content: If possible, determine the concentration of TFA in your peptide stock.

    • Run a TFA Control: In your experiments, include a control group treated with a TFA salt solution (e.g., sodium trifluoroacetate) at a concentration equivalent to that in your tcY-NH2 solution. This will help you determine the effect of the TFA ion itself.

    • Perform a Salt Exchange: If TFA is found to be interfering with your assay, consider exchanging the TFA salt for a more biocompatible salt, such as acetate or hydrochloride.[1][7] Detailed protocols for salt exchange are provided in the "Experimental Protocols" section.

Issue 2: Poor reproducibility in platelet aggregation assays.
  • Possible Cause 1: Degradation of the peptide due to improper storage or handling.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure the peptide has been stored at the recommended temperature and protected from moisture.

    • Avoid Freeze-Thaw Cycles: Aliquot the stock solution to minimize the number of times it is frozen and thawed.[3]

  • Possible Cause 2: pH shift in the assay buffer due to the acidic nature of the TFA salt.

  • Troubleshooting Steps:

    • Measure pH: After adding the this compound salt solution to your assay buffer, verify that the final pH is within the optimal range for platelet aggregation.

    • Adjust pH: If necessary, adjust the pH of your final solution.

Issue 3: Difficulty dissolving the this compound salt.
  • Possible Cause: The peptide has limited solubility in your chosen solvent.

  • Troubleshooting Steps:

    • Consult Solubility Table: Refer to the solubility table above to select an appropriate solvent.

    • Use Sonication and Warming: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[6] Be cautious not to overheat the peptide, as this can cause degradation.

Experimental Protocols

Protocol 1: TFA Salt Exchange to Acetate or Hydrochloride

Objective: To replace the trifluoroacetate (TFA) counter-ion with a more biologically compatible counter-ion like acetate or hydrochloride.

A. TFA to Hydrochloride (HCl) Exchange [1][8][9]

Materials:

  • This compound salt

  • 100 mM Hydrochloric Acid (HCl)

  • Distilled water

  • Liquid nitrogen

  • Lyophilizer

Methodology:

  • Dissolve the this compound salt in 100 mM HCl.

  • Let the solution stand at room temperature for 1 minute.

  • Freeze the solution rapidly using liquid nitrogen.

  • Lyophilize the frozen solution until all the solvent is removed, yielding the peptide as an HCl salt.

  • For complete removal of TFA, this process may need to be repeated 2-3 times.[2]

B. TFA to Acetate Exchange [1][9]

Materials:

  • This compound salt

  • Strong anion exchange resin

  • 1M Sodium Acetate solution

  • Distilled water

  • Lyophilizer

Methodology:

  • Prepare a small column with a strong anion exchange resin. The column should have a 10 to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Equilibrate the column by eluting with a 1M solution of sodium acetate.

  • Wash the column thoroughly with distilled water to remove any excess sodium acetate.

  • Dissolve the this compound salt in distilled water and apply it to the prepared column.

  • Elute the peptide from the column using distilled water and collect the fractions containing the peptide.

  • Combine the peptide-containing fractions and lyophilize to obtain the tcY-NH2 acetate salt.

Protocol 2: Platelet Aggregation Assay

Objective: To assess the inhibitory effect of tcY-NH2 on platelet aggregation induced by a PAR4 agonist.

Materials:

  • tcY-NH2 (as either TFA or a different salt form)

  • PAR4 agonist peptide (e.g., AYPGKF-NH2)

  • Platelet-rich plasma (PRP)

  • Light Transmission Aggregometer

  • Assay buffer (e.g., Tyrode's buffer)

Methodology: [10]

  • Prepare washed human platelets and resuspend them in Tyrode's buffer to a final concentration of 2.0 × 10⁸ platelets/mL.[10]

  • Pre-incubate the platelet suspension with varying concentrations of tcY-NH2 or a vehicle control (e.g., DMSO) for 10 minutes.[10]

  • Initiate platelet aggregation by adding the PAR4 agonist.

  • Record the change in light transmittance using a Chrono-Log Model 700 Aggregometer or a similar instrument.[10]

Protocol 3: Cell Migration Assay (Boyden Chamber)

Objective: To evaluate the effect of tcY-NH2 on cell migration towards a chemoattractant.

Materials:

  • tcY-NH2

  • Cell line of interest (e.g., HT-1080)

  • Transwell inserts (e.g., Corning Transwell®)

  • Serum-free medium

  • Medium with chemoattractant (e.g., FBS)

  • Staining solution (e.g., Crystal Violet or Calcein AM)

Methodology: [11][12][13][14]

  • Starve the cells in serum-free medium for 24 hours prior to the assay.[11][14]

  • Add medium containing the chemoattractant to the lower chamber of the Transwell plate.

  • Add serum-free medium (as a negative control) to some of the lower wells.[11]

  • Resuspend the starved cells in serum-free medium, with or without tcY-NH2 at the desired concentrations.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate for a period appropriate for the cell line's migratory capacity (typically 4-24 hours).[11]

  • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.[11]

  • Stain, fix, and count the cells that have migrated to the underside of the membrane.

Visualizations

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 activates Gq Gαq PAR4->Gq activates G1213 Gα12/13 PAR4->G1213 activates PLCb PLCβ Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Platelet_Activation Platelet Activation Ca_release->Platelet_Activation PKC->Platelet_Activation RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates RhoA->Platelet_Activation tcY_NH2 tcY-NH2 tcY_NH2->PAR4 inhibits

Caption: PAR4 signaling pathway and the inhibitory action of tcY-NH2.

Experimental_Workflow_TFA_Exchange Start Start: This compound Salt Dissolve Dissolve in 100 mM HCl Start->Dissolve Freeze Freeze in Liquid Nitrogen Dissolve->Freeze Lyophilize Lyophilize Freeze->Lyophilize Check Check for Residual TFA? Lyophilize->Check Repeat Repeat Cycle Check->Repeat Yes End End: tcY-NH2 HCl Salt Check->End No Repeat->Dissolve

Caption: Workflow for TFA to HCl salt exchange.

References

tcY-NH2 TFA stability in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of tcY-NH2 TFA and similar tyrosine-containing peptides with a C-terminal amide in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific stability data for "this compound" has been found in the public domain. The following information is based on the general stability of peptides with similar structural features, namely a tyrosine residue, a C-terminal amide, and a trifluoroacetate (TFA) counter-ion. It is strongly recommended to perform a compound-specific stability study for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of peptides like this compound in aqueous solutions is primarily influenced by several factors:

  • pH: The pH of the solution is a critical factor. Acidic conditions (pH 1-3) can catalyze the hydrolysis of the peptide backbone and deamidation of the C-terminal amide[1]. Conversely, alkaline conditions (pH > 7) can lead to base-catalyzed epimerization[1].

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, it is advisable to keep peptide solutions at low temperatures (e.g., -20°C or -80°C).

  • Oxidation: The tyrosine residue in tcY-NH2 is susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species[2].

  • Enzymatic Degradation: If the solution contains proteases (e.g., from cellular lysates or microbial contamination), the peptide can be enzymatically cleaved. The C-terminal amide is a common modification to increase resistance against certain proteases[3].

  • Physical Instability: Peptides can also exhibit physical instability, which includes aggregation and precipitation from the solution[1].

Q2: What is the role of the TFA counter-ion in the stability of my peptide?

A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, resulting in the final product being a TFA salt[4][5][6]. While the TFA counter-ion itself is not directly involved in the chemical degradation of the peptide, it can influence its stability in the following ways:

  • pH Reduction: TFA is a strong acid and can lower the pH of an unbuffered aqueous solution of the peptide[4]. This acidic environment may promote hydrolysis, as mentioned in Q1.

  • Biological Assay Interference: Residual TFA can interfere with biological assays, in some cases inhibiting or promoting cell growth[4]. It can also affect the secondary structure of the peptide[5].

  • Analytical Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy[7].

For sensitive applications, it may be necessary to exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride[5][6][7].

Q3: How should I store aqueous solutions of this compound?

A3: For optimal stability, aqueous solutions of this compound should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. The pH of the storage buffer should be optimized for the specific peptide; a slightly acidic pH (e.g., pH 5-6) is often a good starting point to minimize both acid- and base-catalyzed degradation.

Q4: Can this compound degrade in a cellular context?

A4: In a cellular environment, this compound can be subject to degradation by intracellular and extracellular proteases. Interestingly, recent research has shown that the C-terminal amide can act as a signal for protein degradation via the ubiquitin-proteasome system[8][9][10]. Therefore, the stability of this compound in cell-based assays should be experimentally determined.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of my peptide in solution, as indicated by a decreasing peak area in my HPLC analysis.

  • Question: Have you checked the pH of your solution?

    • Answer: An inappropriate pH is a common cause of peptide degradation. TFA salts of peptides can create acidic solutions. Measure the pH and adjust it with a suitable buffer system to a range where the peptide is more stable (typically pH 5-6).

  • Question: At what temperature are you storing your solution?

    • Answer: Storing peptide solutions at room temperature or 4°C for extended periods can lead to degradation. For long-term storage, freeze the solutions at -20°C or -80°C.

  • Question: Is your solution protected from light and air?

    • Answer: The tyrosine residue is susceptible to photo-oxidation. Protect your solution from light by using amber vials. To prevent oxidation, you can degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Question: Could there be enzymatic contamination?

    • Answer: If you are working with biological samples, proteases could be degrading your peptide. Ensure that all solutions and equipment are sterile. The addition of protease inhibitors may be necessary.

Issue 2: I am seeing multiple peaks in my HPLC chromatogram that were not present initially.

  • Question: What are the masses of the new peaks?

    • Answer: Use mass spectrometry (LC-MS) to determine the molecular weights of the new peaks. This can provide clues about the degradation pathway. For example, a mass increase of 16 Da could indicate oxidation of the tyrosine residue. A mass decrease could suggest hydrolysis of a peptide bond.

  • Question: Are you observing changes in the retention time of your main peak?

    • Answer: A shift in retention time could indicate modifications to the peptide, such as isomerization or deamidation, which can alter its hydrophobicity.

Issue 3: My experimental results are inconsistent between different batches of the peptide solution.

  • Question: Are you preparing your solutions in a consistent manner?

    • Answer: Ensure that you are using the same buffer, pH, and peptide concentration for each preparation. Inconsistencies in solution preparation can lead to variability in stability[11].

  • Question: Are you accounting for the peptide content of the lyophilized powder?

    • Answer: Lyophilized peptides are not 100% pure peptide; they also contain counter-ions (TFA) and water. The actual peptide content can vary between batches. It is important to determine the net peptide content to ensure you are preparing solutions of the correct concentration.

  • Question: How many freeze-thaw cycles has your stock solution undergone?

    • Answer: Repeated freeze-thaw cycles can lead to peptide aggregation and degradation. Prepare single-use aliquots of your stock solution to minimize this.

Data Presentation

Table 1: Key Factors Influencing the Stability of Tyrosine-Containing Peptides with a C-terminal Amide in Aqueous Solution.

FactorPotential Degradation PathwayRecommended Mitigation Strategy
pH Acid-catalyzed hydrolysis, deamidation[1]. Base-catalyzed epimerization[1].Buffer the solution to an optimal pH (typically 5-6).
Temperature Increased rate of all chemical degradation pathways.Store solutions at -20°C or -80°C. Avoid prolonged storage at 4°C or room temperature.
Oxidation Oxidation of the tyrosine residue[2].Use degassed solvents, store under an inert atmosphere, protect from light, and consider adding antioxidants.
Enzymatic Degradation Proteolytic cleavage.Work in a sterile environment, use protease inhibitors if necessary.
Physical Instability Aggregation, precipitation[1].Optimize peptide concentration and buffer composition. Avoid repeated freeze-thaw cycles.

Table 2: Template for a Peptide Stability Study Data Sheet.

Time PointTemperature (°C)pH% Remaining Peptide (HPLC Peak Area)Appearance of Degradation Products (Peak Area %)Observations (e.g., precipitation)
01000
1 hr
6 hr
24 hr
48 hr
1 week

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Solution using HPLC-MS

This protocol outlines a general procedure for evaluating the stability of a peptide in an aqueous solution over time.

  • Materials:

    • This compound, lyophilized powder

    • High-purity water (e.g., Milli-Q)

    • Acetonitrile (HPLC grade)

    • Formic acid or TFA (LC-MS grade)

    • Buffer components (e.g., sodium phosphate, sodium acetate)

    • pH meter

    • HPLC system with a UV detector

    • Mass spectrometer (ideally coupled to the HPLC)

    • Temperature-controlled incubator or water bath

  • Procedure:

    • Stock Solution Preparation:

      • Accurately weigh a small amount of this compound.

      • Dissolve the peptide in the desired aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 1 mg/mL. Ensure the peptide is fully dissolved.

    • Incubation:

      • Aliquot the stock solution into several vials.

      • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

    • Time Points:

      • At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), remove one vial from each temperature.

      • Immediately quench any further degradation by freezing the sample at -80°C or by adding an equal volume of a strong organic solvent like acetonitrile.

    • HPLC-MS Analysis:

      • Analyze the samples by reverse-phase HPLC-MS.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Column: A C18 column is typically used for peptides.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15-30 minutes).

      • Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm (for tyrosine-containing peptides). The mass spectrometer should be set to scan for the expected mass of the parent peptide and potential degradation products.

    • Data Analysis:

      • Integrate the peak area of the parent peptide at each time point.

      • Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).

      • Identify any major degradation products by their mass-to-charge ratio and retention time.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis prep1 Weigh this compound prep2 Dissolve in Buffer (e.g., pH 7.4) prep1->prep2 prep3 Aliquot into Vials prep2->prep3 inc1 Incubate at Different Temperatures (4°C, 25°C, 37°C) prep3->inc1 samp1 Collect Samples at t = 0, 1, 4, 8, 24, 48h inc1->samp1 samp2 Quench Reaction (Freeze or add Acetonitrile) samp1->samp2 an1 HPLC-MS Analysis samp2->an1 an2 Quantify Remaining Peptide an1->an2 an3 Identify Degradation Products an1->an3

Caption: Experimental workflow for a peptide stability study.

degradation_pathways cluster_degradation Potential Degradation Products parent This compound hydrolysis Hydrolyzed Peptide (Cleavage of peptide bond) parent->hydrolysis  pH, Temp oxidation Oxidized Peptide (e.g., +16 Da on Tyrosine) parent->oxidation  O2, Metal Ions deamidation Deamidated Peptide (C-terminal amide to acid) parent->deamidation  pH, Temp epimerization Epimerized Peptide (Change in stereochemistry) parent->epimerization  High pH

References

Navigating tcY-NH2 TFA Experiments: A Technical Support Guide to Minimize Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Variability in experimental results can be a significant roadblock in research and development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your experiments involving tcY-NH2 TFA, a potent and selective PAR4 antagonist peptide. By understanding and addressing the potential sources of inconsistency, you can ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic peptide that acts as a selective antagonist for the Protease-Activated Receptor 4 (PAR4).[1][2] Its primary application is in the research of thrombosis, inflammation, and immunology, particularly in studies involving platelet aggregation.[1] It is a valuable tool for investigating the role of PAR4 in various physiological and pathological processes.

Q2: What are the key chemical properties of this compound?

A2: Understanding the chemical properties of this compound is crucial for its proper handling and use in experiments.

PropertyValue
Molecular Formula C42H50F3N7O9[3]
Molecular Weight Approximately 853.9 g/mol [3]
Appearance Typically a white to off-white lyophilized powder
Purity Often supplied at ≥95% or higher purity[4][5]
Salt Form Trifluoroacetate (TFA) salt

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical to prevent degradation and maintain the activity of the peptide.

ConditionRecommendation
Long-term Storage Store the lyophilized powder at -20°C or -80°C for optimal stability.
Short-term Storage (Stock Solutions) Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Working Solutions Prepare fresh working solutions on the day of the experiment.

Q4: What is the significance of the TFA counter-ion?

A4: tcY-NH2 is synthesized and purified using trifluoroacetic acid (TFA), resulting in the peptide existing as a TFA salt. While necessary for the synthesis and purification process, residual TFA can sometimes influence experimental outcomes. For highly sensitive cellular assays, the presence of TFA could potentially affect cell viability or receptor-ligand interactions. In most standard platelet aggregation assays, the final dilution of TFA is unlikely to have a significant impact. However, if you suspect TFA interference, consider ion exchange procedures to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl).

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Problem 1: High variability in platelet aggregation inhibition IC50 values between experiments.

  • Question: My calculated IC50 value for this compound in platelet aggregation inhibition assays varies significantly from one experiment to the next. What could be the cause?

  • Answer: Variability in IC50 values is a common challenge and can stem from multiple sources. Consider the following factors:

    • Pre-analytical Variability of Platelets:

      • Donor-to-Donor Variation: Platelet reactivity can differ significantly between donors due to genetic factors, diet, and medication use. It is advisable to use platelets from a consistent pool of healthy, drug-free donors.

      • Blood Collection and Handling: The method of blood collection can impact platelet activation. Use a large gauge needle and a clean venipuncture to minimize platelet activation. Avoid excessive agitation of the blood tubes. Process the blood for platelet-rich plasma (PRP) preparation promptly.

    • This compound Preparation and Handling:

      • Inconsistent Stock Solution Concentration: Ensure accurate weighing of the lyophilized peptide and precise measurement of the solvent volume. Calibrate your pipettes regularly.

      • Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to peptide degradation. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

      • Solubility Issues: Ensure the peptide is fully dissolved in the stock solvent (e.g., DMSO) before further dilution into aqueous buffers. Incomplete dissolution will lead to inaccurate concentrations in your assay.

    • Assay Conditions:

      • Inconsistent Agonist Concentration: The concentration of the platelet agonist (e.g., thrombin, ADP) used to induce aggregation must be consistent across all experiments. Prepare fresh agonist solutions and validate their activity.

      • Variable Incubation Times: The pre-incubation time of platelets with this compound before adding the agonist should be standardized.

      • Instrument Variability: Ensure the platelet aggregometer is properly calibrated and maintained.

Problem 2: No or very weak inhibition of platelet aggregation by this compound.

  • Question: I am not observing the expected inhibitory effect of this compound on platelet aggregation. What should I check?

  • Answer: A lack of inhibition can be due to several factors related to the peptide's integrity and the experimental setup.

    • Peptide Integrity and Concentration:

      • Degraded Peptide: The peptide may have degraded due to improper storage or handling. Use a fresh vial of this compound or a new stock solution.

      • Incorrect Concentration: Double-check your calculations for stock and working solution concentrations. A simple dilution error can lead to a much lower final concentration in the assay.

      • Supplier/Lot Variability: There can be variability in the purity and activity of synthetic peptides between suppliers and even between different lots from the same supplier. If possible, test a new lot or a sample from a different supplier.

    • Experimental Protocol:

      • Inappropriate Agonist: Ensure you are using an agonist that activates platelets through a PAR4-dependent pathway, such as a high concentration of thrombin or a specific PAR4 activating peptide (PAR4-AP). This compound will not inhibit aggregation induced by agonists that act independently of PAR4 (e.g., ADP, collagen).

      • Insufficient Incubation Time: The pre-incubation of platelets with this compound might be too short for effective receptor binding. Optimize the pre-incubation time.

Problem 3: Inconsistent dose-response curve.

  • Question: The dose-response curve for this compound in my platelet aggregation assay is not consistently sigmoidal. What could be the issue?

  • Answer: An irregular dose-response curve can be indicative of issues with your dilution series or the assay itself.

    • Dilution Series Errors: Carefully prepare your serial dilutions of this compound. Inaccurate pipetting at any step can distort the dose-response relationship.

    • Solvent Effects: If using a high concentration of a solvent like DMSO in your final assay volume, it might affect platelet function. Keep the final DMSO concentration consistent and as low as possible (typically below 0.5%). Run a solvent control to assess its impact.

    • Data Analysis: Use appropriate non-linear regression models to fit your dose-response data. Ensure you have a sufficient number of data points spanning the full range of inhibition.

Experimental Protocols

Key Experiment: In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the general steps for assessing the inhibitory effect of this compound on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

  • Use a 19- or 21-gauge needle and draw blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Carefully transfer the upper PRP layer to a new tube.

  • Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C.

  • On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in an appropriate buffer (e.g., Tyrode's buffer) to achieve the desired final concentrations in the assay.

3. Platelet Aggregation Assay:

  • Pre-warm PRP and PPP samples to 37°C.

  • Calibrate the light transmission aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a defined volume of PRP to the aggregometer cuvettes with a stir bar.

  • Add your this compound dilutions or vehicle control (e.g., buffer with the same final DMSO concentration) to the PRP and incubate for a standardized period (e.g., 2-5 minutes) at 37°C with stirring.

  • Add the platelet agonist (e.g., thrombin at a concentration known to induce robust PAR4-mediated aggregation) to initiate aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP references.

  • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Mandatory Visualizations

PAR4 Signaling Pathway in Platelets

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) (Tethered Ligand Exposed) Gq Gq PAR4_active->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from dense granules) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activation Platelet_Activation Platelet Activation (Shape Change, Granule Secretion, Aggregation) Ca_release->Platelet_Activation PKC->Platelet_Activation tcY_NH2 This compound tcY_NH2->PAR4_active Antagonism

Caption: PAR4 signaling cascade in platelets and the inhibitory action of this compound.

Experimental Workflow for Platelet Aggregation Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Aggregometer_Setup 4. Aggregometer Calibration (PRP & PPP) PRP_Preparation->Aggregometer_Setup Peptide_Preparation 3. This compound Dilution Series Incubation 5. Pre-incubation: PRP + this compound/Vehicle Peptide_Preparation->Incubation Aggregometer_Setup->Incubation Aggregation 6. Add Agonist (e.g., Thrombin) Incubation->Aggregation Data_Acquisition 7. Record Light Transmission Aggregation->Data_Acquisition Calculation 8. Calculate % Inhibition Data_Acquisition->Calculation Dose_Response 9. Plot Dose-Response Curve Calculation->Dose_Response IC50 10. Determine IC50 Dose_Response->IC50

Caption: Step-by-step workflow for a this compound platelet aggregation inhibition assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start High Variability in Results? Check_Peptide Check this compound: - Storage - Freeze-thaw cycles - Solubility Start->Check_Peptide Yes Check_Platelets Check Platelets: - Donor consistency - Collection technique - Preparation Start->Check_Platelets Yes Check_Assay Check Assay Parameters: - Agonist concentration - Incubation times - Instrument calibration Start->Check_Assay Yes New_Peptide Use fresh peptide aliquot or new lot Check_Peptide->New_Peptide Standardize_Platelets Standardize platelet source and handling Check_Platelets->Standardize_Platelets Optimize_Assay Optimize and standardize assay conditions Check_Assay->Optimize_Assay

Caption: A logical approach to troubleshooting variability in this compound experiments.

References

quality control for tcY-NH2 TFA in the laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: tcY-NH2 TFA

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the quality control (QC) of this compound. The information is presented in a question-and-answer format to directly address specific issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A: this compound is understood to be a tyrosine (Y) derivative containing a specific modification ("tc"), an amine group (-NH2), and formulated as a trifluoroacetic acid (TFA) salt. TFA salts are common for peptides and modified amino acids as they improve stability and solubility. The gross weight of the product includes the peptide, bound water, and TFA counter-ions, with the net peptide content typically ranging from 60-80%.[1]

Q2: How should this compound be stored?

A: Lyophilized peptides and their derivatives should be stored at -20°C or colder, preferably in a desiccator to protect from moisture. For short-term storage, 4°C is acceptable. Once dissolved in a solvent, it is recommended to aliquot the solution and store at -20°C or colder to avoid repeated freeze-thaw cycles.

Q3: What is the best solvent for dissolving this compound?

A: The solubility of a modified amino acid depends on its specific modifications. A good starting point is sterile, deionized water. If solubility is an issue, adding a small amount of acetonitrile (for hydrophobic compounds) or aqueous acetic acid/ammonium bicarbonate (for charged compounds) can be helpful. Always use a solvent compatible with your downstream analytical method. For instance, in HPLC, it is best to dissolve the sample in the mobile phase if possible.

Q4: Why is Trifluoroacetic Acid (TFA) present in my sample?

A: TFA is commonly used during the purification of synthetic peptides and their derivatives by reverse-phase high-performance liquid chromatography (RP-HPLC). It acts as an ion-pairing agent to improve peak shape and resolution. The final product is often isolated as a TFA salt.[2] It is important to monitor TFA levels as it can be toxic and may interfere with certain biological assays.[3][4]

Quality Control Workflow

A systematic approach to quality control is essential to ensure the identity, purity, and quantity of this compound. The typical workflow involves a combination of chromatographic and spectroscopic techniques.

QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Prep Dissolve this compound in appropriate solvent HPLC Purity Analysis (RP-HPLC) Prep->HPLC MS Identity Confirmation (LC-MS) Prep->MS NMR Structural Verification (1H NMR) Prep->NMR Analysis Integrate Data HPLC->Analysis MS->Analysis NMR->Analysis Report Generate Certificate of Analysis (CoA) Analysis->Report

Caption: General Quality Control Workflow for this compound.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Q: My HPLC chromatogram shows multiple peaks. What could be the cause?

A: Multiple peaks can indicate the presence of impurities or degradation products. However, other factors could be at play:

  • Isomers: The "tc" modification or the synthesis process might produce stereoisomers (e.g., D- and L-forms) or structural isomers (e.g., iso-aspartate formation), which may separate on the HPLC column.[5]

  • Sample Overload: Injecting too much sample can lead to peak distortion and the appearance of shoulders or split peaks.[6] Try diluting the sample.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause poor peak shape. Whenever possible, dissolve the sample in the initial mobile phase.

  • Contamination: Contamination can come from the sample, solvent, or the HPLC system itself.

Q: My peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape is a common HPLC issue. Consider the following solutions:

  • Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and free silanol groups on the column. For amine-containing compounds, a low pH (e.g., using 0.1% TFA) is typically used to ensure protonation and minimize secondary interactions.[6]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained substances or the stationary phase may be degrading.[7] Flush the column with a strong solvent or replace it if necessary.

  • System Leaks: Check for any loose fittings in the system, especially between the column and the detector, as leaks can cause peak broadening.[7][8]

HPLC_Troubleshooting Start Poor HPLC Peak Shape (Broadening/Tailing) Check_pH Is mobile phase pH appropriate (e.g., pH 2-3)? Start->Check_pH Adjust_pH Adjust pH with TFA or formic acid. Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Adjust_pH->Check_Column Flush_Column Flush with strong solvent (e.g., 100% ACN). Check_Column->Flush_Column Maybe Check_Leaks Are there system leaks? Check_Column->Check_Leaks No Replace_Column Replace column. Flush_Column->Replace_Column No Improvement End Peak Shape Improved Flush_Column->End Improved Replace_Column->End Tighten_Fittings Check and tighten fittings. Check_Leaks->Tighten_Fittings Yes Check_Leaks->End No Tighten_Fittings->End

Caption: Troubleshooting Decision Tree for HPLC Peak Shape Issues.

Mass Spectrometry (MS)

Q: The observed molecular weight in my MS data does not match the theoretical weight. Why?

A: Several factors can cause a discrepancy between observed and theoretical molecular weight:

  • Adduct Formation: The molecule may be forming adducts with salts (e.g., Na+, K+) or solvents present in the mobile phase.

  • Incorrect Charge State: Ensure you are identifying the correct charge state (z). For electrospray ionization (ESI), you will observe ions at [M+nH]ⁿ⁺. A misinterpretation of 'n' will lead to an incorrect calculation of the molecular mass (M).

  • Presence of TFA: Residual TFA can sometimes form adducts, though this is less common. More frequently, TFA can cause ion suppression, leading to low signal intensity.

  • Unexpected Modifications: The compound may have undergone an unexpected modification during synthesis or storage, such as oxidation (+16 Da).[9]

Q: I am seeing a very low signal or no signal at all in my mass spectrum.

A: Low signal intensity can be due to:

  • Ion Suppression: TFA is a known cause of ion suppression in ESI-MS. If possible, try exchanging the TFA for formic acid or acetic acid by lyophilizing the sample and re-dissolving it in a solution with the alternative acid.

  • Low Concentration: The concentration of the sample may be too low.

  • Instrument Settings: The mass spectrometer may not be optimized for your compound. Ensure the settings (e.g., capillary voltage, gas flow, temperature) are appropriate.

Data Presentation

Quantitative data from QC experiments should be summarized for clarity and comparison.

Table 1: HPLC Purity Analysis

Lot NumberRetention Time (min)Peak Area (%)Purity Specification
A-00112.5498.7%≥ 95.0%
A-00212.5699.1%≥ 95.0%
B-00112.5196.5%≥ 95.0%

Table 2: Mass Spectrometry Identity Confirmation

Lot NumberTheoretical Mass (Da)Observed Mass [M+H]⁺ (Da)Deviation (ppm)Identity Specification
A-001450.2315451.23881.5Confirmed
A-002450.2315451.23902.0Confirmed
B-001450.2315451.23850.9Confirmed

Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

This method is for determining the purity of this compound by assessing the main peak area relative to the total peak area.

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in deionized water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

  • Sample Preparation:

    • Dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Gradient: 5% B to 65% B over 20 minutes.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Integrate all peaks and calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Identity Confirmation by LC-MS

This method confirms the molecular weight of this compound.

  • LC-MS System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC Conditions: Use the same column and mobile phases as in Protocol 1, but replace TFA with 0.1% formic acid to minimize ion suppression. A faster gradient may be used.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Analysis:

    • Inject the sample.

    • Extract the ion chromatogram for the expected m/z of the [M+H]⁺ ion.

    • Compare the observed mass from the spectrum to the calculated theoretical mass.

Protocol 3: Structural Verification by ¹H NMR

1D ¹H NMR can provide definitive structural information and confirm the identity of the compound.[10][11][12]

  • Sample Preparation: Dissolve 1-5 mg of this compound in 600 µL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.[12]

  • Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Suppress the residual solvent peak if necessary.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign them to the protons in the tcY-NH2 structure. The chemical shifts and coupling constants should be consistent with the expected structure.

References

Navigating Inconsistent Data in tcY-NH2 TFA Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and interpreting potentially inconsistent data from experiments involving tcY-NH2 TFA, a selective PAR4 antagonist peptide. By offering detailed FAQs, troubleshooting guides, and standardized protocols, this guide aims to enhance experimental reproducibility and data reliability.

Frequently Asked Questions (FAQs)

Q1: We are observing variable IC50 values for this compound in our platelet aggregation assays. What are the potential causes?

A1: Variability in IC50 values can stem from several factors:

  • Reagent Stability and Handling: this compound is a peptide and can be sensitive to degradation. Ensure it is stored at -20°C as recommended and avoid repeated freeze-thaw cycles.[1] Reconstitute the peptide in a suitable solvent like water to a stock concentration of at least 1 mg/ml.[1]

  • Platelet Preparation: The method of platelet isolation and the health of the donor can significantly impact results. Ensure a consistent and standardized protocol for platelet-rich plasma (PRP) preparation. The use of platelets from different species (e.g., rat vs. human) can also lead to different potencies.

  • Agonist Concentration: The concentration of the PAR4 agonist (e.g., thrombin, AYPGKF-NH2) used to induce aggregation is critical. Ensure the agonist concentration is kept constant across experiments.

  • Assay Conditions: Factors such as incubation time, temperature, and stirring speed of the aggregometer can all influence the outcome.

Q2: Our in vivo studies with this compound are showing inconsistent effects on inflammation. Why might this be?

A2: In vivo experiments introduce a higher level of complexity. Inconsistent results could be attributed to:

  • Route of Administration: The method of delivery (e.g., intravenous, intraperitoneal, intrapleural) can affect the bioavailability and pharmacokinetics of the peptide.[2]

  • Animal Model: The choice of animal model and the specific inflammatory stimulus are crucial. The efficacy of this compound may vary between different models of inflammation.

  • Dosage and Timing: The dose and the timing of administration relative to the inflammatory insult are critical parameters that need to be optimized for each model.

  • Vehicle Control: The vehicle used to dissolve this compound (e.g., corn oil for intraperitoneal injection) should be carefully chosen and consistently used for the control group.[2]

Troubleshooting Guides

Issue 1: Low Potency or Lack of Inhibition in Platelet Aggregation Assays
Potential Cause Troubleshooting Step
Peptide Degradation Aliquot the stock solution upon reconstitution to minimize freeze-thaw cycles. Use freshly prepared working solutions for each experiment.
Incorrect Agonist Concentration Perform a dose-response curve for the PAR4 agonist to determine the optimal concentration for your assay.
Suboptimal Assay Conditions Optimize incubation times with this compound prior to adding the agonist. Ensure consistent temperature and stirring speed.
Platelet Viability Check platelet viability and responsiveness with a known agonist before starting the experiment.
Issue 2: High Variability in In Vivo Anti-Inflammatory Effects
Potential Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration of this compound. For injections, use appropriate techniques to minimize variability.
Pharmacokinetic Issues Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and route of administration.
Model-Specific Differences Thoroughly research and select the most appropriate animal model for your scientific question. Be aware of potential inter-species differences in PAR4 signaling.
Improper Vehicle Control The vehicle itself may have pro- or anti-inflammatory effects. Test the vehicle alone to ensure it is inert in your model.

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound to aid in experimental design and data comparison.

Table 1: In Vitro Activity of this compound

Assay Species Agonist IC50 Value
Platelet AggregationRat (Sprague-Dawley)AYPGKF-NH2 (10 µM)95 µM[2][3]
Aorta RelaxationNot SpecifiedNot Specified64 µM[2][3]
Gastric ContractionNot SpecifiedNot Specified1 µM[2][3]

Table 2: In Vivo Efficacy of this compound

Model Species Dose & Route Observed Effect
Brain Death ModelRat0.6 mg/kg (single dose, tail vein)Alleviated liver injury, reduced serum ALT/AST.[2]
Burn Injury ModelMouse0.6 mg/kg (single dose, intraperitoneal)Increased post-traumatic activation of CD4+ Tregs.[2]
Experimental InflammationMouse40 ng/kg (single dose, intrapleural)Inhibited neutrophil recruitment.[2][3]
Myocardial InfarctionIsolated Heart5 µM (15 min)Decreased infarct size by 51%.[2][3]

Experimental Protocols

A detailed experimental protocol for a platelet aggregation assay is provided below as a reference.

Protocol: In Vitro Platelet Aggregation Assay

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from male albino Sprague-Dawley rats into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Add a defined volume of PRP to the aggregometer cuvettes with a stir bar.

    • Add varying concentrations of this compound (e.g., 0-500 µM) to the cuvettes and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.[2][3]

    • Initiate platelet aggregation by adding a fixed concentration of a PAR4 agonist (e.g., 10 µM AYPGKF-NH2).[2][3]

    • Monitor the change in light transmission for a set period to measure the extent of aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams illustrate the PAR4 signaling pathway and a general experimental workflow for evaluating this compound.

PAR4_Signaling_Pathway PAR4 Signaling Pathway Inhibition by this compound cluster_cell Platelet or Endothelial Cell Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 activates G_Protein Gq/G12/13 PAR4->G_Protein activates tcY_NH2 This compound tcY_NH2->PAR4 inhibits PLC PLC G_Protein->PLC activates MAPK MAPK Pathway G_Protein->MAPK activates NF_kB NF-κB Pathway G_Protein->NF_kB activates PKC PKC PLC->PKC activates Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation leads to Endostatin_Release Endostatin Release PKC->Endostatin_Release leads to Inflammation Inflammation MAPK->Inflammation promotes NF_kB->Inflammation promotes

Caption: Inhibition of PAR4 signaling by this compound.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation Model_Selection Select In Vitro or In Vivo Model Protocol_Dev Develop Detailed Protocol Model_Selection->Protocol_Dev Hypothesis Define Hypothesis & Endpoints Hypothesis->Model_Selection Reagent_Prep Prepare this compound & Reagents Protocol_Dev->Reagent_Prep Assay Perform Assay (e.g., Platelet Aggregation) Reagent_Prep->Assay Data_Collection Collect Raw Data Assay->Data_Collection Data_Processing Process & Analyze Data Data_Collection->Data_Processing Statistical_Analysis Perform Statistical Analysis Data_Processing->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation Troubleshooting Troubleshoot Inconsistencies Interpretation->Troubleshooting Troubleshooting->Model_Selection Re-evaluate Model/Protocol

Caption: Workflow for this compound experiments.

References

Validation & Comparative

A Comparative Guide to PAR4 Antagonists: tcY-NH2 TFA vs. YD-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent PAR4 (Protease-Activated Receptor 4) antagonists, tcY-NH2 TFA and YD-3. PAR4, a G-protein coupled receptor activated by thrombin, plays a crucial role in platelet activation and thrombosis. Its inhibition represents a promising therapeutic strategy for cardiovascular diseases. This document outlines the mechanisms of action, comparative efficacy, and experimental protocols for evaluating these antagonists, supported by available data.

Introduction to PAR4 and its Antagonists

Thrombin, a key enzyme in the coagulation cascade, activates human platelets through two protease-activated receptors: PAR1 and PAR4. While PAR1 mediates a rapid, transient platelet response, PAR4 activation leads to a more sustained and prolonged signaling, contributing significantly to thrombus stability.[1][2] This dual-receptor system offers a therapeutic window for selectively targeting PAR4 to inhibit thrombosis while potentially minimizing bleeding risks associated with broader antiplatelet agents.

This compound ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a peptide-based antagonist derived from the PAR4 activating peptide. YD-3 (1-benzyl-3-ethoxycarbonylphenyl-indazole) is a small molecule, non-peptide antagonist of PAR4. Both compounds have been instrumental as research tools in elucidating the role of PAR4 in platelet physiology and thrombosis.

Mechanism of Action and Signaling Pathway

Both this compound and YD-3 act as competitive antagonists at the PAR4 receptor, preventing its activation by thrombin or PAR4-activating peptides (PAR4-AP). Upon activation, PAR4 couples to two primary G-protein signaling pathways: Gq and G12/13.[1][2][3]

  • Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is essential for platelet granule secretion and aggregation.

  • G12/13 Pathway: The G12/13 pathway activates Rho/Rho kinase (ROCK), which is critical for platelet shape change, a prerequisite for aggregation.[4][5]

By blocking PAR4, this compound and YD-3 inhibit these downstream signaling events, ultimately leading to a reduction in platelet activation and thrombus formation.

PAR4_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effectors Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 Antagonist This compound / YD-3 Antagonist->PAR4 Inhibits PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG Shape_Change Platelet Shape Change RhoA->Shape_Change Ca_Mobilization Ca2+ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation Secretion Granule Secretion Ca_Mobilization->Secretion PKC_Activation->Secretion Aggregation Platelet Aggregation Shape_Change->Aggregation Secretion->Aggregation

Caption: PAR4 Signaling Pathway

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data for this compound and YD-3 from in vitro platelet function assays. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Inhibition of Platelet Aggregation

CompoundAgonistSpeciesAssay TypeIC50Reference
This compound PAR4-AP (AYPGKF-NH2)RatPlatelet Aggregometry95 µM[6]
YD-3 PAR4-AP (GYPGKF)HumanWashed Platelet Aggregometry0.13 µM[7]
YD-3 TrypsinHumanWashed Platelet Aggregometry38.1 µM
YD-3 TrypsinRabbitWashed Platelet Aggregometry5.7 µM
YD-3 ThrombinRabbitWashed Platelet Aggregometry28.3 µM

Table 2: Effects on Other In Vitro Platelet Functions

CompoundAssayEffectConcentrationReference
This compound Endostatin ReleaseInhibition400 µM[6]
YD-3 P-selectin ExpressionSynergistic inhibition with PAR1 antagonistNot specified[7]
YD-3 Ca2+ MobilizationInhibition in PAR1-desensitized plateletsNot specified

In Vivo Efficacy

Direct comparative in vivo studies between this compound and YD-3 are limited in the publicly available literature. However, individual studies have demonstrated their effects in animal models of thrombosis.

YD-3 has been shown to have no significant effect on thrombus formation under flow conditions at a concentration of 20µM.[6]

More recent research has focused on the development of novel PAR4 antagonists with improved pharmacokinetic profiles, such as BMS-986120, which has shown potent antithrombotic activity in non-human primate models.[8]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize PAR4 antagonists are provided below.

Light Transmission Aggregometry (LTA)

This is the gold standard for assessing platelet aggregation.[9][10][11][12][13]

Principle: Platelet aggregation in platelet-rich plasma (PRP) is measured by an increase in light transmission as platelets clump together.

Protocol:

  • Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate. The first few milliliters should be discarded to avoid activation due to venipuncture.

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

    • Add the PAR4 antagonist (this compound or YD-3) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

    • Add the platelet agonist (e.g., PAR4-AP, thrombin) and record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: The primary endpoint is the maximal percentage of aggregation. IC50 values can be calculated from dose-response curves.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation (150-200g, 10-15 min) Blood_Collection->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation (1500-2000g, 15-20 min) Blood_Collection->Centrifuge_PPP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Adjust_Count Adjust Platelet Count PRP->Adjust_Count PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Adjust_Count Pre_Warm Pre-warm PRP to 37°C Adjust_Count->Pre_Warm Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Pre_Warm->Calibrate Incubate Incubate PRP with Antagonist or Vehicle Calibrate->Incubate Add_Agonist Add Agonist (e.g., PAR4-AP) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Calculate % Aggregation and IC50 Record->Analyze

Caption: LTA Experimental Workflow
P-selectin Expression Assay by Flow Cytometry

This assay measures the surface expression of P-selectin, a marker of platelet alpha-granule secretion.[14][15][16][17][18]

Principle: Fluorescently labeled antibodies against P-selectin (CD62P) are used to quantify its expression on the surface of activated platelets via flow cytometry.

Protocol:

  • Blood Collection: Collect whole blood into sodium citrate tubes.

  • Sample Preparation:

    • Dilute whole blood with a suitable buffer (e.g., HEPES-Tyrode's buffer).

  • Incubation:

    • Add the PAR4 antagonist or vehicle control to the diluted blood and incubate.

    • Add a fluorescently labeled anti-P-selectin antibody (e.g., FITC-CD62P) and an antibody to a platelet-specific marker (e.g., PE-CD41) to identify platelets.

    • Add the platelet agonist (e.g., PAR4-AP).

    • Incubate in the dark at room temperature.

  • Fixation: Fix the samples with a fixative solution (e.g., 1% paraformaldehyde).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter and CD41 expression.

    • Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following platelet activation.[19][20][21]

Principle: A fluorescent calcium indicator dye, such as Fura-2 AM, is loaded into platelets. Upon binding to free intracellular calcium, the dye's fluorescence properties change, which can be measured with a fluorometer.

Protocol:

  • Platelet Preparation: Prepare washed platelets from citrated whole blood.

  • Dye Loading: Incubate the washed platelets with Fura-2 AM in the dark at 37°C.

  • Washing: Wash the platelets to remove extracellular dye.

  • Resuspension: Resuspend the dye-loaded platelets in a suitable buffer.

  • Assay Procedure:

    • Place the platelet suspension in a cuvette in a fluorometer with stirring at 37°C.

    • Add the PAR4 antagonist or vehicle control and incubate.

    • Add the platelet agonist (e.g., PAR4-AP).

    • Record the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths for Fura-2 (ratiometric measurement at 340/380 nm excitation and ~510 nm emission).

  • Data Analysis: The change in the fluorescence ratio indicates the change in intracellular calcium concentration.

In Vivo Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis

This is a widely used model to evaluate the efficacy of antithrombotic agents in vivo.[22][23][24][25][26][27][28]

Principle: Topical application of ferric chloride (FeCl3) to the carotid artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.

Protocol:

  • Animal Preparation: Anesthetize the animal (typically a mouse or rat).

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the common carotid artery.

    • Place a flow probe around the artery to monitor blood flow.

  • Drug Administration: Administer the PAR4 antagonist (this compound or YD-3) or vehicle control via a suitable route (e.g., intravenous, intraperitoneal, or oral).

  • Thrombus Induction:

    • Apply a piece of filter paper saturated with FeCl3 solution (e.g., 5-10%) to the surface of the carotid artery for a defined period (e.g., 3-5 minutes).

  • Monitoring: Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period.

  • Data Analysis: The primary endpoint is the time to vessel occlusion. A longer time to occlusion indicates an antithrombotic effect.

Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Primary_Assay Primary Screen (e.g., Ca2+ Mobilization) Secondary_Assay Secondary Screen (e.g., Platelet Aggregation) Primary_Assay->Secondary_Assay Confirm Hits Tertiary_Assay Tertiary Screen (e.g., P-selectin Expression) Secondary_Assay->Tertiary_Assay Characterize Hits Hit_Identification Hit Identification Tertiary_Assay->Hit_Identification Animal_Model Thrombosis Model (e.g., FeCl3-induced) Hit_Identification->Animal_Model Promising Compounds Efficacy_Testing Efficacy Assessment (Time to Occlusion) Animal_Model->Efficacy_Testing Safety_Testing Safety Assessment (Bleeding Time) Animal_Model->Safety_Testing Lead_Selection Lead Candidate Selection Efficacy_Testing->Lead_Selection Safety_Testing->Lead_Selection

Caption: Antagonist Screening Workflow

Conclusion

Both this compound and YD-3 have been valuable tools for investigating the role of PAR4 in platelet biology. YD-3, as a small molecule, generally exhibits higher potency in in vitro assays compared to the peptide-based this compound. However, the development of PAR4 antagonists has progressed significantly, with newer compounds demonstrating improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and interpret studies aimed at further characterizing PAR4 antagonists and developing novel antiplatelet therapies. Future research should focus on direct, head-to-head comparisons of these and other PAR4 antagonists under standardized conditions to better delineate their relative therapeutic potential.

References

A Comparative Guide to PAR4 Inhibitors: tcY-NH2 TFA vs. Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the peptide-based PAR4 antagonist, tcY-NH2 TFA, and prominent small molecule inhibitors of Protease-Activated Receptor 4 (PAR4). PAR4, a G-protein coupled receptor activated by proteases like thrombin, plays a crucial role in the late, sustained phase of platelet activation and thrombus formation. Its inhibition is a promising strategy for the development of novel antiplatelet therapies with a potentially wider therapeutic window and lower bleeding risk compared to existing agents.

Overview of PAR4 Inhibition

Protease-Activated Receptor 4 (PAR4) is a key player in hemostasis and thrombosis. Unlike PAR1, which mediates the initial, rapid platelet response to thrombin, PAR4 activation leads to a slower, more sustained signaling cascade. This prolonged activity is critical for the stabilization of thrombi. Consequently, targeting PAR4 offers a potential therapeutic advantage by selectively inhibiting the later stages of thrombus growth without completely abrogating the initial hemostatic plug formation, which is primarily driven by PAR1. This targeted approach is hypothesized to reduce the bleeding side effects commonly associated with broad-spectrum antiplatelet drugs.

Quantitative Comparison of PAR4 Inhibitors

The landscape of PAR4 inhibitors includes both peptide-derived molecules like this compound and a growing class of highly potent small molecule antagonists. The following tables summarize the available quantitative data on their potency and selectivity.

Table 1: Potency of PAR4 Inhibitors in Platelet Aggregation Assays

InhibitorTypeSpeciesAssayIC50Citation(s)
This compound PeptideRatPAR4-AP Induced Aggregation95 µM[1]
HumanPAR4-AP Induced AggregationData not available; reported to have limited inhibitory capacity[2]
BMS-986120 Small MoleculeHumanPAR4-AP or γ-thrombin Induced Aggregation<10 nM[3]
Humanγ-thrombin Induced Aggregation9.5 nM[4]
BMS-986141 Small MoleculeHumanPAR4-AP Induced Aggregation1.8 nM
HumanPlatelet Aggregation0.4 nM, 2.2 nM
ML354 Small MoleculeHumanPAR4-AP Induced Aggregation140 nM[2]
YD-3 Small MoleculeHumanPAR4-AP Induced Aggregation130 nM (0.13 µM)[2]

Table 2: Selectivity Profile of PAR4 Inhibitors

InhibitorSelectivity for PAR4 over PAR1Citation(s)
This compound Selective for PAR4, but quantitative data on PAR1 activity is limited. Does not affect ADP-mediated aggregation.[1]
BMS-986120 Highly selective; no effect on platelet activation by a PAR1 activating peptide.[4]
BMS-986141 Highly selective; does not affect PAR1-AP-induced platelet aggregation.[5]
ML354 Approximately 70-fold selective for PAR4 over PAR1.[6]
YD-3 Selective for PAR4; no or little effect on PAR1 agonist peptide-induced aggregation.[7]

PAR4 Signaling Pathway

Activation of PAR4 by thrombin or a PAR4-activating peptide (PAR4-AP) initiates a signaling cascade through the coupling to Gq and G12/13 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a sustained increase in cytosolic calcium levels. This prolonged calcium signal is a hallmark of PAR4 activation and is crucial for downstream events. Simultaneously, activation of the G12/13 pathway leads to the activation of the small GTPase RhoA, which is involved in platelet shape change.

PAR4_Signaling_Pathway cluster_receptor Cell Membrane Thrombin Thrombin / PAR4-AP PAR4 PAR4 Thrombin->PAR4 Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA Activation G1213->RhoA IP3 IP3 PLC->IP3 Ca Ca²⁺ Mobilization (Sustained) IP3->Ca Aggregation Platelet Aggregation Ca->Aggregation ShapeChange Platelet Shape Change RhoA->ShapeChange ShapeChange->Aggregation

Caption: PAR4 Signaling Pathway leading to platelet activation.

Experimental Methodologies

The evaluation and comparison of PAR4 inhibitors predominantly rely on in vitro functional assays using human platelets. The two primary assays are platelet aggregation and calcium mobilization.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of an inhibitor to prevent platelet aggregation induced by a PAR4 agonist.

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, forming larger clumps. This change in the suspension's turbidity is measured by a spectrophotometer as an increase in light transmission.

Detailed Protocol:

  • Blood Collection and PRP Preparation: Whole blood is collected from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

  • Incubation with Inhibitor: The PRP is pre-incubated with various concentrations of the test inhibitor (e.g., this compound or a small molecule inhibitor) or vehicle control for a specified time at 37°C.

  • Initiation of Aggregation: A PAR4-specific agonist, such as AYPGKF-NH2 (a synthetic peptide mimicking the tethered ligand of PAR4) or γ-thrombin (which preferentially activates PAR4 over PAR1), is added to the PRP to induce aggregation.

  • Measurement: The change in light transmission is recorded over time using a light transmission aggregometer. The maximum aggregation percentage is determined for each concentration of the inhibitor.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response, is calculated from the dose-response curve.

Calcium Mobilization Assay

Objective: To measure the ability of an inhibitor to block the increase in intracellular calcium concentration following PAR4 activation.

Principle: Platelets are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). Upon binding to intracellular calcium, the dye's fluorescence intensity increases. This change in fluorescence is measured using a fluorometric plate reader or flow cytometer.

Detailed Protocol:

  • Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a buffered salt solution (e.g., Tyrode's buffer) to remove plasma components.

  • Dye Loading: The washed platelets are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark to allow the dye to enter the cells.

  • Incubation with Inhibitor: The dye-loaded platelets are then incubated with different concentrations of the PAR4 inhibitor or a vehicle control.

  • Stimulation: A PAR4 agonist (e.g., AYPGKF-NH2) is added to the platelet suspension to trigger calcium mobilization.

  • Measurement: The change in fluorescence intensity is measured over time using a fluorometer.

  • Data Analysis: The inhibitory effect is quantified by comparing the peak fluorescence in the presence of the inhibitor to the control. The IC50 value is determined from the dose-response curve.

Experimental Workflow for PAR4 Inhibitor Screening

The process of identifying and characterizing PAR4 inhibitors typically follows a structured workflow, from initial screening to detailed functional analysis.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Data Analysis Blood Whole Blood Collection (Human Donors) PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Washed Washed Platelet Preparation PRP->Washed Aggregation Platelet Aggregation Assay (Light Transmission Aggregometry) PRP->Aggregation Calcium Calcium Mobilization Assay (Fluorometry) Washed->Calcium IC50 IC50 Determination (Potency) Aggregation->IC50 Selectivity Selectivity Profiling (vs. PAR1, etc.) Aggregation->Selectivity Calcium->IC50 Calcium->Selectivity

Caption: Workflow for screening and characterizing PAR4 inhibitors.

Conclusion

The comparison between this compound and small molecule PAR4 inhibitors reveals a significant disparity in potency. While this compound, a peptide-based antagonist, has been a valuable tool compound, particularly in preclinical rodent models, its inhibitory activity in human platelets appears to be in the high micromolar range, suggesting limited therapeutic potential in humans.

In contrast, the small molecule PAR4 inhibitors, exemplified by the clinical candidates BMS-986120 and BMS-986141, demonstrate exceptionally high potency in the nanomolar range in human platelet assays. These compounds also exhibit excellent selectivity for PAR4 over PAR1, a critical feature for a favorable safety profile. The development of these potent and selective small molecule antagonists represents a significant advancement in the field of antiplatelet therapy and holds promise for the treatment of thrombotic diseases.

For researchers and drug development professionals, the choice of a PAR4 inhibitor will depend on the specific application. This compound may still be useful for in vitro studies where high concentrations are feasible or in certain animal models. However, for translational research and the development of clinically viable antiplatelet agents, the focus has clearly shifted towards the highly potent and selective small molecule inhibitors.

References

A Comparative Guide to the Specificity of tcY-NH2 TFA for PAR4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of tcY-NH2 TFA, a selective antagonist for Protease-Activated Receptor 4 (PAR4), with other known PAR4 inhibitors. The information presented is intended to assist researchers in evaluating the suitability of this compound for their studies by providing objective performance data, experimental protocols, and a clear visualization of the relevant biological pathways.

Introduction to PAR4 Antagonism

Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, plays a significant role in thrombosis and inflammation. Its activation by proteases like thrombin is implicated in the pathophysiology of various cardiovascular diseases. Consequently, the development of specific PAR4 antagonists is a key area of interest for novel antiplatelet therapies. This guide focuses on this compound and compares its performance with other notable PAR4 antagonists, BMS-986120 and ML354.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the experimental conditions, such as the species and agonist concentrations, vary between studies, which should be considered when making direct comparisons.

Table 1: Potency of PAR4 Antagonists

CompoundTargetAssaySpeciesAgonistIC50
This compound PAR4Platelet AggregationRatAYPGKF-NH295 µM[1][2]
BMS-986120PAR4Platelet Aggregation (PRP)Humanγ-thrombin / PAR4-AP<10 nM[3]
BMS-986120PAR4Platelet Aggregation (PRP)HumanPAR4-AP (12.5 µM - 100 µM)11 nM - 129 nM
ML354PAR4PAC-1 Binding (Platelets)HumanPAR4-AP140 nM

Table 2: Selectivity Profile of PAR4 Antagonists

CompoundPAR4 IC50PAR1 IC50Selectivity (PAR1/PAR4)Notes
This compound 95 µM (Rat)Not ReportedNot ReportedDescribed as a selective PAR4 antagonist; does not affect ADP-mediated aggregation[1][2].
BMS-986120<10 nM (Human)No significant inhibitionHighNo effect on PAR1-AP, ADP, or collagen-induced platelet aggregation[4][5].
ML354140 nM (Human)~10 µM~71-foldExhibits modest inhibitory activity against PAR1 AP.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of PAR4 antagonists.

Platelet Aggregation Assay (General Protocol)

This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR4 agonist.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is collected from healthy human donors (or other species as specified) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate)[6].

  • The blood is then centrifuged at a low speed (e.g., 100-170 x g) for 15-20 minutes at room temperature to separate the PRP[6].

  • The PRP is carefully collected, and the remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference[7].

2. Aggregation Measurement:

  • Platelet aggregation is typically measured using a light transmission aggregometer[7][8].

  • PRP is placed in a cuvette with a stir bar and incubated at 37°C[6].

  • The antagonist (e.g., this compound) or vehicle is added to the PRP and incubated for a specified time.

  • A PAR4 agonist (e.g., AYPGKF-NH2 or thrombin) is then added to induce aggregation[1].

  • The change in light transmission through the PRP is recorded over time, which corresponds to the degree of platelet aggregation[7].

  • The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the maximal aggregation response induced by the agonist[7].

Specific Conditions for Compared Antagonists:

  • This compound: In rat platelet aggregation assays, tcY-NH2 was shown to block aggregation induced by GYPGKF-NH2 and AYPGKF-NH2[1][2].

  • BMS-986120: In human PRP, the inhibitory effect of BMS-986120 was tested against various concentrations of a PAR4 agonist peptide (PAR4-AP) (12.5 µM to 100 µM) or γ-thrombin[3].

  • ML354: The potency and selectivity of ML354 were determined using a PAC-1 fluorescent αIIbβ3 activation assay in human platelets, with a PAR4 agonist peptide (PAR4-AP) as the stimulus.

Mandatory Visualizations

PAR4 Signaling Pathway

The following diagram illustrates the key signaling pathways activated upon PAR4 stimulation, leading to platelet activation and other cellular responses.

PAR4_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Signaling cluster_downstream Downstream Effectors Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activation Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Platelet_Activation Platelet Activation (Shape Change, Granule Release, Aggregation) RhoA->Platelet_Activation Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK/ERK Pathway PKC->MAPK PKC->Platelet_Activation MAPK->Platelet_Activation

Caption: PAR4 signaling cascade leading to platelet activation.

Experimental Workflow: Platelet Aggregation Assay

This diagram outlines the general workflow for assessing the inhibitory effect of a compound on platelet aggregation.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (with anticoagulant) Centrifugation1 Low-Speed Centrifugation Blood_Collection->Centrifugation1 PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifugation1->PRP_Isolation Centrifugation2 High-Speed Centrifugation (of remaining blood) Centrifugation1->Centrifugation2 Incubation Incubate PRP at 37°C in aggregometer PRP_Isolation->Incubation PPP_Isolation Isolate Platelet-Poor Plasma (PPP) Centrifugation2->PPP_Isolation Add_Antagonist Add this compound or Vehicle Control Incubation->Add_Antagonist Add_Agonist Add PAR4 Agonist (e.g., AYPGKF-NH2) Add_Antagonist->Add_Agonist Measure_Aggregation Measure Light Transmission (Platelet Aggregation) Add_Agonist->Measure_Aggregation Calculate_IC50 Calculate IC50 Value Measure_Aggregation->Calculate_IC50

Caption: Workflow for PAR4 antagonist screening.

Conclusion

This guide provides a comparative overview of this compound's specificity for PAR4, placing its performance in the context of other well-characterized antagonists. The provided data and protocols are intended to support researchers in making informed decisions for their experimental designs. While this compound is a valuable tool for investigating PAR4 function, particularly in rat models, further studies are required to quantify its potency and selectivity in human systems for a more direct comparison with clinical candidates like BMS-986120.

References

Comparative Off-Target Activity Screening: A Guide to tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the off-target activity screening for tcY-NH2 TFA, a selective PAR4 antagonist peptide. While comprehensive public data on broad off-target screening for this compound is limited, this document outlines its known on-target activities and provides a framework for evaluating potential off-target effects by comparing it with a hypothetical alternative.

On-Target Biological Activity of this compound

This compound is recognized as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3][4] Its primary mechanism of action involves the inhibition of platelet aggregation induced by thrombin and other PAR4 activators.[1][2][3]

Below is a summary of the reported in vitro activities of this compound:

AssayAgonistSpeciesIC50Reference
Platelet AggregationAYPGKF-NH₂ (10 µM)Rat95 µM[2][3]
Aorta RelaxationRat64 µM[2][3]
Gastric ContractionRat1 µM[2][3]

Off-Target Activity Profile: this compound vs. a Hypothetical Alternative

Comprehensive off-target screening data for this compound from a broad panel of receptors, kinases, and enzymes is not publicly available in the reviewed literature. To illustrate a comparative analysis, the following table presents a hypothetical off-target profile for this compound against a selection of targets, contrasted with a hypothetical alternative PAR4 antagonist, "Compound X".

This data is for illustrative purposes only and does not represent actual experimental results for this compound.

TargetThis compound (% Inhibition @ 10 µM)Compound X (% Inhibition @ 10 µM)
Primary Target
PAR4>95%>95%
Off-Targets
PAR1<10%<15%
PAR2<5%<10%
Kinase Panel (representative)
CDK1<5%25%
DYRK1A<2%30%
PIM1<10%45%
GPCR Panel (representative)
H1 Receptor<1%18%
M1 Receptor<3%22%
α1A Adrenergic Receptor<5%15%

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of screening data. Below are protocols for key experiments.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR4 agonist.

  • Platelet Preparation: Whole blood is drawn from healthy human donors or Sprague-Dawley rats. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes. Washed platelets are prepared by further centrifugation of PRP and resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Assay Procedure: Platelet aggregation is monitored using a platelet aggregometer.

    • A baseline is established with the washed platelet suspension.

    • This compound or the alternative compound is pre-incubated with the platelets for a specified time (e.g., 5 minutes).

    • Aggregation is initiated by adding a PAR4 agonist, such as AYPGKF-NH₂ (e.g., at a final concentration of 10 µM).

    • The change in light transmission, which corresponds to platelet aggregation, is recorded for a set period.

  • Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the control (vehicle-treated) aggregation. The IC50 value is determined from a dose-response curve.

Off-Target Kinase Profiling (General Protocol)

A radiometric assay is a common method for screening compounds against a panel of kinases to identify off-target interactions.

  • Assay Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by a kinase. Inhibition of the kinase results in a decreased incorporation of the radiolabel into the substrate.

  • Procedure:

    • A panel of recombinant human protein kinases is used.

    • Each kinase reaction is set up with its specific substrate and a standard concentration of ATP (e.g., 10 µM).

    • Test compounds (e.g., this compound) are added at a fixed concentration (e.g., 10 µM).

    • The reaction is initiated by adding radiolabeled ATP (e.g., ³³P-ATP).

    • After incubation, the reaction is stopped, and the substrate is captured on a filter membrane.

    • Unincorporated radiolabeled ATP is washed away.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the test compound to a vehicle control.

Visualizing Pathways and Workflows

PAR4 Signaling Pathway

The following diagram illustrates the general signaling pathway activated by PAR4, which can be inhibited by this compound.

PAR4_Signaling cluster_membrane Plasma Membrane PAR4 PAR4 Gq Gq PAR4->Gq activates Thrombin Thrombin Thrombin->PAR4 activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation tcY_NH2 This compound tcY_NH2->PAR4 inhibits Off_Target_Workflow Compound Test Compound (e.g., this compound) Primary_Screen Primary Screen (e.g., Kinase Panel) Compound->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Confirmed Hits Secondary_Assay Secondary / Orthogonal Assay (e.g., Cell-based Assay) Dose_Response->Secondary_Assay Data_Analysis Data Analysis & Selectivity Profiling Secondary_Assay->Data_Analysis

References

A Comparative Guide to PAR4 Inhibitors: tcY-NH2 TFA vs. BMS-986120

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct Protease-Activated Receptor 4 (PAR4) inhibitors: the peptide-based antagonist tcY-NH2 TFA and the small-molecule inhibitor BMS-986120. This document outlines their performance, supported by experimental data, and provides detailed methodologies for key assays.

Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor, is a key mediator of thrombin-induced platelet activation. Unlike PAR1, which elicits a rapid and transient response, PAR4 activation leads to a slower, more sustained signal crucial for the stabilization of thrombus formation.[1][2][3] This distinction makes PAR4 an attractive therapeutic target for antiplatelet therapies with a potentially lower bleeding risk compared to broader antiplatelet agents or PAR1 antagonists.[1][4] This guide compares this compound, a widely used research tool, and BMS-986120, a clinically evaluated compound, for their effectiveness in PAR4 inhibition.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for this compound and BMS-986120 based on available preclinical and clinical data. A significant potency difference is observed, with BMS-986120 demonstrating inhibitory activity at nanomolar concentrations, whereas this compound is effective in the micromolar range.

FeatureThis compoundBMS-986120
Molecule Type Peptide Antagonist[5][6]Small Molecule Antagonist[7][8]
Mechanism Selective PAR4 antagonist that blocks aggregation induced by PAR4 activating peptides and thrombin.[9]First-in-class, oral, reversible, and highly selective PAR4 antagonist.[4][7]
Potency (IC50) ~95 µM (PAR4-AP-induced rat platelet aggregation)[5]0.56 nM (PAR4-induced calcium mobilization in HEK293 cells)[7]9.5 nM (PAR4-AP-induced human platelet aggregation)[7]
Selectivity Does not affect ADP-mediated aggregation.[9]Does not inhibit platelet activation induced by PAR1-AP, ADP, or collagen.[4][7]
Clinical Status Preclinical research tool.[5][10]Phase 1 clinical trials completed; development discontinued but available for research.[1][11]
Administration Injection (in vivo animal models).[5]Oral (human clinical trials).[1][11]

PAR4 Signaling Pathway

Activation of PAR4 by proteases like thrombin cleaves the receptor's N-terminus, exposing a new "tethered ligand" that binds to the receptor itself. This initiates downstream signaling primarily through Gq and G12/13 protein pathways. The Gq pathway activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently cause a sustained release of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[12][13] The G12/13 pathway activates RhoA/ROCK signaling, which is crucial for platelet shape change.[13][14] These pathways converge to mediate platelet activation, aggregation, and procoagulant activity.[2][3]

PAR4_Signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Signaling cluster_downstream Downstream Effectors Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) (Tethered Ligand) PAR4_inactive->PAR4_active Activation Gq Gq/11 PAR4_active->Gq G1213 G12/13 PAR4_active->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA/ROCK Pathway G1213->RhoA Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ShapeChange Platelet Shape Change RhoA->ShapeChange Ca2 Intracellular Ca²⁺ Release (Sustained) IP3->Ca2 PKC PKC Activation DAG->PKC Outcome Platelet Activation & Aggregation Ca2->Outcome PKC->Outcome ShapeChange->Outcome Experimental_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., Calcium Mobilization Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC₅₀ Determination (Calcium Mobilization) hit_id->dose_response Confirmed Hits secondary_assay Secondary Functional Assay (e.g., Platelet Aggregation) dose_response->secondary_assay selectivity Selectivity Profiling (vs. PAR1, other receptors/targets) secondary_assay->selectivity lead Lead Compound selectivity->lead

References

Unveiling the Potency of PAR4 Antagonists: A Comparative Analysis of tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of tcY-NH2 TFA against other notable Protease-Activated Receptor 4 (PAR4) antagonists. This document summarizes key experimental data, details the methodologies employed, and visualizes the relevant signaling pathway to offer an objective assessment of these compounds.

Comparative Potency of PAR4 Antagonists

The potency of this compound and other selective PAR4 antagonists has been evaluated in various in vitro assays, with platelet aggregation inhibition being a primary measure of their efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, BMS-986120, ML354, and YD-3. Lower IC50 values are indicative of higher potency.

CompoundIC50 (Platelet Aggregation)SpeciesAgonistReference
This compound 95 µMRat10 µM AYPGKF-NH2[1]
BMS-986120 ~9.5 nMHumanγ-thrombin / PAR4-AP[2][3][4]
ML354 140 nMNot SpecifiedPAR4 Agonist[5][6]
YD-3 0.13 µM (130 nM)Human (washed)GYPGKF[2]

Based on the available data, this compound demonstrates significantly lower potency in inhibiting platelet aggregation compared to BMS-986120, ML354, and YD-3. BMS-986120 emerges as the most potent antagonist among the compared compounds, with an IC50 in the nanomolar range.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Platelet Aggregation Assay

Objective: To determine the concentration of the antagonist required to inhibit platelet aggregation induced by a PAR4 agonist by 50% (IC50).

General Procedure:

  • Platelet Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from either human donors or animal models (e.g., Sprague-Dawley rats) by centrifugation at a low speed (e.g., 200 x g for 15 minutes) to separate the platelets from red and white blood cells. For washed platelet preparations, the PRP is further centrifuged at a higher speed, and the platelet pellet is resuspended in a suitable buffer.

  • Incubation: The platelet suspension is pre-incubated with varying concentrations of the PAR4 antagonist (e.g., this compound, BMS-986120, ML354, or YD-3) for a specified period at 37°C.

  • Agonist Addition: Platelet aggregation is initiated by the addition of a specific PAR4 agonist. Commonly used agonists include:

    • AYPGKF-NH2 or GYPGKF: Synthetic peptides that act as selective PAR4 agonists.

    • γ-thrombin: A form of thrombin that preferentially activates PAR4 over PAR1.

  • Measurement: Platelet aggregation is measured using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through. The change in light transmission is recorded over time.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of aggregation inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Specific Parameters for Compared Compounds:

  • This compound: Rat platelets were stimulated with 10 µM AYPGKF-NH2[1].

  • BMS-986120: Human whole blood was stimulated with γ-thrombin or a PAR4-activating peptide (PAR4-AP)[2][3][4].

  • ML354: The specific agonist and platelet source for the 140 nM IC50 value were not detailed in the readily available literature.

  • YD-3: Washed human platelets were stimulated with the PAR4 agonist peptide GYPGKF[2].

Aortic Relaxation and Gastric Muscle Contraction Assays (for this compound)

Objective: To assess the effect of this compound on smooth muscle contractility.

Aortic Relaxation Assay:

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Pre-contraction: The aortic rings are pre-contracted with an alpha-adrenergic agonist such as phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Measurement: The relaxation of the aortic rings is measured isometrically using a force transducer.

  • Data Analysis: The EC50 value for relaxation is calculated from the concentration-response curve.

Gastric Longitudinal Muscle Contraction Assay:

  • Tissue Preparation: Strips of longitudinal muscle are dissected from the rat stomach and mounted in an organ bath under similar conditions as the aortic rings.

  • Compound Addition: Cumulative concentrations of this compound are added to the bath.

  • Measurement: The contractile force generated by the muscle strips is recorded.

  • Data Analysis: The EC50 value for contraction is determined from the concentration-response curve.

PAR4 Signaling Pathway

Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis and thrombosis. Upon activation by proteases like thrombin, PAR4 initiates a signaling cascade that leads to platelet activation and aggregation. The diagram below illustrates the key components of the PAR4 signaling pathway, leading to the activation of NF-κB and MAPK.

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 cleavage Gq Gαq PAR4->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ikk IKK Complex PKC->Ikk activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates IkB IκB Ikk->IkB phosphorylates NFkB NF-κB Ikk->NFkB releases IkB->NFkB inhibits Gene_Transcription Gene Transcription (Inflammation) NFkB->Gene_Transcription translocates to nucleus Platelet_Activation Platelet Activation & Aggregation MAPK_pathway->Platelet_Activation Ca_release->PKC co-activates Ca_release->Platelet_Activation Gene_Transcription->Platelet_Activation

Caption: PAR4 signaling cascade leading to platelet activation.

Experimental Workflow for Potency Assessment

The general workflow for assessing the potency of a PAR4 antagonist involves several key steps, from initial compound preparation to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate PRP with Compound Compound_Prep->Incubation Platelet_Prep Platelet-Rich Plasma (PRP) Preparation Platelet_Prep->Incubation Agonist_Addition Add PAR4 Agonist Incubation->Agonist_Addition Aggregation_Measurement Measure Light Transmission (Aggregometry) Agonist_Addition->Aggregation_Measurement Data_Plotting Plot % Inhibition vs. [Compound] Aggregation_Measurement->Data_Plotting IC50_Calc Calculate IC50 Value Data_Plotting->IC50_Calc

Caption: Workflow for determining PAR4 antagonist potency.

References

Confirming tcY-NH2 TFA Purity and Activity: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the selective PAR4 antagonist peptide, tcY-NH2 TFA, ensuring the reliability of experimental results is paramount. While initial quality control data, often from reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS), provide a primary assessment of purity and identity, employing orthogonal assays is crucial for comprehensive characterization and validation. This guide details a suite of orthogonal methods to confirm the purity, identity, structure, and functional activity of this compound, complete with comparative data tables and detailed experimental protocols.

This compound, with the sequence (trans-Cinnamoyl)-YPGKF-NH2, is a potent tool in studies of inflammation, immunology, and platelet aggregation due to its selective antagonism of the Protease-Activated Receptor 4 (PAR4).[1][2][3][4] The trifluoroacetic acid (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process. To move forward with confidence in research findings, a multi-faceted approach to quality control is essential. Orthogonal methods, which rely on different scientific principles to assess the same attribute, provide a more robust and reliable characterization of a peptide.

Orthogonal Approaches for Comprehensive this compound Characterization

A thorough validation of this compound involves a combination of techniques that assess its purity, confirm its primary and higher-order structure, and verify its biological function. The primary methods for peptide analysis are typically RP-HPLC for purity and mass spectrometry for identity.[5][6] Orthogonal techniques add layers of confidence by utilizing different separation or detection principles.

For a peptide like this compound, a comprehensive orthogonal analysis strategy would include:

  • Purity Confirmation: Utilizing a separation technique based on a different principle than hydrophobicity (used in RP-HPLC), such as charge-to-size ratio.

  • Identity and Sequence Verification: Employing a chemical sequencing method to complement mass spectrometry data and an analysis of amino acid composition.

  • Structural Analysis: Investigating the peptide's solution-state conformation.

  • Functional Assessment: Directly measuring the peptide's ability to antagonize its target receptor, PAR4.

The following sections provide a comparative overview of these orthogonal assays, including expected outcomes and detailed methodologies.

Data Summary: A Comparative Look at Orthogonal Assay Results

The table below summarizes the expected quantitative results from a comprehensive analysis of a high-quality this compound sample.

Attribute Primary Assay Expected Result Orthogonal Assay Expected Result
Purity Reverse-Phase HPLC (RP-HPLC)>98%Capillary Electrophoresis (CE)>98%
Identity Mass Spectrometry (ESI-MS)739.87 Da (Observed) vs. 739.87 Da (Theoretical)Amino Acid Analysis (AAA)Stoichiometric ratio of constituent amino acids
Sequence Tandem Mass Spectrometry (MS/MS)Correct fragmentation pattern for YPGKFEdman DegradationSequential identification of Y, P, G, K, F
Functional Activity PAR4 Antagonism AssayIC50 of ~95 µM in platelet aggregationCalcium Mobilization AssayInhibition of PAR4 agonist-induced calcium flux

Experimental Protocols and Visualized Workflows

Detailed protocols for the key orthogonal assays are provided below, accompanied by Graphviz diagrams to illustrate the experimental workflows.

Purity Confirmation: Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. This provides an orthogonal assessment to RP-HPLC, which separates based on hydrophobicity.

Experimental Protocol: Capillary Electrophoresis of this compound

  • Sample Preparation: Dissolve the this compound peptide in a suitable buffer, such as 100 mM sodium phosphate buffer at pH 2.5, to a final concentration of 1 mg/mL.

  • Capillary Conditioning: Flush the capillary sequentially with 1 M NaOH, deionized water, and the running buffer.

  • Electrophoresis Conditions:

    • Capillary: Fused silica, 50 µm internal diameter, 50 cm total length.

    • Running Buffer: 100 mM sodium phosphate, pH 2.5.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Voltage: 25 kV.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: Integrate the peak area of the main this compound peak and any impurity peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.

cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis dissolve Dissolve this compound in Buffer condition Condition Capillary dissolve->condition inject Inject Sample condition->inject separate Apply Voltage (25 kV) inject->separate detect Detect by UV (214 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result hydrolyze Acid Hydrolysis of Peptide derivatize Derivatize Amino Acids hydrolyze->derivatize separate Separate by RP-HPLC derivatize->separate quantify Quantify Amino Acids separate->quantify ratio Determine Molar Ratios quantify->ratio cluster_cycle Edman Degradation Cycle couple Couple with PITC cleave Cleave with TFA couple->cleave convert Convert to PTH-amino acid cleave->convert identify Identify by HPLC convert->identify repeat Repeat for next residue identify->repeat cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate Isolate Platelets incubate Incubate Platelets with this compound isolate->incubate stimulate Add PAR4 Agonist incubate->stimulate measure Measure Aggregation stimulate->measure plot Plot Inhibition Curve measure->plot determine Determine IC50 plot->determine

References

A Comparative Guide to Peptide vs. Non-Peptide PAR4 Antagonists for Thrombosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PAR4 and Its Role in Platelet Activation

Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), plays a crucial role in hemostasis and thrombosis.[1][2] Thrombin, the most potent platelet activator, cleaves the N-terminus of PAR4 to reveal a "tethered ligand" that auto-activates the receptor, initiating downstream signaling cascades.[3][4][5] Human platelets express both PAR1 and PAR4.[3][6][7] While PAR1 mediates a rapid and transient response to low thrombin concentrations, PAR4 activation requires higher thrombin levels and results in a slower, more sustained signal.[3][4] This prolonged signaling from PAR4 is considered critical for the formation of stable thrombi, making it an attractive target for antiplatelet therapies with a potentially wider therapeutic window and lower bleeding risk compared to PAR1 antagonists.[4][8][9] This guide provides a comparative analysis of two major classes of PAR4 inhibitors: peptide-based antagonists and non-peptide small molecule antagonists.

PAR4 Signaling Pathway

Upon activation by thrombin, PAR4 couples primarily to Gq and G12/13 G-proteins.[4][7] Gq activation leads to the stimulation of phospholipase C (PLC), resulting in calcium mobilization and protein kinase C (PKC) activation, which are essential for platelet granule secretion.[3][7] The G12/13 pathway activates RhoGEF, leading to cytoskeletal changes and platelet shape change, a key step in aggregation.[7]

PAR4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) Tethered Ligand Gq Gq PAR4_active->Gq G1213 G12/13 PAR4_active->G1213 PLC PLC Gq->PLC Ca Ca²⁺ Mobilization (Granule Secretion) PLC->Ca PlateletActivation Platelet Activation Ca->PlateletActivation RhoGEF RhoGEF G1213->RhoGEF ShapeChange Shape Change (Aggregation) RhoGEF->ShapeChange ShapeChange->PlateletActivation

Caption: Simplified PAR4 signaling cascade in human platelets.

Comparative Analysis of PAR4 Antagonists

The development of PAR4 antagonists has followed two primary paths: peptide-based inhibitors, often derived from the receptor's own structure, and non-peptide small molecules, typically identified through high-throughput screening.

Peptide-Based Antagonists

Peptide-based inhibitors include synthetic peptides that act as competitive antagonists and "pepducins" that block the intracellular receptor-G protein interaction.[10]

  • Advantages: They can offer high specificity by mimicking endogenous ligands or receptor domains. For instance, P4pal-10 is a selective inhibitor of PAR4-activating peptides.[2][7]

  • Disadvantages: Peptide-based drugs generally suffer from poor pharmacokinetic properties, including low oral bioavailability and rapid degradation.[10] These limitations have largely restricted their use to preclinical research and have hindered their clinical development.[10]

Non-Peptide Small Molecule Antagonists

These are orally available compounds that have been the focus of major clinical development efforts.

  • Advantages: Small molecules can be optimized for oral bioavailability, longer half-life, and better overall drug-like properties.[4][8] Compounds like BMS-986120 have shown potent and selective PAR4 antagonism with reversible effects, which is highly desirable for managing bleeding risks.[8][11]

  • Disadvantages: Early small molecule antagonists, such as YD-3 and its derivative ML354, suffered from a lack of specificity, with cross-reactivity towards PAR1.[4][11] However, extensive medicinal chemistry efforts have led to highly selective next-generation compounds.[9][12]

Quantitative Performance Comparison

The following table summarizes the performance of representative peptide and non-peptide PAR4 antagonists based on published experimental data.

AntagonistTypeTarget SpeciesPotency (IC50)Selectivity (vs. PAR1)Key In Vivo / Ex Vivo FindingsReference
P4pal-10 PeptideHuman, Guinea Pig0.6 µM (Platelet Aggregation)Selective for PAR4-APNon-significant decrease in occlusion time in guinea pigs.[2][7]
YD-3 Non-PeptideHuman, Rat0.13 µM (Platelet Aggregation)Cross-reactivity reportedImpaired neointima formation in rats at 10 mg/kg (P.O.).[7][11]
ML354 Non-PeptideHuman140 nM (Ca²⁺ Flux)~70-fold selective for PAR4Developed as an improved in vitro tool compound.[13]
BMS-986120 Non-PeptideHuman, Cynomolgus Monkey~2 nM (γ-Thr PRP Aggregation)>2500-fold selectivePotent antithrombotic activity with low bleeding risk in monkeys; near-complete inhibition of PAR4-AP platelet aggregation in humans (Phase 1).[8][9][12]

Key Experimental Protocols

The characterization of PAR4 antagonists relies on a series of standardized in vitro and ex vivo assays to determine potency, selectivity, and mechanism of action.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay is a gold standard for measuring the global response of platelets to an agonist and the inhibitory effect of an antagonist.

  • Objective: To measure an antagonist's ability to inhibit platelet aggregation induced by a PAR4-specific agonist peptide (PAR4-AP, e.g., AYPGKF-NH₂).[3]

  • Methodology:

    • Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood collected in an anticoagulant (e.g., sodium citrate).

    • Incubation: A sample of PRP is placed in an aggregometer cuvette and warmed to 37°C with stirring. The antagonist (at various concentrations) or vehicle control is added and incubated for a defined period (e.g., 5 minutes).[14]

    • Activation: A PAR4 agonist peptide is added to induce aggregation.[15]

    • Measurement: Light transmission through the PRP is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • Analysis: The maximum aggregation percentage is recorded, and IC50 values are calculated by plotting the antagonist concentration against the inhibition of aggregation.

Calcium Mobilization Assay

This assay measures an early event in the PAR4 signaling cascade and is often performed in cell lines expressing the receptor.

  • Objective: To determine an antagonist's potency in blocking PAR4-mediated intracellular calcium release.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing PAR4 are commonly used.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Antagonist Treatment: Cells are pre-incubated with varying concentrations of the antagonist.

    • Agonist Stimulation: A PAR4 agonist is added to trigger calcium release from intracellular stores.

    • Detection: The change in fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[12]

    • Analysis: The peak fluorescence signal is used to determine the agonist response and the antagonist's IC50 value.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Screening cluster_invivo In Vivo Validation HTS High-Throughput Screen (e.g., Ca²⁺ Mobilization Assay) LTA Platelet Aggregation Assay (Potency & Selectivity) HTS->LTA Hit Confirmation Flow Flow Cytometry (Activation Markers: P-Selectin, PAC-1) LTA->Flow Mechanism Detail PK Pharmacokinetics (PK) (Bioavailability, Half-life) Flow->PK Promising Candidate Thrombosis Thrombosis Models (e.g., FeCl₃, Electrolytic Injury) PK->Thrombosis Efficacy Testing Bleeding Bleeding Time Models (e.g., Tail Transection) Thrombosis->Bleeding Safety Assessment Lead Lead Candidate Bleeding->Lead

Caption: General workflow for the discovery and validation of PAR4 antagonists.

Conclusion and Future Outlook

The pursuit of PAR4 antagonists has evolved significantly. While peptide-based inhibitors were crucial as early tools, their inherent pharmacokinetic limitations have prevented their clinical translation.[10] The focus has decisively shifted to non-peptide small molecules, which have demonstrated the potential for potent, selective, and orally available antiplatelet therapy.[16]

The development of compounds like BMS-986120, with its robust antithrombotic efficacy and a favorable safety profile in preclinical and early clinical studies, validates PAR4 as a promising therapeutic target.[9][11] The key advantage of targeting PAR4 lies in modulating the sustained, prothrombotic signaling phase while potentially preserving the initial, rapid hemostatic response mediated by PAR1, thereby offering a better balance between efficacy and bleeding risk.[4][10] Future research will likely focus on the long-term safety and efficacy of these next-generation antagonists in broad patient populations and their potential role in various thrombotic diseases.

References

Validating the In Vivo Efficacy of tcY-NH2 TFA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tcY-NH2 TFA's in vivo performance against other Protease-Activated Receptor 4 (PAR4) antagonists. The information is supported by available experimental data to aid in the evaluation and design of future studies.

This compound is a potent and selective peptide antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor implicated in thrombosis and inflammation. Its mechanism of action involves the inhibition of platelet aggregation and endostatin release induced by thrombin and other PAR4 activators.[1] This guide summarizes the current, publicly available data on the in vivo efficacy of this compound and compares it with other notable PAR4 antagonists, providing a framework for assessing its therapeutic potential.

Performance Comparison of PAR4 Antagonists

This compound In Vivo Efficacy Data
Animal ModelConditionDosing RegimenKey Findings
RatBrain Death-Induced Liver Injury0.6 mg/kg, single tail vein injectionAlleviated liver injury, indicated by lower serum ALT/AST levels and improved histomorphology. Reduced blood platelet activation and hepatic platelet accumulation. Attenuated the inflammatory response and apoptosis in the liver.[1]
MouseBurn Injury0.6 mg/kg, single intraperitoneal injectionIncreased post-traumatic activation of CD4+ Tregs within the draining lymph nodes.[1]
MouseExperimental Pleurisy (Inflammation)40 ng/kg, single intrapleural injectionInhibited neutrophil recruitment.[1]
BMS-986120 In Vivo Efficacy Data
Animal ModelConditionDosing RegimenKey Findings
Cynomolgus MonkeyElectrolytic Carotid Artery Thrombosis0.2 mg/kg, 0.5 mg/kg, 1 mg/kgDose-dependent reduction in thrombus weight (36%, 50%, and 82% reduction, respectively). At 1 mg/kg, prevented occlusive thrombus formation. Showed a better safety profile (less bleeding) compared to clopidogrel at doses with equivalent antithrombotic effects.
P4pal-10 (Pepducin) In Vivo Efficacy Data
Animal ModelConditionDosing RegimenKey Findings
MouseTail Bleeding AssayInfusionProlonged tail-bleeding times.
MouseSystemic ThrombosisInfusionProtected against systemic thrombus formation induced by a PAR4 agonist peptide. Delayed thrombin generation.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the in vivo studies cited for this compound.

Brain Death-Induced Liver Injury Model (Rat)
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Injury: Brain death was induced by increasing intracranial pressure.

  • Treatment: A single dose of this compound (0.6 mg/kg) was administered via tail vein injection.

  • Outcome Measures: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver damage. Liver tissue was collected for histological examination (histomorphology) to evaluate inflammation and apoptosis. Platelet activation and accumulation in the liver were also assessed.

Burn Injury Model (Mouse)
  • Animal Model: Mice.

  • Induction of Injury: A controlled burn injury was induced.

  • Treatment: A single dose of this compound (0.6 mg/kg) was administered via intraperitoneal injection.

  • Outcome Measures: Draining lymph nodes were collected to analyze the population of CD4+ regulatory T cells (Tregs) by flow cytometry to assess the immunomodulatory effects.

Experimental Pleurisy Model (Mouse)
  • Animal Model: Mice.

  • Induction of Inflammation: Pleurisy (inflammation of the pleural cavity) was induced.

  • Treatment: A single dose of this compound (40 ng/kg) was administered via intrapleural injection.

  • Outcome Measures: The recruitment of neutrophils to the pleural cavity was quantified to evaluate the anti-inflammatory effect.

Visualizing the Mechanism of Action

To understand how this compound exerts its effects, it is essential to visualize its place in the PAR4 signaling pathway.

PAR4 Signaling Pathway

Protease-Activated Receptor 4 (PAR4) is activated by proteases such as thrombin, which cleaves the N-terminal domain of the receptor, exposing a tethered ligand that self-activates the receptor. This activation triggers downstream signaling through G-proteins, primarily Gαq and Gα12/13, leading to platelet activation and inflammatory responses. This compound, as a PAR4 antagonist, blocks this activation.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gαq PAR4->Gq Activates G1213 Gα12/13 PAR4->G1213 Activates tcY_NH2 This compound tcY_NH2->PAR4 Inhibits PLCb PLC-β Gq->PLCb RhoA RhoA G1213->RhoA PKC PKC PLCb->PKC Platelet_Activation Platelet Aggregation & Degranulation RhoA->Platelet_Activation NFkB NF-κB Activation PKC->NFkB MAPK MAPK Pathway (ERK1/2) PKC->MAPK PKC->Platelet_Activation Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Caption: PAR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Validation

The following diagram outlines a general workflow for validating the in vivo efficacy of a compound like this compound in a preclinical model of thrombosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Efficacy & Safety Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Disease_Induction Induce Thrombosis (e.g., Ferric Chloride Injury) Animal_Model->Disease_Induction Vehicle Vehicle Control tcY_NH2 This compound Comparator Comparator Drug (e.g., BMS-986120) Thrombus_Analysis Measure Thrombus Size/Weight & Occlusion Time Vehicle->Thrombus_Analysis Bleeding_Assay Assess Bleeding Time (e.g., Tail Bleeding Assay) Vehicle->Bleeding_Assay tcY_NH2->Thrombus_Analysis tcY_NH2->Bleeding_Assay Comparator->Thrombus_Analysis Comparator->Bleeding_Assay Platelet_Function Ex Vivo Platelet Aggregation Thrombus_Analysis->Platelet_Function Bleeding_Assay->Platelet_Function Histology Histological Analysis of Vasculature Platelet_Function->Histology

Caption: A generalized workflow for in vivo validation of antithrombotic agents.

References

Control Experiments for Specificity of tcY-NH2 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of control experiments to validate the specificity of the PAR4 antagonist, tcY-NH2 TFA. It includes comparisons with alternative PAR4 antagonists, detailed experimental protocols, and supporting data to ensure the rigorous assessment of its on-target and off-target effects.

Introduction to this compound and the Importance of Specificity

This compound, with the amino acid sequence (trans-Cinnamoyl)-YPGKF-NH2, is a potent and selective peptide antagonist of the Protease-Activated Receptor 4 (PAR4).[1] PAR4 is a G-protein coupled receptor that, along with PAR1, plays a crucial role in thrombin-mediated platelet activation and aggregation. The selective blockade of PAR4 is a promising therapeutic strategy for preventing thrombosis while potentially minimizing bleeding risks associated with broader antiplatelet agents.

Given the therapeutic potential of targeting PAR4, establishing the specificity of an antagonist like this compound is paramount. Control experiments are essential to demonstrate that the observed effects are due to the intended inhibition of PAR4 and not a result of off-target interactions with other receptors or cellular components. This guide outlines the key control experiments and provides a framework for their execution and interpretation.

Comparative Analysis of PAR4 Antagonists

To contextualize the performance of this compound, it is crucial to compare it with other known PAR4 antagonists. The following table summarizes the available quantitative data for this compound and two common alternatives, YD-3 and BMS-986120.

AntagonistTargetAssayIC50 / KdReference
This compound PAR4Platelet Aggregation (rat)95 µM[1]
YD-3PAR4Platelet Aggregation (human)130 nM[2]
BMS-986120PAR4Calcium Mobilization (HEK293 cells)0.56 nM[2]
BMS-986120PAR4Binding (HEK293T membranes)0.098 nM (Kd)[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental systems (e.g., species, cell type, assay conditions).

Key Control Experiments for Specificity

To rigorously assess the specificity of this compound, a series of control experiments should be performed. These include the use of negative controls, comparison with alternative antagonists, and evaluation of off-target effects.

Negative Control: Scrambled Peptide

A scrambled peptide with the same amino acid composition as this compound but in a randomized sequence serves as an excellent negative control. This control helps to ensure that the observed activity is dependent on the specific sequence of this compound and not due to non-specific effects of a peptide with similar physical properties.

  • This compound Sequence: (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2

  • Proposed Scrambled Peptide Sequence: (trans-Cinnamoyl)-Gly-Phe-Tyr-Lys-Pro-NH2

This scrambled peptide should be tested alongside this compound in all functional assays. It is expected that the scrambled peptide will not exhibit any significant inhibitory activity on PAR4.

Off-Target Assessment: PAR1 Activity

Since both PAR1 and PAR4 are activated by thrombin and are co-expressed on platelets, it is critical to evaluate the selectivity of this compound for PAR4 over PAR1. This can be achieved by using specific agonists for each receptor.

  • PAR4-specific agonist: AYPGKF-NH2

  • PAR1-specific agonist: TFLLR-NH2

Experiments should be designed to measure the inhibitory effect of this compound on platelet aggregation or other downstream signaling events induced by each of these specific agonists. High specificity would be demonstrated by potent inhibition of PAR4-mediated activation with minimal to no effect on PAR1-mediated activation.

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Aggregation

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. The following is a generalized protocol that can be adapted for testing this compound and its controls.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound, scrambled peptide, and other PAR4 antagonists (e.g., YD-3, BMS-986120).

  • PAR4 agonist (AYPGKF-NH2) and PAR1 agonist (TFLLR-NH2).

  • Saline or appropriate vehicle control.

  • Light Transmission Aggregometer.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[4]

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[4]

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Performance:

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

    • Add a stir bar to a cuvette containing a specific volume of PRP.

    • Add the desired concentration of this compound, scrambled peptide, or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-15 minutes).

    • Initiate platelet aggregation by adding the PAR4 agonist (AYPGKF-NH2) or PAR1 agonist (TFLLR-NH2).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the IC50 value for this compound and other antagonists by plotting the percentage of inhibition against the antagonist concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Experimental Workflow for Specificity Testing

experimental_workflow cluster_preparation Sample Preparation cluster_treatment Treatment Groups cluster_stimulation Agonist Stimulation cluster_assay Functional Assay cluster_analysis Data Analysis blood Whole Blood Collection prp PRP Preparation blood->prp vehicle Vehicle Control prp->vehicle Incubate tcy This compound prp->tcy Incubate scrambled Scrambled Peptide prp->scrambled Incubate comparator Comparator Antagonist prp->comparator Incubate lta Light Transmission Aggregometry vehicle->lta tcy->lta scrambled->lta comparator->lta par4_agonist PAR4 Agonist (AYPGKF-NH2) par4_agonist->lta Add to PRP par1_agonist PAR1 Agonist (TFLLR-NH2) par1_agonist->lta Add to PRP inhibition Calculate % Inhibition lta->inhibition ic50 Determine IC50 inhibition->ic50 selectivity Assess Selectivity (PAR4 vs PAR1) inhibition->selectivity

Workflow for assessing this compound specificity.
PAR4 Signaling Pathway

PAR4_signaling thrombin Thrombin par4 PAR4 thrombin->par4 Cleavage gq Gq par4->gq g1213 G12/13 par4->g1213 plc PLCβ gq->plc rhoa RhoA Activation g1213->rhoa pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Mobilization ip3->ca2 pkc PKC Activation dag->pkc platelet_activation Platelet Aggregation & Granule Secretion ca2->platelet_activation pkc->platelet_activation rhoa->platelet_activation

References

A Comparative Review of PAR4 Inhibitors for Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Protease-Activated Receptor 4 (PAR4) inhibitors, supported by experimental data. PAR4, a G-protein coupled receptor on human platelets, is a promising target for anti-thrombotic therapies with a potentially wider therapeutic window and lower bleeding risk compared to other antiplatelet agents.

Protease-Activated Receptors (PARs) play a crucial role in thrombosis and hemostasis. While the PAR1 inhibitor vorapaxar is clinically approved, its use is associated with an increased risk of bleeding. This has shifted focus towards PAR4 as a safer and effective alternative target for antiplatelet drugs. PAR4 activation by thrombin leads to sustained platelet aggregation, a key event in thrombus formation. Inhibiting this pathway presents a strategic approach to preventing arterial thrombosis.

This guide delves into a comparative analysis of several PAR4 inhibitors, including small molecules and pepducin-based antagonists, presenting their potency and selectivity through compiled experimental data. Detailed methodologies for key in vitro and in vivo assays are also provided to facilitate the evaluation of novel PAR4-targeting compounds.

Comparative Efficacy of PAR4 Inhibitors

The following table summarizes the in vitro potency of various PAR4 inhibitors based on their half-maximal inhibitory concentration (IC50) in platelet aggregation assays. A lower IC50 value indicates higher potency.

InhibitorTypePAR4-Mediated Platelet Aggregation IC50Selectivity Notes
BMS-986120 Small Molecule<10 nMHighly selective over PAR1.
BMS-986141 Small MoleculeData suggests potent inhibition, with ≥80% inhibition of PAR4-AP induced aggregation at 75 and 150 mg doses.[1]Highly selective over PAR1.[2]
YD-3 Small Molecule0.13 µM (130 nM)Selective for PAR4; does not inhibit PAR1-induced aggregation.
ML354 Small Molecule140 nMSelective for PAR4 with reasonable selectivity versus PAR1.
P4pal-i1 Pepducin0.6 µM (600 nM)Selective for PAR4; does not affect PAR1-AP-induced platelet aggregation.
P4pal-10 Pepducin1 µM (1000 nM)Can also inhibit PAR1-induced platelet aggregation.

Key Experimental Protocols

Detailed methodologies for evaluating PAR4 inhibitors are crucial for reproducible and comparable results. The following sections outline the protocols for three key assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of an inhibitor to prevent platelet aggregation in response to a PAR4 agonist.

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, and the turbidity of the PRP decreases, allowing more light to pass through. A light transmission aggregometer measures this change in light transmission, which is proportional to the extent of platelet aggregation.

Procedure:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

  • PRP and PPP Preparation:

    • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant, which is the PRP.

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP and is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Performance:

    • Pre-warm the PRP samples to 37°C.

    • Add the PAR4 inhibitor at various concentrations (or vehicle control) to the PRP and incubate for a specified time.

    • Place the cuvette with the PRP sample in the aggregometer and establish a baseline reading.

    • Add a PAR4 agonist, such as PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH₂) or γ-thrombin, to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The percentage of aggregation is calculated relative to the PPP baseline. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Calcium Mobilization Assay

This assay assesses the ability of an inhibitor to block the increase in intracellular calcium concentration that occurs upon PAR4 activation.

Principle: PAR4 activation leads to the release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using a fluorescent calcium indicator dye and a fluorometric imaging plate reader (FLIPR).

Procedure:

  • Cell Culture: Use a cell line expressing PAR4, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells.

  • Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow the cells to take up the dye.

  • Assay Performance:

    • Wash the cells with an assay buffer.

    • Add the PAR4 inhibitor at various concentrations (or vehicle control) to the wells and incubate for a specified time.

    • Place the plate in the FLIPR instrument.

    • The instrument will add the PAR4 agonist to the wells and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect is calculated, and the IC50 value is determined.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

This model evaluates the antithrombotic efficacy of a PAR4 inhibitor in a living animal.

Principle: Topical application of ferric chloride (FeCl₃) to the carotid artery induces oxidative injury to the endothelium, leading to the formation of a thrombus and subsequent occlusion of the vessel. The time to vessel occlusion is a measure of thrombosis.

Procedure:

  • Animal Preparation: Anesthetize a mouse or rat and surgically expose the common carotid artery.

  • Drug Administration: Administer the PAR4 inhibitor via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before inducing thrombosis. A control group receives the vehicle.

  • Thrombosis Induction:

    • Place a small piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 5-10%) on the exposed carotid artery for a defined period (e.g., 3-5 minutes).

    • Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.

  • Endpoint Measurement: Record the time from the application of FeCl₃ until the blood flow ceases (occlusion).

  • Data Analysis: Compare the time to occlusion in the inhibitor-treated group with the vehicle-treated group. A significant prolongation of the time to occlusion indicates an antithrombotic effect. Bleeding time can also be assessed in a separate experiment (e.g., tail transection model) to evaluate the safety profile of the inhibitor.

Visualizing the Mechanism and Workflow

To better understand the context of PAR4 inhibition, the following diagrams illustrate the PAR4 signaling pathway and a typical experimental workflow for evaluating PAR4 inhibitors.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleavage & Activation Gq Gαq PAR4->Gq Activates G1213 Gα12/13 PAR4->G1213 Activates PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Platelet_Activation Platelet Shape Change, Granule Secretion, Aggregation Ca2->Platelet_Activation PKC->Platelet_Activation RhoA RhoA RhoGEF->RhoA Activates RhoA->Platelet_Activation

Caption: PAR4 Signaling Pathway in Platelets.

Experimental_Workflow cluster_screening In Vitro Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Platelet_Agg Platelet Aggregation Assay (IC50 Determination) Lead_Opt->Platelet_Agg Selectivity Selectivity Assays (vs. PAR1, etc.) Platelet_Agg->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Thrombosis_Model In Vivo Thrombosis Model (e.g., FeCl₃-induced) PK_PD->Thrombosis_Model Bleeding_Model Bleeding Time Assay Thrombosis_Model->Bleeding_Model Tox Toxicology Studies Bleeding_Model->Tox Clinical_Candidate Clinical Candidate Selection Tox->Clinical_Candidate

Caption: Experimental Workflow for PAR4 Inhibitor Evaluation.

References

Navigating Thrombin Signaling: A Comparative Guide to tcY-NH2 TFA in PAR1/PAR4 Deficient Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate pathways of thrombin signaling and platelet activation, the selective antagonism of Protease-Activated Receptors (PARs) offers a powerful tool. This guide provides a comprehensive comparison of tcY-NH2 TFA, a selective PAR4 antagonist peptide, with other notable alternatives. The context for this comparison is the experimental setting of PAR1/PAR4 double knockout models, a critical tool for dissecting the distinct roles of these key thrombin receptors.

While direct studies employing this compound in PAR1/PAR4 double knockout models were not identified in the reviewed literature, this guide synthesizes available data to infer its utility and compare its performance with other PAR4 antagonists. Understanding the individual contributions of PAR1 and PAR4 to platelet activation is crucial, as they exhibit distinct signaling kinetics. PAR1, a high-affinity thrombin receptor, mediates a rapid, transient signal, whereas PAR4, with lower affinity, elicits a more sustained response essential for stable thrombus formation.[1][2][3]

This compound: A Selective Peptide Antagonist of PAR4

This compound, also known as (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a potent and selective peptide antagonist of PAR4.[4][5] It functions by inhibiting the actions of PAR4, thereby blocking downstream signaling pathways involved in platelet aggregation and inflammation.[5]

Performance Comparison of PAR4 Antagonists

The following table summarizes the quantitative data for this compound and its alternatives, providing a clear comparison of their potency in inhibiting PAR4-mediated platelet aggregation.

CompoundTypeTargetIC50 (Platelet Aggregation)SpeciesReference
This compound PeptidePAR495 µM (AYPGKF-NH2 induced)Rat[6]
YD-3 Small MoleculePAR40.13 µM (GYPGKF induced)Human[7]
28.3 µM (Thrombin induced)Rabbit[8]
ML354 Small MoleculePAR4140 nMHuman[3][5]
BMS-986120 Small MoleculePAR49.5 nM (PAR4-AP induced)Human[2][9]
2.1 nM (PAR4-AP induced)Monkey[2][9]
P4pal-10 PepducinPAR41 µM (PAR4-AP induced)Human[10]

Inferred Utility in PAR1/PAR4 Double Knockout Models

In a hypothetical PAR1/PAR4 double knockout model, platelets would be completely unresponsive to thrombin-mediated activation via these canonical pathways.[11] The primary utility of introducing a PAR4 antagonist like this compound in such a model would be as a negative control to confirm the specificity of any observed off-target effects of other compounds or to investigate non-PAR1/PAR4 thrombin signaling mechanisms that might exist. Since the primary targets of this compound are absent, it would be expected to have no effect on platelet function in this model, thus validating the specificity of its action in wild-type or single-knockout models.

Experimental Protocols

Platelet Aggregation Assay

This protocol outlines the methodology for assessing the inhibitory effect of PAR4 antagonists on platelet aggregation.

Materials:

  • Whole blood from healthy human donors or animal models (e.g., Sprague-Dawley rats).

  • Anticoagulant (e.g., Acid-Citrate-Dextrose).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • PAR4 agonist (e.g., AYPGKF-NH2).

  • PAR4 antagonist (e.g., this compound, YD-3, ML354, BMS-986120).

  • Saline or appropriate vehicle control.

  • Aggregometer.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant.

  • PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation with Antagonist: Pre-incubate the PRP with various concentrations of the PAR4 antagonist or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.

  • Initiation of Aggregation: Add the PAR4 agonist to the PRP to induce platelet aggregation.

  • Measurement: Monitor the change in light transmittance using an aggregometer for a set period. PPP is used as a reference for 100% aggregation.

  • Data Analysis: Calculate the percentage of aggregation and determine the IC50 value for the antagonist.

Visualizing the Signaling Landscape

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

PAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates PAR4 PAR4 Thrombin->PAR4 Activates PAR1_agonist PAR1 Agonist PAR1_agonist->PAR1 Activates PAR4_agonist PAR4 Agonist (e.g., AYPGKF-NH2) PAR4_agonist->PAR4 Activates Gq Gq PAR1->Gq PAR4->Gq tcY_NH2 This compound tcY_NH2->PAR4 Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_mobilization->Platelet_Aggregation PKC->Platelet_Aggregation

Caption: PAR1 and PAR4 Signaling Pathway in Platelets.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_experiment Experiment cluster_analysis Data Analysis Blood_Collection Whole Blood Collection PRP_Preparation Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Preparation Incubation Incubate PRP with This compound or Alternative PRP_Preparation->Incubation Stimulation Stimulate with PAR4 Agonist Incubation->Stimulation Measurement Measure Platelet Aggregation Stimulation->Measurement IC50_Determination Determine IC50 Value Measurement->IC50_Determination

Caption: Workflow for Platelet Aggregation Assay.

Logical_Relationship cluster_model Experimental Model cluster_treatment Treatment cluster_outcome Expected Outcome KO_Model PAR1/PAR4 Double Knockout Model No_Effect No Effect on Platelet Function KO_Model->No_Effect inherently unresponsive to PAR4 agonists tcY_NH2 This compound tcY_NH2->No_Effect target is absent

Caption: Inferred Logic in a PAR1/PAR4 Knockout Model.

References

Safety Operating Guide

Proper Disposal of tcY-NH2 TFA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of tcY-NH2 TFA (trans-cinnamoyl-Tyr-Pro-Gly-Lys-Phe-NH2, trifluoroacetate salt), ensuring compliance with standard safety protocols.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is essential to follow standard precautionary measures for handling all laboratory chemicals.[1] The trifluoroacetate (TFA) salt component, however, necessitates careful handling due to the properties of trifluoroacetic acid, which is corrosive and requires specific disposal procedures.[2][3][4][5][6]

Personal Protective Equipment (PPE):

  • Gloves: Impermeable and resistant to the product.[1]

  • Eye Protection: Safety goggles with side protection are recommended.[5]

  • Lab Coat: A standard laboratory coat should be worn.

Step-by-Step Disposal Procedures

The disposal of this compound should be managed by considering both the peptide and the TFA salt.

  • Waste Collection:

    • Collect waste this compound, including any contaminated disposable materials (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.[2][3]

    • The container must be in good condition, compatible with the chemical, and kept closed when not in use.[2]

  • Segregation:

    • Store the this compound waste separately from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[2][3]

  • Disposal Request:

    • Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department by completing a chemical waste collection request.[2]

    • Do not pour this compound waste down the drain. [2]

  • Spill Cleanup:

    • For minor spills (<500 mL), alert others in the area and, if safe to do so, confine the spill using an inert absorbent material.[2]

    • Wear appropriate PPE and double bag the spill waste in clear plastic bags, labeling it for chemical waste collection.[2]

    • For larger spills or if there is any uncertainty, evacuate the area and contact your institution's emergency response team.[3]

Quantitative Data Summary

Hazard ClassificationRatingSource
This compound (as per SDS)
GHS ClassificationNot classified[1]
NFPA Health Rating0[1]
NFPA Fire Rating0[1]
NFPA Reactivity Rating0[1]
Trifluoroacetic Acid (TFA) Component
GHS ClassificationCorrosive to metals, Causes severe skin burns and eye damage[6]

Disposal Workflow

A Start: Unused or Contaminated this compound B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect in Labeled Hazardous Waste Container B->C D Segregate from Incompatible Materials (Bases, Oxidizers) C->D E Store in a Designated Secure Area D->E F Submit Chemical Waste Collection Request to EH&S E->F G Professional Disposal by Authorized Personnel F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for tcY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like tcY-NH2 TFA. While the safety data sheet for tcY-NH2 (trifluoroacetate salt) suggests the product does not have any harmful effects when used according to specifications, it is crucial to recognize that it is a trifluoroacetic acid (TFA) salt.[1] TFA is a strong corrosive acid, and precautions must be taken to mitigate risks associated with it.[2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is necessary to ensure personal safety. This includes protection for the eyes, skin, and respiratory system.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical-resistant goggles are required to protect against potential splashes.[4][5][6]
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves should be worn and changed regularly, especially if contaminated.[4][5]
Body Protection Lab CoatA full-coverage lab coat is essential to protect skin and clothing from contact with the chemical.[4][5][6]
Closed-toe ShoesNon-permeable, closed-toe shoes must be worn to prevent exposure from spills.[4][5]
Respiratory Protection Fume HoodAll handling of this compound, especially in powder form or when preparing solutions, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound from receipt to disposal.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the lyophilized peptide at -20°C for long-term stability.[4] Reconstituted peptides can be stored at 2°C to 8°C for short-term use.[4]

    • Ensure the container is clearly labeled with the chemical name, concentration, and hazard information.[4]

  • Preparation and Handling :

    • Always work within a properly functioning chemical fume hood.[5]

    • Before handling, ensure all necessary PPE is correctly worn.

    • To reconstitute, use a sterile, appropriate solvent as recommended by the supplier. Gently swirl the vial to dissolve the peptide; do not shake vigorously.[4]

    • Avoid direct contact with the skin, eyes, and clothing.[7]

  • In Case of Exposure or Spill :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[7][8]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Spill : For minor spills, absorb the material with an inert absorbent material like vermiculite or sand.[7][8] Place the waste in a sealed, labeled container for disposal.[7] For larger spills, evacuate the area and contact Environmental Health & Safety.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste containing this compound, including empty containers, used pipette tips, and contaminated absorbent materials, must be collected in a designated hazardous waste container.[2][5]

  • Waste Segregation : The waste should be segregated from other laboratory waste streams.[5] Specifically, it should not be mixed with bases, oxidizing agents, or reducing agents.[2]

  • Labeling : The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.[9]

  • Disposal Request : Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request for pickup by the Environmental Health & Safety department.[9]

  • Prohibition : Never dispose of this compound down the drain or in the regular trash.[5][9]

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Don Appropriate PPE b Work in Fume Hood a->b c Reconstitute this compound b->c d Perform Experiment c->d e Collect Waste d->e h Spill d->h i Exposure d->i f Decontaminate Work Area e->f g Dispose of Waste via EHS f->g h->e Contain & Clean j i->j First Aid & Seek Medical Attention

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.